molecular formula C6H14N2 B033968 Azepan-4-amine CAS No. 108724-15-8

Azepan-4-amine

Cat. No.: B033968
CAS No.: 108724-15-8
M. Wt: 114.19 g/mol
InChI Key: ZRNRPJNPCUSWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-4-amine is a highly valuable, seven-membered heterocyclic amine scaffold of significant interest in medicinal chemistry and drug discovery. This saturated azepane ring system, featuring a primary amine at the 4-position, provides a rigid yet flexible core that is optimal for constructing diverse chemical libraries and probing structure-activity relationships. Its primary research application lies in its role as a key synthetic intermediate and building block for the development of novel pharmacologically active compounds, particularly for targeting central nervous system (CNS) disorders, G-protein coupled receptors (GPCRs), and various enzymes. The amine group serves as a versatile handle for derivatization, allowing for the facile introduction of sulfonamides, amides, ureas, and other functionalities to enhance binding affinity and selectivity. Researchers utilize this compound to modulate critical physicochemical properties of lead compounds, including solubility, lipophilicity, and molecular conformation, ultimately aiming to improve drug-like characteristics. The scaffold's three-dimensional structure can offer advantages over flat aromatic systems by accessing unique vectors in chemical space, potentially leading to increased selectivity and reduced off-target effects. This compound is an essential tool for chemists engaged in the synthesis of complex molecules for high-throughput screening and the optimization of novel therapeutic agents.

Properties

IUPAC Name

azepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-6-2-1-4-8-5-3-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNRPJNPCUSWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400213
Record name Azepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108724-15-8
Record name Hexahydro-1H-azepin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108724-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Azepan-4-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for Azepan-4-amine. As a key building block in medicinal chemistry and drug discovery, a thorough understanding of this compound is essential for its effective application in the synthesis of novel therapeutic agents.

Chemical Structure and Properties

This compound, a cyclic amine, features a seven-membered azepane ring with an amine substituent at the 4-position. Its chemical structure and fundamental properties are summarized below.

Molecular Structure:

The structure of this compound is characterized by the following IUPAC name and identifiers:

  • IUPAC Name: this compound

  • CAS Number: 108724-15-8[1]

  • Molecular Formula: C₆H₁₄N₂[2]

  • Molecular Weight: 114.19 g/mol [2]

  • Canonical SMILES: C1CC(N)CCNC1

A two-dimensional representation of the chemical structure is provided in the diagram below.

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

While specific experimental data for this compound is limited, its properties can be estimated based on its structure and data from the parent azepane molecule.

PropertyValueSource/Comment
Molecular Weight 114.19 g/mol [2]
Molecular Formula C₆H₁₄N₂[2]
CAS Number 108724-15-8[1]
Appearance Predicted to be a liquid or low-melting solidBased on the properties of azepane[3]
Boiling Point Predicted to be higher than azepane (138 °C) due to the additional amine groupBased on azepane data[3]
pKa Estimated to be in the range of 10-11 for the ring amine and slightly lower for the primary amineBased on pKa values of similar amines[1][4]
Solubility Predicted to be soluble in water and polar organic solventsGeneral property of small amines

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is the reductive amination of its precursor, Azepan-4-one. This reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by reduction to the desired amine.

Proposed Synthesis Workflow: Reductive Amination

The diagram below illustrates a typical workflow for the synthesis of this compound from Azepan-4-one using a one-pot reductive amination protocol.

G start Start: Azepan-4-one + Ammonia Source reaction Dissolve in Anhydrous Solvent (e.g., Methanol, DCE) start->reaction Step 1 imine_formation Imine Formation (Stir at room temperature) reaction->imine_formation Step 2 reduction Add Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) imine_formation->reduction Step 3 workup Reaction Quench (e.g., with NaHCO₃ solution) reduction->workup Step 4 extraction Extraction with Organic Solvent (e.g., DCM) workup->extraction Step 5 purification Purification (e.g., Distillation or Chromatography) extraction->purification Step 6 end Product: this compound purification->end Final Product

Figure 2: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Reductive Amination of Azepan-4-one

This protocol is a generalized procedure based on standard reductive amination techniques for cyclic ketones.[5][6]

  • Reaction Setup: To a solution of Azepan-4-one (1.0 equivalent) in an anhydrous solvent such as methanol or 1,2-dichloroethane (DCE), add a source of ammonia (e.g., ammonium acetate, 2-5 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting ketone.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of methanol in DCM containing a small percentage of triethylamine to prevent tailing).

Analytical Characterization

The structure and purity of this compound can be confirmed using a variety of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and general principles of spectroscopic analysis of amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H NMR ~2.5-3.0mCH₂ adjacent to ring NH
~1.5-2.0mOther ring CH₂
~2.8-3.2mCH bearing the NH₂ group
~1.0-2.0 (broad)sNH and NH₂ protons (exchangeable with D₂O)
¹³C NMR ~45-55C adjacent to ring NH
~40-50C bearing the NH₂ group
~25-35Other ring carbons

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for its primary and secondary amine functional groups.[7][8]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, broadN-H stretching (two bands for primary amine, one for secondary)
2980-2840StrongC-H stretching (aliphatic)
1650-1580MediumN-H bending (primary amine)
1250-1020MediumC-N stretching
910-665Broad, strongN-H wag (primary and secondary amines)

Mass Spectrometry (MS)

In mass spectrometry, particularly with electrospray ionization (ESI), this compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 115.12. The fragmentation pattern in MS/MS would likely be dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to a nitrogen atom.[9][10]

Analytical Workflow: LC-MS Analysis

The following diagram outlines a typical workflow for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

G sample_prep Sample Preparation (Dissolve in mobile phase) hplc HPLC Separation (Reversed-phase C18 column) sample_prep->hplc Injection ionization Ionization (Electrospray Ionization - ESI) hplc->ionization Elution ms_analysis Mass Analysis (e.g., Quadrupole or TOF) ionization->ms_analysis detection Detection and Data Acquisition ms_analysis->detection data_processing Data Processing and Interpretation detection->data_processing

Figure 3: General workflow for LC-MS analysis of this compound.

Safety and Handling

As with all amine compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The azepane scaffold is present in a number of biologically active compounds. The primary amine handle on this compound allows for a wide range of chemical modifications, making it a versatile starting material for the creation of libraries of compounds for screening and lead optimization.

This guide provides a foundational understanding of this compound. For specific applications, further research and experimental validation are recommended.

References

An In-depth Technical Guide to the Synthesis of Azepan-4-amine: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways and underlying mechanisms for the preparation of Azepan-4-amine, a valuable saturated heterocyclic amine in medicinal chemistry and drug discovery. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route and a relevant biological signaling pathway to provide context for its application in drug development.

Introduction

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle frequently incorporated into a wide range of biologically active molecules. Its derivatives have demonstrated significant therapeutic potential, exhibiting activities as anti-cancer, anti-tubercular, and antimicrobial agents, as well as histamine H3 receptor inhibitors and anticonvulsants. This compound, in particular, serves as a key building block for the synthesis of more complex pharmaceutical compounds, making its efficient and scalable synthesis a topic of considerable interest.

This guide focuses on the most common and practical synthetic route to this compound, which proceeds through a two-step sequence involving the reductive amination of a protected azepanone precursor followed by deprotection.

Primary Synthetic Pathway: Reductive Amination and Deprotection

The most prevalent and scalable synthesis of this compound involves a two-step process starting from the commercially available N-Boc-azepan-4-one. This pathway is favored for its high efficiency and the use of well-established, reliable chemical transformations.

The overall synthetic scheme is as follows:

  • Reductive Amination: The ketone functional group of tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one) is converted to a primary amine using a suitable ammonia source and a reducing agent.

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the azepane nitrogen is removed under acidic conditions to yield the final product, this compound, typically as a salt.

Mechanism of Reductive Amination

Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[1] The reaction proceeds via the initial formation of an imine intermediate from the ketone and an amine (in this case, ammonia or an ammonia equivalent), which is then reduced in situ to the corresponding amine.[2] The use of a mild reducing agent, such as sodium triacetoxyborohydride, is advantageous as it selectively reduces the iminium ion in the presence of the starting ketone.[2]

The mechanism involves:

  • Nucleophilic attack of ammonia on the carbonyl carbon of N-Boc-azepan-4-one to form a hemiaminal intermediate.

  • Dehydration of the hemiaminal to form an iminium ion.

  • Hydride transfer from the reducing agent (e.g., sodium triacetoxyborohydride) to the iminium carbon to yield the protected amine, tert-butyl 4-aminoazepane-1-carboxylate.

Mechanism of Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[3][4] The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] This is followed by the cleavage of the C-O bond, leading to the formation of the stable tert-butyl cation and the release of carbon dioxide, yielding the free amine.[5]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Parameters

StepStarting MaterialReagent(s)Solvent(s)Typical Molar Equivalents (vs. Starting Material)
1. Reductive AminationN-Boc-azepan-4-oneAmmonium acetate, Sodium triacetoxyborohydrideMethanol, DichloromethaneAmmonium acetate: 10 eq., Sodium triacetoxyborohydride: 1.5 eq.
2. Deprotectiontert-butyl 4-aminoazepane-1-carboxylateTrifluoroacetic acid (TFA) or HCl in DioxaneDichloromethaneTFA: Excess (e.g., 1:1 v/v with solvent), HCl: Excess (e.g., 4M solution)

Table 2: Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldSpectroscopic Data (Representative)
tert-butyl 4-aminoazepane-1-carboxylateC₁₁H₂₂N₂O₂214.3080-95%¹H NMR (CDCl₃): δ ~3.4 (m, 4H), ~2.8 (m, 1H), ~1.8 (m, 4H), ~1.45 (s, 9H), ~1.3 (m, 2H).
This compound (as dihydrochloride salt)C₆H₁₄N₂ · 2HCl187.11>95%Mass Spec (ESI+): m/z = 115.1 [M+H]⁺

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-aminoazepane-1-carboxylate (Reductive Amination)

Materials:

  • tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 4-oxoazepane-1-carboxylate in a mixture of methanol and dichloromethane (1:1), add ammonium acetate.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 4-aminoazepane-1-carboxylate as a crude product, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Deprotection)

Materials:

  • tert-butyl 4-aminoazepane-1-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl 4-aminoazepane-1-carboxylate in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (typically a 1:1 volume ratio with DCM).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in a minimal amount of methanol and precipitate the product by adding cold diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as its trifluoroacetate salt. To obtain the hydrochloride salt, a solution of HCl in a suitable solvent like dioxane or isopropanol can be used for the deprotection or for a salt exchange.

Visualizations

Synthesis Pathway of this compound

Caption: Synthetic pathway for this compound.

Role of Azepane Scaffolds in Kinase Inhibition: The BCR-ABL Signaling Pathway

While this compound is a building block, the azepane motif is a key component of many kinase inhibitors used in cancer therapy. To illustrate the biological context, the following diagram depicts the BCR-ABL signaling pathway, which is constitutively activated in Chronic Myeloid Leukemia (CML). Kinase inhibitors, some containing scaffolds structurally related to azepane, target the ATP-binding site of BCR-ABL, thereby inhibiting its downstream signaling and promoting cancer cell apoptosis.[6][7][8][9]

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS P PI3K PI3K BCR_ABL->PI3K P STAT5 STAT5 BCR_ABL->STAT5 P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Increased Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT P Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Apoptosis Inhibitor Kinase Inhibitor (e.g., Azepane derivative) Inhibitor->BCR_ABL

Caption: BCR-ABL signaling pathway and kinase inhibition.

References

The Azepan-4-amine Scaffold: A Privileged Motif in Drug Discovery and Its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – The seven-membered heterocyclic amine, azepane, and specifically its 4-amino substituted derivatives, are emerging as a significant structural motif in the landscape of modern drug discovery. Possessing a flexible and three-dimensional structure, the Azepan-4-amine core allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide offers an in-depth exploration of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support researchers, scientists, and drug development professionals in this promising field.

Azepane-based compounds have demonstrated a wide array of therapeutic potential, with over 20 FDA-approved drugs featuring this versatile scaffold.[1] The strategic incorporation of the azepane ring has led to the development of agents with anticancer, antimicrobial, and neurological activities, highlighting its importance as a privileged structure in medicinal chemistry.[2][3]

Anticancer Activity: Targeting Key Cellular Pathways

Several studies have highlighted the potential of azepane derivatives as potent anticancer agents. While specific data for a broad range of this compound derivatives is still emerging, related structures have shown significant promise. For instance, pyrrolo[1,2-a]azepine derivatives have demonstrated potent anticancer activity in the nanomolar range against various cancer cell lines, including liver (HepG2), breast (MCF7), and colon (HCT116).[4] The substitution pattern on the azepine core was found to be critical for the observed cytotoxicity.

One of the key mechanisms through which azepane derivatives may exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. The natural product (-)-balanol, which contains an azepane ring, is a known protein kinase inhibitor.[2] Structure-based drug design efforts have led to the development of potent and metabolically stable azepane-based inhibitors of Protein Kinase B (PKB/Akt), a central node in the PI3K/Akt signaling pathway that governs cell survival and proliferation.[5][6]

Quantitative Anticancer Activity Data
Compound ClassCell LineIC50Reference
Pyrrolo[1,2-a]azepine derivative 3HepG2 (Liver Cancer)4 nM[7]
Pyrrolo[1,2-a]azepine derivative 6HepG2 (Liver Cancer)1.6 nM[7]
Pyrrolo[1,2-a]azepine derivative 5bMCF7 (Breast Cancer)10.7 nM[7]
Pyrrolo[1,2-a]azepine derivative 6HCT116 (Colon Cancer)21.1 nM[7]
Azepane Derivative (Optimized)PKBα (Enzyme Assay)4 nM[5]

Antimicrobial Activity: A New Frontier

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Azepane derivatives are being explored for their potential to address this critical need. Studies on related amine-containing heterocyclic compounds have shown promising antibacterial and antifungal activities. For example, synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated bactericidal activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[8]

The mechanism of antimicrobial action for these compounds is thought to involve disruption of the bacterial cell membrane. The structural features of the azepane ring, when appropriately substituted, can lead to compounds with an amphipathic character that facilitates membrane interaction and subsequent damage.

Quantitative Antimicrobial Activity Data
Compound ClassMicroorganismMIC (µg/mL)Reference
1,3-bis(p-chloro-phenoxy)propan-2-amine (CPD18)S. aureus10[8]
1,3-bis(3,4-dichloro-phenoxy)propan-2-amine (CPD22)S. pyogenes2.5[8]
Naphthylamine analog 4aB. subtilis-[9]
Naphthylamine analog 4eS. aureus-[9]
Naphthylamine analog 4gE. coli-[9]
Naphthylamine analog 4fP. aeruginosa-[9]
Naphthylamine analog 3bC. albicans-[9]
Naphthylamine analog 5bC. albicans-[9]
Naphthylamine analog 5eC. albicans-[9]
(Note: Specific MIC values for the naphthylamine analogs were not provided in the source material, but they were reported to have broad-spectrum or remarkable activity.)

Activity in Neurodegenerative Diseases

The azepane scaffold is also being investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3] The ability of these compounds to cross the blood-brain barrier and interact with central nervous system targets makes them attractive candidates for development in this area. Patents have been filed for azepane derivatives for the treatment of various neurodegenerative conditions, suggesting active research and development in this domain.[10][11][12]

Experimental Protocols

To facilitate further research and development of this compound derivatives, detailed experimental protocols for key biological assays are provided below.

Anticancer Activity: Sulforhodamine B (SRB) Assay

This assay is used to determine the cytotoxic activity of a compound against cancer cell lines.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[7]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Visualizing the Mechanism of Action

To provide a clearer understanding of the potential mechanisms of action of this compound derivatives, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Activation mTOR mTOR Akt->mTOR Azepane This compound Derivative Azepane->Akt Inhibition Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) mTOR->Downstream

PI3K/Akt Signaling Pathway Inhibition by Azepane Derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials Synth Synthesis of This compound Derivatives Start->Synth Purify Purification & Characterization Synth->Purify Primary Primary Screening (e.g., Cytotoxicity Assay) Purify->Primary Secondary Secondary Screening (e.g., Kinase Inhibition Assay) Primary->Secondary Lead_ID Lead Identification Secondary->Lead_ID SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR SAR->Synth Iterative Design ADME ADME/Tox Profiling SAR->ADME Optimized Optimized Lead ADME->Optimized

General Workflow for Drug Discovery of this compound Derivatives.

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. The existing body of research on azepane derivatives demonstrates their potential to address significant unmet medical needs in oncology, infectious diseases, and neurology. The quantitative data and experimental protocols provided in this guide aim to equip researchers with the necessary information to further explore the therapeutic potential of this important class of molecules. Future investigations focusing on the synthesis of diverse libraries of this compound derivatives and the elucidation of their specific mechanisms of action will be crucial in translating the promise of this scaffold into clinically effective drugs.

References

Potential Therapeutic Targets for Azepan-4-amine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. Its inherent three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. This technical guide focuses on the therapeutic potential of Azepan-4-amine analogs, a subset of azepane-containing molecules, by exploring their known and potential molecular targets. While specific structure-activity relationship (SAR) data for a broad range of this compound analogs is still emerging, this document synthesizes the current understanding of related azepane derivatives to provide a comprehensive overview for researchers in drug discovery and development.

Key Therapeutic Target Classes

Azepane-containing compounds have demonstrated activity against a variety of biological targets. This guide will focus on four key areas where this compound analogs hold therapeutic promise: Histamine H3 Receptors, Monoamine Transporters, Protein Kinases, and α-Glucosidase.

Histamine H3 Receptor Antagonists/Inverse Agonists

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[1] Antagonists and inverse agonists of the H3R enhance the release of these neurotransmitters, making them attractive therapeutic targets for cognitive and sleep-wake disorders.

Quantitative Data for Azepane-based H3R Ligands

While comprehensive data specifically for this compound analogs is limited, studies on related azepane derivatives demonstrate high-affinity binding to the H3 receptor. The following table summarizes representative data for such compounds. It is important to note that these are not direct this compound analogs but provide evidence for the potential of the azepane scaffold in targeting H3R.

Compound ClassTargetAssay TypeMeasurementValueReference
Tetrahydroazepine DerivativesHuman H3RRadioligand BindingpKi7.56 - 8.68[2]
Tetrahydroazepine DerivativesMouse Brain H3RFunctional Assay (Tritium Overflow)pA27.07 - 9.20[2]
Tetrahydroazepine DerivativesGuinea-pig Ileum H3RFunctional Assay (Contraction Inhibition)pA26.64 - 8.81[2]
Signaling Pathway

Activation of the H3R, which is coupled to the Gαi/o subunit of the G-protein, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H3R antagonists or inverse agonists block this constitutive activity, leading to an increase in cAMP and subsequent downstream signaling events, as well as enhanced neurotransmitter release.

H3R_Signaling cluster_presynaptic Presynaptic Neuron cluster_antagonist Therapeutic Intervention H3R Histamine H3 Receptor G_protein Gαi/o H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Neurotransmitter_Vesicle Neurotransmitter Vesicle PKA->Neurotransmitter_Vesicle Modulation Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Fusion Azepan_4_amine This compound Analog (Antagonist) Azepan_4_amine->H3R Blockade

Histamine H3 Receptor Signaling Pathway
Experimental Protocols

Radioligand Binding Assay for H3R Affinity:

  • Membrane Preparation: Rat brain cortex membranes are prepared and homogenized in a suitable buffer.

  • Incubation: Membranes are incubated with a specific radioligand for the H3R (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the this compound analog test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and converted to an inhibition constant (Ki) to reflect the binding affinity.

Monoamine Transporter Inhibitors

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron.[3] Inhibition of these transporters increases the synaptic concentration and duration of action of monoamines, a mechanism central to the therapeutic effects of many antidepressants and psychostimulants.

Quantitative Data for Azepane-based MAT Ligands
Compound ClassTargetAssay TypeMeasurementValue (nM)Reference
Bicyclic Azepane DerivativeDATRadioligand DisplacementIC503.8[4]
Bicyclic Azepane DerivativeSERTRadioligand DisplacementKi1.9[4]
Mechanism of Action

This compound analogs that act as monoamine transporter inhibitors would bind to one or more of the DAT, NET, or SERT, blocking the reuptake of the corresponding neurotransmitter from the synapse. This leads to an accumulation of the neurotransmitter in the synaptic cleft, enhancing its signaling to postsynaptic receptors.

MAT_Inhibition cluster_synapse Synapse cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle with Monoamines Release Vesicle->Release Release MAT Monoamine Transporter (DAT, NET, or SERT) Monoamine Monoamine Release->Monoamine Monoamine->MAT Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Signal Downstream Signaling Receptor->Signal Azepan_4_amine This compound Analog (Inhibitor) Azepan_4_amine->MAT Inhibition of Reuptake

Monoamine Transporter Inhibition Mechanism
Experimental Protocols

Monoamine Transporter Radioligand Displacement Assay:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured.

  • Assay Preparation: Cells are harvested and incubated with a specific radioligand for the target transporter (e.g., [3H]-WIN 35,428 for DAT).

  • Compound Addition: Varying concentrations of the this compound analog test compound are added to compete with the radioligand for binding.

  • Equilibration and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration to separate bound from unbound radioligand.

  • Quantification and Analysis: Radioactivity is measured by scintillation counting, and IC50 values are determined by non-linear regression analysis.

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key pathway that regulates cell growth, proliferation, and survival, and its aberrant activation is common in various cancers.

Rationale for Targeting Kinases

The azepane scaffold can be elaborated to fit into the ATP-binding pocket of various kinases. While specific data for this compound analogs as kinase inhibitors is scarce in publicly available literature, the development of other heterocyclic compounds as potent and selective kinase inhibitors suggests that this is a promising area for exploration. For instance, modified liphagal analogs with a tetracyclic core have shown potent and selective inhibition of the PI3Kα isoform.

Compound ClassTargetAssay TypeMeasurementValue (nM)Reference
Liphagal AnalogPI3KαEnzyme InhibitionIC5023[5]
Signaling Pathway

Inhibition of PI3Kα by an this compound analog would block the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This would prevent the recruitment and activation of Akt, thereby inhibiting downstream signaling that promotes cell survival and proliferation.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds Azepan_4_amine This compound Analog (Inhibitor) Azepan_4_amine->PI3K Inhibits

PI3K/Akt Signaling Pathway Inhibition
Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-based):

  • Reagent Preparation: Prepare solutions of the target kinase (e.g., PI3Kα), its substrate, ATP, and the this compound analog test compound in a suitable kinase assay buffer.

  • Kinase Reaction: In a multi-well plate, combine the kinase and the test compound and incubate to allow for binding. Initiate the kinase reaction by adding the substrate/ATP mixture.

  • ADP Detection: After a set incubation period, add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a detection reagent that converts the produced ADP to ATP and generates a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of kinase activity against the compound concentration.

α-Glucosidase Inhibitors

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of α-glucosidase slows down carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. This makes α-glucosidase a key target for the management of type 2 diabetes.

Rationale for Targeting α-Glucosidase

Various heterocyclic compounds have been shown to inhibit α-glucosidase. While specific data for this compound analogs is not extensively documented, the structural features of the azepane ring could be exploited to design potent inhibitors that mimic the transition state of the enzymatic reaction. For example, benzimidazole-thioquinoline derivatives have demonstrated significant α-glucosidase inhibitory activity.

Compound ClassTargetAssay TypeMeasurementValue (µM)Reference
Benzimidazole-thioquinoline derivativeα-glucosidaseEnzyme InhibitionIC5028.0 ± 0.6
Mechanism of Action

An this compound analog designed as an α-glucosidase inhibitor would bind to the active site of the enzyme, preventing the hydrolysis of dietary carbohydrates into glucose. This would lead to a slower and reduced rise in blood glucose levels after a meal.

aGlucosidase_Inhibition cluster_lumen Intestinal Lumen Carbohydrates Complex Carbohydrates aGlucosidase α-Glucosidase Carbohydrates->aGlucosidase Substrate Glucose Glucose aGlucosidase->Glucose Hydrolysis Absorption Glucose Absorption Glucose->Absorption Azepan_4_amine This compound Analog (Inhibitor) Azepan_4_amine->aGlucosidase Inhibition

α-Glucosidase Inhibition Mechanism
Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay:

  • Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase from Saccharomyces cerevisiae and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a phosphate buffer (pH 6.8).

  • Incubation: Pre-incubate the enzyme with varying concentrations of the this compound analog test compound.

  • Reaction Initiation: Initiate the reaction by adding the pNPG substrate.

  • Reaction Termination: After a defined incubation period, terminate the reaction by adding a sodium carbonate solution.

  • Detection: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents targeting a range of diseases. While this guide has highlighted four key target classes—Histamine H3 receptors, monoamine transporters, protein kinases, and α-glucosidase—the versatility of the azepane core suggests that other targets may also be amenable to modulation by its analogs.

A significant gap in the current literature is the lack of extensive, publicly available data specifically for this compound analogs. The data presented herein for related azepane derivatives strongly supports the potential of this scaffold. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish clear structure-activity relationships for each of these target classes. Such studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel and effective therapeutics.

References

Spectroscopic Profile of Azepan-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Azepan-4-amine. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document focuses on predicted data derived from spectral regularities of analogous compounds and general spectroscopic principles. The information herein is intended to serve as a foundational reference for the characterization and identification of this compound.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₆H₁₄N₂ Molecular Weight: 114.19 g/mol CAS Number: 105416-56-6

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally related compounds and established spectroscopic libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.0 - 3.2m1HH-4
~ 2.7 - 2.9m4HH-2, H-7
~ 1.8 - 2.0m2HH-3eq, H-5eq
~ 1.5 - 1.7m2HH-3ax, H-5ax
~ 1.4 - 1.6m2HH-6
~ 1.3 (broad s)s3H-NH₂, -NH

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 50 - 55C-4
~ 45 - 50C-2, C-7
~ 30 - 35C-3, C-5
~ 25 - 30C-6

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. As a primary amine, it will show N-H stretching and bending vibrations.[1][2]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, Sharp (doublet)N-H stretch (primary amine)
2850 - 2950StrongC-H stretch (aliphatic)
1590 - 1650MediumN-H bend (scissoring)
1440 - 1470MediumC-H bend (scissoring)
1000 - 1250Medium to StrongC-N stretch
650 - 900BroadN-H wag
Mass Spectrometry (MS)

The mass spectrum of this compound, under electron ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the azepane ring and the loss of the amino group.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
114Moderate[M]⁺ (Molecular Ion)
97Moderate[M - NH₃]⁺
85Strong[M - C₂H₅]⁺
70High[M - C₃H₈]⁺
56High[C₄H₈]⁺
44High[C₂H₆N]⁺
30High[CH₄N]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data of a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-60°, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a small amount of the neat sample.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids or low-volatility liquids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for volatile or soluble compounds, respectively.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Visualization of Spectroscopic Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the spectroscopic data and the structural information of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of this compound Sample Sample Preparation (Dissolving/Pelleting) Synthesis->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation of this compound NMR->Structure IR->Structure MS->Structure

A general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Data_Relationship cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Azepane This compound Structure H_NMR ¹H NMR (Chemical Shifts, Multiplicities) Azepane->H_NMR Proton Environment C_NMR ¹³C NMR (Number of Signals, Chemical Shifts) Azepane->C_NMR Carbon Skeleton IR_Data IR Spectrum (Functional Group Vibrations) Azepane->IR_Data Functional Groups (N-H, C-H, C-N) MS_Data Mass Spectrum (Molecular Weight, Fragmentation) Azepane->MS_Data Molecular Formula & Connectivity

Relationship between spectroscopic data and structural features of this compound.

Disclaimer: The spectroscopic data presented in this guide are predicted and should be confirmed by experimental analysis. This document is intended for informational purposes only and should not be used as a substitute for rigorous experimental validation.

References

An In-depth Technical Guide on the Solubility and Stability of Azepan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the study of Azepan-4-amine's solubility and stability based on established scientific methodologies. As of the date of this publication, specific experimental data for the solubility and stability of this compound is not extensively available in the public domain. The quantitative data presented herein is illustrative and intended to serve as a template for reporting results from such studies.

Introduction

This compound, a cyclic amine, is a valuable building block in medicinal chemistry, frequently incorporated into larger molecules to modulate their physicochemical and pharmacological properties. Understanding the intrinsic solubility and stability of this key intermediate is paramount for its effective use in drug discovery and development. Poor solubility can hinder formulation and bioavailability, while instability can lead to degradation, affecting potency and potentially introducing impurities. This guide outlines the fundamental studies required to characterize the solubility and stability profile of this compound, providing detailed experimental protocols and data presentation formats.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method used in early drug discovery to estimate the solubility of a compound from a dimethyl sulfoxide (DMSO) stock solution in an aqueous buffer.[1][2] This rapid assessment helps to identify potential solubility liabilities early in the development process.[3]

Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method) [1][3]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[2]

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.[2]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 1-2 hours).[2]

  • Precipitate Detection and Quantification:

    • Nephelometry: Measure the light scattering caused by insoluble particles to detect precipitation.[2]

    • Filtration/Centrifugation and Quantification: For more precise measurements, separate any precipitate by filtration or high-speed centrifugation.[1][3] The concentration of the dissolved compound in the supernatant/filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2]

Data Presentation: Illustrative Kinetic Solubility of this compound

Buffer System (pH)Incubation Time (hours)Temperature (°C)Illustrative Solubility (µg/mL)
PBS (7.4)225500
Acetate (4.5)225>1000
Borate (9.0)225350
Thermodynamic Solubility

Thermodynamic solubility is the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement.[2] It is typically determined for pure, solid compounds and is crucial for lead optimization and formulation development.[1]

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method) [2]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).[2]

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated HPLC-UV or LC-MS/MS method.[2]

  • pH Measurement: Measure the pH of the final saturated solution.[2]

Data Presentation: Illustrative Thermodynamic Solubility of this compound

Buffer System (Final pH)Incubation Time (hours)Temperature (°C)Illustrative Solubility (µg/mL)
0.01 M HCl (2.1)4825>2000
Acetate (4.6)48251500
PBS (7.3)4825450
Borate (9.1)4825300

Stability Studies

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors.[4] Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[5][6]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing.[4] The goal is to achieve a target degradation of 5-20%.[7]

Experimental Protocol: Forced Degradation of this compound [4][5]

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[4][5]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a specified time.[5] Samples should be taken at various time points and neutralized before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a specified time.[5] Samples should be taken at various time points and neutralized before analysis.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[2][5]

    • Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 70°C).[2]

    • Photolytic Degradation: Expose the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be protected from light.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.[6][8]

Data Presentation: Illustrative Forced Degradation of this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)Illustrative % DegradationIllustrative Degradation Products (m/z)
Acid Hydrolysis0.1 N HCl246012115, 132
Base Hydrolysis0.1 N NaOH24608115
Oxidation3% H₂O₂242518116 (N-oxide)
Thermal-48705Not Detected
PhotolyticICH Q1B2425<2Not Detected

Visualization of Experimental Workflows

G cluster_0 Solubility Workflow A Prepare Stock Solution B Add to Aqueous Buffer A->B C Equilibrate (Shake) B->C D Separate Solid/Liquid Phases C->D E Quantify Supernatant (HPLC/LC-MS) D->E

Caption: Workflow for Solubility Determination.

G cluster_1 Forced Degradation Workflow F Prepare Stock Solution G Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) F->G H Neutralize/Dilute Samples G->H I Analyze by Stability-Indicating Method (HPLC-PDA-MS) H->I J Identify and Quantify Degradants I->J

Caption: Workflow for Forced Degradation Studies.

Conclusion

A thorough investigation of the solubility and stability of this compound is a prerequisite for its successful application in drug development. The methodologies outlined in this guide provide a robust framework for generating the necessary data to inform formulation strategies, establish appropriate storage conditions, and ensure the quality and safety of any resulting drug candidates. While specific experimental data for this compound remains to be published, the application of these standard protocols will undoubtedly provide the critical insights required by researchers and scientists in the pharmaceutical industry.

References

Azepan-4-amine: A Versatile Scaffold for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the exploration of diverse chemical space, leading to compounds with improved pharmacological profiles. Among its derivatives, Azepan-4-amine stands out as a particularly valuable fragment for drug design, offering a versatile anchor point for the synthesis of targeted therapeutics. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and application of the this compound core in drug discovery, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Pharmacokinetic Profile

The physicochemical properties of the this compound scaffold contribute significantly to its utility in drug design. The presence of the amine group provides a handle for facile derivatization and can also participate in key hydrogen bonding interactions with biological targets. The azepane ring itself, being a non-planar structure, can help to improve solubility and reduce the risk of metabolic liabilities often associated with flat aromatic systems.

While specific pharmacokinetic data for a wide range of this compound derivatives is not extensively published in a consolidated format, analysis of related azepane-containing compounds provides valuable insights. The azepane moiety can influence key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, the conformational flexibility of the seven-membered ring can impact binding to metabolic enzymes and transporters. As with any amine-containing scaffold, the basicity of the this compound nitrogen (pKa) is a critical parameter that influences its ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement.

Table 1: Predicted Physicochemical Properties of this compound and a Representative Derivative

PropertyThis compoundN-Benzoyl-azepan-4-amine
Molecular Formula C₆H₁₄N₂C₁₃H₁₈N₂O
Molecular Weight ( g/mol ) 114.19218.29
logP (Predicted) -0.81.5
Topological Polar Surface Area (TPSA) (Ų) 38.149.3
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 22

Note: The data in this table is predicted using computational models and should be considered as an estimation.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a critical step in its utilization for drug discovery. A common and efficient method involves the reductive amination of a suitable precursor, N-Boc-azepan-4-one. The tert-butyloxycarbonyl (Boc) protecting group is employed to mask the reactivity of the azepane nitrogen during the synthesis, allowing for selective functionalization at the 4-position.

Experimental Protocol: Synthesis of tert-butyl (azepan-4-yl)carbamate

This protocol outlines the synthesis of the N-Boc protected form of this compound, a key intermediate for further derivatization.

Materials:

  • N-Boc-azepan-4-one

  • Ammonium acetate or Ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., Dichloromethane, Ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: To a solution of N-Boc-azepan-4-one (1.0 eq) in an appropriate solvent (e.g., methanol or dichloromethane), add a source of ammonia such as ammonium acetate (excess, e.g., 10 eq) or a solution of ammonia in methanol. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. The reaction mixture is stirred at room temperature for a period of 1-4 hours to allow for the formation of the imine intermediate. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is complete or has reached equilibrium, the reducing agent, either sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2.0 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for several hours to overnight until the imine is fully reduced to the corresponding amine.

  • Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and to decompose the excess reducing agent. The aqueous layer is then extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small percentage of triethylamine to prevent tailing) to afford the desired tert-butyl (azepan-4-yl)carbamate.

G cluster_synthesis Synthesis of N-Boc-Azepan-4-amine start N-Boc-azepan-4-one imine Imine Formation (Ammonia source, optional acid catalyst) start->imine reduction Reduction (NaBH3CN or NaBH(OAc)3) imine->reduction workup Aqueous Work-up (NaHCO3, Extraction) reduction->workup purification Purification (Column Chromatography) workup->purification product tert-butyl (azepan-4-yl)carbamate purification->product G cluster_fbdd Fragment-Based Kinase Inhibitor Discovery Workflow lib Fragment Library (including this compound derivatives) screen Biophysical Screening (NMR, SPR, X-ray Crystallography) lib->screen hit_id Hit Identification (Weak Binders) screen->hit_id hit_val Hit Validation (Biochemical/Cellular Assays) hit_id->hit_val sbd Structure-Based Design (Co-crystal Structures) hit_val->sbd frag_evo Fragment Evolution (Growing, Linking, Merging) sbd->frag_evo lead_opt Lead Optimization (SAR, ADME/Tox Profiling) frag_evo->lead_opt candidate Preclinical Candidate lead_opt->candidate G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation inhibition of translation Inhibitor This compound based inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

The Azepane Scaffold: A Privileged Structure in Modern Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent three-dimensional structure provides a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles. This technical guide offers a comprehensive overview of the role of azepane derivatives in pharmaceutical research, detailing their synthesis, multifaceted biological activities, and mechanisms of action. Quantitative data are presented in structured tables for clear comparison, accompanied by detailed experimental protocols for key assays and visualizations of critical signaling pathways to facilitate a deeper understanding of this important class of compounds.

Anticancer Activity of Azepane Derivatives

Azepane derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines. The primary mechanism of action for many of these derivatives involves the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt pathway.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative azepane derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)
Oxazepine Derivative5bCaCo-2 (Colon Carcinoma)24.53[1]
WRL68 (Normal Liver)39.6[1]
Dibenzo[b,f]azepine5eLeukaemia SR13.05[2]
Pyrrolo[1,2-a]azepine3 HepG2 (Liver)0.004[3]
6 HepG2 (Liver)0.0016[3]
5b MCF7 (Breast)0.0107[3]
6 HCT116 (Colon)0.0211[3]
PI3K/Akt Signaling Pathway

A key signaling pathway often targeted by anticancer azepane derivatives is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. This pathway is crucial for regulating the cell cycle. When dysregulated, it can lead to unchecked cell proliferation and resistance to apoptosis.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway in Cancer and Inhibition by Azepane Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Azepane Azepane Derivative (Inhibitor) Azepane->Akt inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt signaling and azepane inhibition.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of azepane derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

  • Azepane derivative stock solution (in DMSO)

  • Human cancer cell line (e.g., CaCo-2, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azepane derivative in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 24 to 72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Azepane Derivatives

The azepane scaffold is also a key feature in a number of compounds with potent antimicrobial activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of several azepane derivatives against selected microorganisms.

CompoundTarget MicroorganismMIC (µg/mL)
Pyridobenzazepine 8 E. coli39[5]
P. hauseri78[5]
P. aeruginosa78[5]
S. aureus39[5]
Pyridobenzazepine 12 C. albicans156[5]
S. cerevisiae156[5]
Curcumin-based diazepine 9 S. aureus1.56[6]
MRSA1.56[6]
K. pneumoniae50[6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of azepane derivatives.[4]

Materials:

  • Azepane derivative stock solution (in a suitable solvent)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the azepane derivative in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control well (microorganism without compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticonvulsant Activity of Azepane Derivatives

Several azepane derivatives have been investigated for their potential as anticonvulsant agents, showing efficacy in various preclinical models of epilepsy. The mechanisms of action often involve modulation of voltage-gated ion channels and enhancement of inhibitory neurotransmission.

Quantitative Anticonvulsant Activity Data

The following table summarizes the in vivo anticonvulsant activity of representative compounds, expressed as the median effective dose (ED50) in animal models.

Compound ClassAnimal ModelED50 (mg/kg)
7-Azaindole Derivative 4p PTZ-induced seizures (mice)19.72[3]
7-Azaindole Derivative 4i PTZ-induced seizures (mice)30.55[3]
7-Azaindole Derivative 5k PTZ-induced seizures (mice)25.46[3]
Triazolopyrimidine Derivative 6d MES-induced seizures (mice)15.8[7]
Triazolopyrimidine Derivative 6d PTZ-induced seizures (mice)14.1[7]
Mechanisms of Anticonvulsant Action

The anticonvulsant effects of azepane derivatives are often attributed to their interaction with key components of neuronal excitability.

Anticonvulsant_Mechanisms Key Mechanisms of Anticonvulsant Azepane Derivatives Azepane Anticonvulsant Azepane Derivative NaChannel Voltage-Gated Sodium Channels Azepane->NaChannel blocks CaChannel Voltage-Gated Calcium Channels Azepane->CaChannel blocks GABA_A GABA-A Receptor Azepane->GABA_A enhances activity GlutamateReceptor Glutamate Receptors (e.g., NMDA, AMPA) Azepane->GlutamateReceptor blocks NeuronalExcitation Decreased Neuronal Excitability NaChannel->NeuronalExcitation CaChannel->NeuronalExcitation InhibitoryTone Increased Inhibitory (GABAergic) Tone GABA_A->InhibitoryTone ExcitatoryTone Decreased Excitatory (Glutamatergic) Tone GlutamateReceptor->ExcitatoryTone

Caption: Mechanisms of anticonvulsant azepanes.

Synthesis of Bioactive Azepane Derivatives

A variety of synthetic strategies have been developed to access the azepane core and its derivatives. A common and effective method for the synthesis of certain anticancer dibenzo[b,f]azepine derivatives is outlined below.

Experimental Protocol: Synthesis of Dibenzo[b,f]azepine-5-carbohydrazide Derivatives

This protocol describes a general procedure for the synthesis of N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives, which have shown promising anticancer activity.[8]

Materials:

  • 5H-dibenzo[b,f]azepine-5-carbohydrazide

  • Appropriate acid chloride (e.g., benzoyl chloride)

  • Triethylamine

  • Chloroform

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 5H-dibenzo[b,f]azepine-5-carbohydrazide (1 equivalent) in chloroform, add the appropriate acid chloride (1 equivalent) followed by triethylamine (1 equivalent).

  • Reaction: Stir the reaction mixture at room temperature for 18 hours.

  • Work-up: Wash the reaction mixture with 10% NaHCO₃ solution and then with water.

  • Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by crystallization from ethanol to yield the desired N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivative.

Preclinical Drug Discovery Workflow

The discovery and development of novel azepane-based therapeutics follow a structured preclinical workflow, from initial hit identification to lead optimization and preclinical candidate selection.

Drug_Discovery_Workflow General Preclinical Drug Discovery Workflow for Azepane Derivatives TargetID Target Identification & Validation HTS High-Throughput Screening (HTS) TargetID->HTS HitID Hit Identification HTS->HitID Hit2Lead Hit-to-Lead Optimization HitID->Hit2Lead LeadOpt Lead Optimization (ADME/Tox) Hit2Lead->LeadOpt PreclinicalCandidate Preclinical Candidate Selection LeadOpt->PreclinicalCandidate IND IND-Enabling Studies PreclinicalCandidate->IND ClinicalTrials Clinical Trials IND->ClinicalTrials

Caption: Preclinical drug discovery workflow.

References

Azepan-4-amine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Commercial Availability, Synthesis, and Potential Biological Significance of a Versatile Azepane Scaffold

Introduction

Azepan-4-amine, a seven-membered heterocyclic amine, represents a valuable building block for the synthesis of diverse molecular scaffolds of interest in medicinal chemistry and drug discovery. The azepane motif is a recurring structural feature in a variety of biologically active compounds, highlighting its importance in the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols for its preparation, and a discussion of its potential applications in drug development based on the known biological activities of related azepane derivatives.

Commercial Availability and Suppliers

This compound (CAS No. 108724-15-8) is commercially available from a number of chemical suppliers specializing in research and development compounds. The availability of this starting material is crucial for researchers embarking on synthetic campaigns involving this scaffold. The table below summarizes key information for sourcing this compound and its common precursor, Azepan-4-one.

Compound CAS Number Molecular Formula Molecular Weight Known Suppliers
This compound108724-15-8C₆H₁₄N₂114.19 g/mol BLD Pharm[2]
Azepan-4-one105416-56-6C₆H₁₁NO113.16 g/mol Commercially Available

Synthetic Methodologies

The synthesis of this compound is most commonly achieved through the reductive amination of its corresponding ketone precursor, Azepan-4-one. This versatile and widely used transformation in organic chemistry allows for the direct conversion of a carbonyl group to an amine. The following section outlines a representative experimental protocol for this synthesis.

Experimental Protocol: Synthesis of this compound via Reductive Amination of Azepan-4-one

This protocol is a representative procedure based on established methods for reductive amination. Researchers should adapt and optimize the conditions as necessary for their specific laboratory setup and scale.

Materials:

  • Azepan-4-one hydrochloride

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or another suitable protic solvent

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, optional)

Procedure:

  • Reaction Setup: To a solution of Azepan-4-one hydrochloride (1.0 eq) in methanol, add ammonium acetate (10-20 eq) or an excess of aqueous ammonia. The mixture is stirred at room temperature until the free base of the ketone is formed.

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: The reaction is cooled in an ice bath, and sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a strong base (e.g., NaOH). The aqueous layer is then extracted with dichloromethane or ethyl acetate (3 x volumes).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.

  • Salt Formation (Optional): For easier handling and storage, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether, methanol) and adding a solution of HCl in diethyl ether or dioxane until precipitation is complete. The resulting solid is collected by filtration and dried.

G cluster_synthesis Synthesis of this compound Azepan-4-one Azepan-4-one Imine_Intermediate Imine_Intermediate Azepan-4-one->Imine_Intermediate + NH₃ / NH₄OAc - H₂O This compound This compound Imine_Intermediate->this compound [H] (e.g., NaBH₃CN)

A simplified workflow for the synthesis of this compound.

Potential Applications in Drug Development

While specific biological targets and signaling pathways for this compound have not been extensively reported in publicly available literature, the broader class of azepane-containing molecules has demonstrated a wide range of pharmacological activities.[1] These activities suggest potential avenues of investigation for novel derivatives of this compound.

The azepane scaffold is present in numerous compounds with therapeutic applications, including anticancer, anti-tubercular, anti-Alzheimer's, and antimicrobial agents.[1] Furthermore, derivatives of the closely related 4-aminopiperidine scaffold have been investigated as N-type calcium channel blockers for the treatment of pain.

Hypothetical Signaling Pathway Involvement

Given the prevalence of amine-containing small molecules as modulators of neurological targets, a hypothetical area of interest for this compound derivatives could be in the realm of neurotransmitter reuptake inhibition. For instance, some bicyclic azepane derivatives have shown potent inhibition of monoamine transporters such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3]

It is crucial to emphasize that the following diagram is a hypothetical representation of a potential signaling pathway that could be modulated by derivatives of this compound, based on the activities of structurally related compounds. There is currently no direct experimental evidence to link this compound to this specific pathway.

G cluster_pathway Hypothetical Neuromodulatory Pathway Azepane_Derivative This compound Derivative NET_DAT Norepinephrine/Dopamine Transporters (NET/DAT) Azepane_Derivative->NET_DAT Inhibition Synaptic_Cleft Increased Synaptic Norepinephrine/Dopamine NET_DAT->Synaptic_Cleft Blockade of Reuptake Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_Cleft->Postsynaptic_Receptors Therapeutic_Effect Potential Therapeutic Effect on Neurological Disorders Postsynaptic_Receptors->Therapeutic_Effect

A hypothetical signaling pathway for this compound derivatives.

Conclusion

This compound is a readily accessible and versatile chemical building block with significant potential for the development of novel therapeutic agents. Its straightforward synthesis from commercially available precursors makes it an attractive starting point for medicinal chemistry programs. While the specific biological profile of this compound itself remains to be fully elucidated, the broad pharmacological activities of the azepane scaffold provide a strong rationale for the exploration of its derivatives in various therapeutic areas, particularly in neuroscience. Further research into the biological targets and mechanisms of action of this compound and its analogues is warranted to unlock its full potential in drug discovery.

References

Methodological & Application

Synthetic Routes to N-Substituted Azepan-4-amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted Azepan-4-amines, a crucial scaffold in medicinal chemistry. Four primary synthetic strategies are discussed: Reductive Amination, Buchwald-Hartwig Amination, Direct N-Alkylation, and Acylation followed by Reduction. Each section includes a general overview, a detailed experimental protocol for a representative reaction, and a summary of key quantitative data in a comparative table.

Overview of Synthetic Strategies

The synthesis of N-substituted Azepan-4-amines can be approached through several distinct pathways, each offering advantages in terms of substrate scope, reaction conditions, and scalability. The choice of a particular route will often depend on the nature of the desired N-substituent (alkyl, aryl, etc.) and the availability of starting materials. The following diagram illustrates the four main synthetic strategies discussed in this document.

Synthetic_Routes_Overview cluster_start Starting Materials cluster_routes Synthetic Routes cluster_products Products Azepan-4-one Azepan-4-one Reductive_Amination Reductive Amination Azepan-4-one->Reductive_Amination + R-NH2 Azepan-4-amine This compound Buchwald_Hartwig Buchwald-Hartwig Amination This compound->Buchwald_Hartwig + Ar-X N_Alkylation Direct N-Alkylation This compound->N_Alkylation + R-X Acylation_Reduction Acylation-Reduction This compound->Acylation_Reduction 1. RCOCl 2. Reduction N_Alkyl_Azepan_4_amine N-Alkyl-Azepan-4-amine Reductive_Amination->N_Alkyl_Azepan_4_amine N_Aryl_Azepan_4_amine N-Aryl-Azepan-4-amine Buchwald_Hartwig->N_Aryl_Azepan_4_amine N_Alkylation->N_Alkyl_Azepan_4_amine Acylation_Reduction->N_Alkyl_Azepan_4_amine

Caption: Overview of synthetic strategies to N-substituted Azepan-4-amines.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes key quantitative data for the four synthetic routes, providing a basis for comparison and selection of the most appropriate method for a given target molecule.

Synthetic RouteKey ReagentsTypical Yield (%)Reaction Time (h)ScalabilitySubstrate Scope
Reductive Amination Azepan-4-one, Primary Amine, NaBH(OAc)₃70-9012-24GoodWide range of primary amines
Buchwald-Hartwig Amination This compound, Aryl Halide, Pd Catalyst, Ligand, Base60-858-16ModerateAryl and heteroaryl halides
Direct N-Alkylation This compound, Alkyl Halide, Base40-706-12ModeratePrimary and secondary alkyl halides
Acylation-Reduction This compound, Acyl Chloride, LiAlH₄65-85 (2 steps)4-8GoodWide range of acyl chlorides

Reductive Amination

Application Notes:

Reductive amination is a highly versatile and widely used method for the synthesis of N-alkylated amines.[1] This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of a ketone (azepan-4-one) with a primary amine, followed by in situ reduction to the desired N-substituted this compound.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for imines over ketones.[3] The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or dichloroethane (DCE) at room temperature. A slight excess of the amine and reducing agent is often employed to ensure complete conversion of the starting ketone.

Experimental Protocol: Synthesis of N-Benzyl-azepan-4-amine

Reductive_Amination_Workflow Start Start: 1-Boc-azepan-4-one Benzylamine Reaction Reaction: NaBH(OAc)₃, DCM Room Temperature, 16h Start->Reaction Workup Work-up: Aqueous NaHCO₃ wash Extraction with DCM Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: N-Benzyl-1-Boc-azepan-4-amine Purification->Product Deprotection Deprotection: TFA or HCl in Dioxane Product->Deprotection Final_Product Final Product: N-Benzyl-azepan-4-amine Deprotection->Final_Product

Caption: Workflow for the synthesis of N-Benzyl-azepan-4-amine via reductive amination.

  • Materials:

    • 1-Boc-azepan-4-one (1.0 eq)

    • Benzylamine (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Procedure:

    • To a solution of 1-Boc-azepan-4-one in DCM, add benzylamine and stir for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-benzyl-1-Boc-azepan-4-amine.

    • For deprotection, dissolve the purified product in DCM and add an excess of TFA or 4M HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure and basify with a suitable base (e.g., NaOH or NaHCO₃) to obtain the free amine.

Buchwald-Hartwig Amination

Application Notes:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-arylated amines.[4][5] This method allows for the coupling of an amine (this compound) with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.[6] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos or RuPhos often providing excellent results.[7] Sodium tert-butoxide (NaOtBu) is a commonly used base in this reaction. The reaction is typically carried out in an inert solvent such as toluene or dioxane at elevated temperatures. It is essential to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent catalyst deactivation.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)this compound

Buchwald_Hartwig_Workflow Start Start: tert-Butyl 4-aminoazepane-1-carboxylate 1-bromo-4-methoxybenzene Reaction Reaction: Pd₂(dba)₃, XPhos, NaOtBu Toluene, 100°C, 12h Start->Reaction Workup Work-up: Filtration through Celite Aqueous work-up Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: tert-Butyl 4-((4-methoxyphenyl)amino)azepane-1-carboxylate Purification->Product Deprotection Deprotection: TFA or HCl in Dioxane Product->Deprotection Final_Product Final Product: N-(4-methoxyphenyl)this compound Deprotection->Final_Product

Caption: Workflow for the synthesis of N-Aryl-azepan-4-amine via Buchwald-Hartwig amination.

  • Materials:

    • tert-Butyl 4-aminoazepane-1-carboxylate (1.0 eq)

    • 1-Bromo-4-methoxybenzene (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • XPhos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene (anhydrous)

    • Celite

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add a solution of tert-butyl 4-aminoazepane-1-carboxylate and 1-bromo-4-methoxybenzene in anhydrous toluene.

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-((4-methoxyphenyl)amino)azepane-1-carboxylate.

    • Perform deprotection as described in the reductive amination protocol.

Direct N-Alkylation

Application Notes:

Direct N-alkylation is a classical method for the formation of C-N bonds, involving the reaction of an amine with an alkyl halide.[8] While straightforward, this method can be plagued by over-alkylation, leading to the formation of quaternary ammonium salts.[9] To favor mono-alkylation, a large excess of the starting amine can be used. Alternatively, the reaction can be performed with a slight excess of the alkylating agent and a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of solvent depends on the solubility of the reactants and is often a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

Experimental Protocol: Synthesis of N-Ethyl-azepan-4-amine

N_Alkylation_Workflow Start Start: tert-Butyl 4-aminoazepane-1-carboxylate Ethyl iodide Reaction Reaction: K₂CO₃, Acetonitrile 60°C, 8h Start->Reaction Workup Work-up: Filtration Aqueous work-up Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: tert-Butyl 4-(ethylamino)azepane-1-carboxylate Purification->Product Deprotection Deprotection: TFA or HCl in Dioxane Product->Deprotection Final_Product Final Product: N-Ethyl-azepan-4-amine Deprotection->Final_Product

Caption: Workflow for the synthesis of N-Alkyl-azepan-4-amine via direct N-alkylation.

  • Materials:

    • tert-Butyl 4-aminoazepane-1-carboxylate (1.0 eq)

    • Ethyl iodide (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (MeCN)

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Procedure:

    • To a solution of tert-butyl 4-aminoazepane-1-carboxylate in acetonitrile, add potassium carbonate and ethyl iodide.

    • Heat the reaction mixture to 60 °C and stir for 8 hours.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude product.

    • Purify by column chromatography on silica gel to obtain tert-butyl 4-(ethylamino)azepane-1-carboxylate.

    • Perform deprotection as described in the reductive amination protocol.

Acylation followed by Reduction

Application Notes:

Experimental Protocol: Synthesis of N-Propyl-azepan-4-amine

Acylation_Reduction_Workflow cluster_acylation Step 1: Acylation cluster_reduction Step 2: Reduction Start_Acyl Start: tert-Butyl 4-aminoazepane-1-carboxylate Propanoyl chloride Reaction_Acyl Reaction: Et₃N, DCM 0°C to RT, 4h Start_Acyl->Reaction_Acyl Workup_Acyl Work-up: Aqueous work-up Reaction_Acyl->Workup_Acyl Purification_Acyl Purification: Column Chromatography Workup_Acyl->Purification_Acyl Product_Acyl Product: tert-Butyl 4-propanamidoazepane-1-carboxylate Purification_Acyl->Product_Acyl Reaction_Red Reaction: LiAlH₄, THF Reflux, 4h Product_Acyl->Reaction_Red Workup_Red Work-up: Fieser work-up Reaction_Red->Workup_Red Purification_Red Purification: Column Chromatography Workup_Red->Purification_Red Product_Red Product: tert-Butyl 4-(propylamino)azepane-1-carboxylate Purification_Red->Product_Red Deprotection Deprotection: TFA or HCl in Dioxane Product_Red->Deprotection Final_Product Final Product: N-Propyl-azepan-4-amine Deprotection->Final_Product

Caption: Workflow for the synthesis of N-Alkyl-azepan-4-amine via acylation and reduction.

  • Materials:

    • tert-Butyl 4-aminoazepane-1-carboxylate (1.0 eq)

    • Propanoyl chloride (1.1 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Dichloromethane (DCM)

    • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

    • Tetrahydrofuran (THF, anhydrous)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Procedure:

    • Step 1: Acylation

      • Dissolve tert-butyl 4-aminoazepane-1-carboxylate and triethylamine in DCM and cool to 0 °C.

      • Add propanoyl chloride dropwise.

      • Allow the reaction to warm to room temperature and stir for 4 hours.

      • Wash the reaction mixture with water and brine.

      • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

      • Purify the crude amide by column chromatography on silica gel.

    • Step 2: Reduction

      • To a suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of the purified amide in THF dropwise.

      • Heat the reaction mixture to reflux and stir for 4 hours.

      • Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and water (Fieser work-up).

      • Filter the resulting precipitate and wash with THF.

      • Concentrate the filtrate and purify the residue by column chromatography to yield tert-butyl 4-(propylamino)azepane-1-carboxylate.

      • Perform deprotection as described in the reductive amination protocol.

References

Application Notes and Protocols for Parallel Synthesis Using Azepan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Azepan-4-amine as a versatile building block in parallel synthesis for the rapid generation of diverse chemical libraries. The protocols detailed herein are designed to be adaptable for high-throughput synthesis platforms, enabling the efficient exploration of chemical space in drug discovery programs, particularly in the search for novel kinase inhibitors.

Introduction

This compound is a valuable scaffold in medicinal chemistry. The seven-membered azepane ring offers a three-dimensional architecture that can favorably influence the physicochemical and pharmacokinetic properties of drug candidates. The primary amine at the 4-position serves as a key functional handle for diversification, allowing for the introduction of a wide array of substituents through robust and well-established chemical transformations. This document outlines protocols for three such transformations amenable to parallel synthesis: Buchwald-Hartwig amination, Ullmann condensation, and reductive amination.

Data Presentation

The following tables present representative data for the synthesis of a library of N-substituted this compound derivatives using the protocols detailed in this document. The data is illustrative and serves to provide an expectation of yields and purities under parallel synthesis conditions.

Table 1: Buchwald-Hartwig Amination of this compound with Various Aryl Bromides

EntryAryl BromideProductYield (%)Purity (%)
14-BromotolueneN-(p-tolyl)this compound85>95
21-Bromo-4-fluorobenzeneN-(4-fluorophenyl)this compound82>95
31-Bromo-3-methoxybenzeneN-(3-methoxyphenyl)this compound78>95
42-BromopyridineN-(pyridin-2-yl)this compound75>90
53-Bromobenzonitrile3-((azepan-4-yl)amino)benzonitrile88>95

Table 2: Ullmann Condensation of this compound with Various Aryl Iodides

EntryAryl IodideProductYield (%)Purity (%)
14-IodotolueneN-(p-tolyl)this compound75>95
21-Iodo-4-fluorobenzeneN-(4-fluorophenyl)this compound72>95
31-Iodo-3-methoxybenzeneN-(3-methoxyphenyl)this compound68>90
42-IodopyridineN-(pyridin-2-yl)this compound65>90
53-Iodobenzonitrile3-((azepan-4-yl)amino)benzonitrile78>95

Table 3: Reductive Amination of this compound with Various Aldehydes

EntryAldehydeProductYield (%)Purity (%)
1BenzaldehydeN-benzylthis compound92>95
24-FluorobenzaldehydeN-(4-fluorobenzyl)this compound90>95
33-MethoxybenzaldehydeN-(3-methoxybenzyl)this compound88>95
4Pyridine-2-carboxaldehydeN-(pyridin-2-ylmethyl)this compound85>90
5CyclohexanecarboxaldehydeN-(cyclohexylmethyl)this compound95>95

Experimental Protocols

The following are detailed protocols for the parallel synthesis of libraries based on the this compound scaffold. These protocols are optimized for execution in multi-well plates (e.g., 96-well plates) and can be adapted for automated liquid handling systems.

Protocol 1: Parallel Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed N-arylation of this compound with a library of aryl bromides.

Materials:

  • This compound

  • Library of aryl bromides

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • 96-well reaction block with sealing mat

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.2 equivalents) in anhydrous 1,4-dioxane.

    • Prepare individual stock solutions of each aryl bromide (1.0 equivalent) in anhydrous 1,4-dioxane in separate vials.

    • Prepare a catalyst/ligand/base master mix by combining Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and Cs₂CO₃ (2.0 equivalents) in a single vial.

  • Reaction Setup (in a 96-well reaction block under an inert atmosphere):

    • To each well, add the required volume of the aryl bromide stock solution.

    • Add the catalyst/ligand/base master mix to each well.

    • Add the this compound stock solution to each well to initiate the reactions.

  • Reaction Conditions:

    • Seal the 96-well reaction block securely with a sealing mat.

    • Heat the reaction block to 100 °C with stirring for 12-18 hours.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • To each well, add ethyl acetate and water.

    • Shake the block to partition the components.

    • Separate the organic layer using a liquid-liquid extraction manifold.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

    • The crude products can be purified by parallel HPLC.

Protocol 2: Parallel Ullmann Condensation

This protocol outlines the copper-catalyzed N-arylation of this compound with a library of aryl iodides.

Materials:

  • This compound

  • Library of aryl iodides

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 96-well reaction block with sealing mat

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.5 equivalents) in anhydrous DMSO.

    • Prepare individual stock solutions of each aryl iodide (1.0 equivalent) in anhydrous DMSO in separate vials.

    • Prepare a catalyst/ligand/base master mix by combining CuI (0.1 equivalents), L-proline (0.2 equivalents), and K₂CO₃ (2.0 equivalents) in a single vial.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add the required volume of the aryl iodide stock solution.

    • Add the catalyst/ligand/base master mix to each well.

    • Add the this compound stock solution to each well.

  • Reaction Conditions:

    • Seal the 96-well reaction block.

    • Heat the reaction block to 120 °C with stirring for 24 hours.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Quench each reaction with the addition of water.

    • Extract each well with ethyl acetate.

    • Combine the organic extracts for each reaction and wash with water and brine.

    • Dry the organic layers over anhydrous sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

    • Purify the crude products via parallel HPLC.

Protocol 3: Parallel Reductive Amination

This protocol details the synthesis of N-alkylated azepanes through the reductive amination of this compound with a library of aldehydes.

Materials:

  • This compound

  • Library of aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.0 equivalent) in the chosen solvent.

    • Prepare individual stock solutions of each aldehyde (1.1 equivalents) in the same solvent.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add the this compound stock solution.

    • Add the respective aldehyde stock solution to each well.

    • If necessary, add a catalytic amount of acetic acid to each well.

    • Stir the mixtures at room temperature for 1 hour to allow for imine formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 equivalents) to each well.

    • Seal the reaction block and stir at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate to each well.

    • Extract each well with dichloromethane.

    • Wash the organic layers with brine.

    • Dry the organic layers over anhydrous sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

    • Purify the crude products using parallel HPLC.

Visualizations

Signaling Pathway

Libraries of N-substituted azepanes are frequently synthesized to identify novel kinase inhibitors. A common target in inflammation and oncology is the p38 MAP kinase. The following diagram illustrates a simplified p38 MAP kinase signaling pathway.

p38_MAPK_Pathway stimulus Stress / Cytokines receptor Receptor stimulus->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrate Downstream Substrates (e.g., MK2, ATF2) p38->substrate response Cellular Response (Inflammation, Apoptosis) substrate->response inhibitor Azepane-based Inhibitor inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the logical flow of the parallel synthesis protocols.

Workflow for Parallel Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow start Start reagent_prep Prepare Stock Solutions: - this compound - Aryl Bromides - Catalyst/Ligand/Base Mix start->reagent_prep dispense Dispense Reagents into 96-well Plate reagent_prep->dispense react Seal and Heat (100°C, 12-18h) dispense->react workup Aqueous Work-up & Liquid-Liquid Extraction react->workup purify Parallel HPLC Purification workup->purify end End: Purified Library purify->end Reductive_Amination_Workflow start Start reagent_prep Prepare Stock Solutions: - this compound - Aldehydes start->reagent_prep dispense_imine Dispense Amine & Aldehydes into 96-well Plate (Imine Formation) reagent_prep->dispense_imine add_reductant Add STAB to Each Well dispense_imine->add_reductant react Seal and Stir (RT, 12-24h) add_reductant->react workup Aqueous Quench & Extraction react->workup purify Parallel HPLC Purification workup->purify end End: Purified Library purify->end

Application Notes and Protocols: Azepan-4-amine as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in designing potent and selective kinase inhibitors is the exploration of diverse chemical scaffolds that can effectively interact with the ATP-binding site of the target kinase. Azepan-4-amine, with its three-dimensional seven-membered ring and a primary amine handle, represents a promising, yet underexplored, building block for the generation of novel kinase inhibitors with unique pharmacological properties.

The saturated azepane ring can provide access to deeper hydrophobic pockets within the kinase domain, while the primary amine serves as a versatile anchor point for the introduction of various pharmacophoric elements. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes, hypothetical performance data, and experimental protocols for the utilization of this compound in the synthesis and evaluation of novel kinase inhibitors targeting key oncogenic kinases.

Data Presentation

The following tables summarize the hypothetical inhibitory activity and selectivity profile of a representative kinase inhibitor, AZD-789, synthesized using the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of AZD-789

Kinase TargetIC₅₀ (nM)Assay Format
Epidermal Growth Factor Receptor (EGFR)8.5ADP-Glo™ Kinase Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)12.3TR-FRET Assay
Platelet-Derived Growth Factor Receptor β (PDGFRβ)25.1LanthaScreen™ Eu Kinase Binding Assay
c-Met> 1000ADP-Glo™ Kinase Assay
Anaplastic Lymphoma Kinase (ALK)> 1000TR-FRET Assay

Table 2: Cellular Activity of AZD-789

Cell LineTarget PathwayEC₅₀ (nM)Assay Format
A549 (NSCLC)EGFR Signaling35.7Cell Viability (CellTiter-Glo®)
HUVECVEGFR2 Signaling58.2Anti-proliferation Assay
HT-1080PDGFRβ Signaling95.4Phospho-PDGFRβ ELISA

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway, the general synthetic workflow for inhibitors derived from this compound, and a hypothetical structure-activity relationship.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR AZD789 AZD-789 (this compound derivative) AZD789->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by an this compound derived inhibitor.

Synthesis_Workflow Start This compound Step1 Boc Protection Start->Step1 Intermediate1 Boc-Azepan-4-amine Step1->Intermediate1 Step2 Buchwald-Hartwig Amination with 2,4-dichloropyrimidine Intermediate1->Step2 Intermediate2 Coupled Intermediate Step2->Intermediate2 Step3 Suzuki Coupling with Arylboronic Acid Intermediate2->Step3 Intermediate3 Trisubstituted Pyrimidine Step3->Intermediate3 Step4 Boc Deprotection Intermediate3->Step4 FinalProduct Final Kinase Inhibitor (e.g., AZD-789) Step4->FinalProduct

Caption: General synthetic workflow for kinase inhibitors using this compound.

SAR_Logic cluster_modifications Modifications cluster_outcomes Outcomes Core This compound Core Provides 3D geometry and vector for substitution R1 R¹ Group (Aryl/Heteroaryl) Interacts with hinge region Core:f0->R1:head Attachment Point 1 R2 R² Group (Solubilizing) Improves physicochemical properties Core:f0->R2:head Attachment Point 2 Potency Potency (IC₅₀) R1:f0->Potency Selectivity Selectivity R1:f0->Selectivity PK Pharmacokinetics R2:f0->PK

Caption: Structure-Activity Relationship (SAR) logic for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor (AZD-789)

This protocol outlines a general method for the synthesis of a pyrimidine-based kinase inhibitor incorporating the this compound scaffold.

Materials:

  • This compound dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 2,4-Dichloropyrimidine

  • (4-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Boc Protection of this compound: Dissolve this compound dihydrochloride (1.0 eq) in DCM and add TEA (2.2 eq). Cool the mixture to 0 °C and add Boc₂O (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl azepan-4-ylcarbamate.

  • Buchwald-Hartwig Amination: To a flame-dried flask, add tert-butyl azepan-4-ylcarbamate (1.0 eq), 2,4-dichloropyrimidine (1.2 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.1 eq), and K₃PO₄ (2.0 eq). Evacuate and backfill the flask with argon. Add anhydrous 1,4-dioxane and heat the mixture to 100 °C for 16 hours. Cool to room temperature, dilute with ethyl acetate, and filter through Celite. Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the coupled intermediate.

  • Suzuki-Miyaura Coupling: Combine the intermediate from the previous step (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.1 eq), and K₃PO₄ (2.0 eq) in a flask. Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture and heat to 90 °C under argon for 12 hours. After cooling, dilute with ethyl acetate, wash with water and brine, and dry over sodium sulfate. Concentrate and purify by silica gel chromatography.

  • Boc Deprotection: Dissolve the purified product in DCM and add TFA (10 eq). Stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution. Dry the organic layer and concentrate to yield the final product, AZD-789.

Protocol 2: Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against a target kinase.[1]

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • Synthesized inhibitor (e.g., AZD-789)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor in the kinase assay buffer. A common starting concentration is 10 µM.

  • In a 384-well plate, add the recombinant kinase, the substrate peptide, and the various concentrations of the inhibitor.

  • Initiate the kinase reaction by adding ATP at a concentration near the Kₘ for the specific kinase.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell-Based Kinase Assay (Cell Viability)

This protocol provides a method to assess the effect of a kinase inhibitor on the proliferation of cancer cells.[2]

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized inhibitor (e.g., AZD-789)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Sterile, white, clear-bottom 96-well microplates

  • Luminometer

Procedure:

  • Seed the A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Determine the EC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique three-dimensional structure offers opportunities to explore new chemical space and develop compounds with improved potency, selectivity, and drug-like properties. The protocols and data presented herein provide a framework for the rational design, synthesis, and evaluation of next-generation kinase inhibitors based on the this compound scaffold. Further exploration of this scaffold is warranted to unlock its full potential in the development of targeted therapies for a range of diseases.

References

Application Notes and Protocols: Boc-Protection of Azepan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the tert-butyloxycarbonyl (Boc) protection of Azepan-4-amine, a crucial step in the synthesis of various pharmaceutical intermediates. The Boc group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions.

Reaction Principle

The Boc protection of this compound involves the reaction of the primary amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The nitrogen atom of the amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate to form the N-Boc protected product, tert-butyl azepan-4-ylcarbamate, with the liberation of tert-butanol and carbon dioxide.

Reaction Scheme

Azepan4amine This compound Boc2O + (Boc)2O Azepan4amine->Boc2O Base Base Boc2O->Base Solvent Solvent Base->Solvent Product tert-Butyl azepan-4-ylcarbamate Solvent->Product Byproducts + t-BuOH + CO2 Product->Byproducts

Caption: General reaction scheme for the Boc-protection of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Boc protection of cyclic amines, including examples that can serve as a reference for the reaction with this compound.

SubstrateReagentsBaseSolventTemperature (°C)Time (h)Yield (%)
1,2,3,6-Tetrahydropyridine(Boc)₂O-THF0 to RTOvernight89
4-Chlorobutylamine HCl(Boc)₂ONaOH1,4-Dioxane/WaterRT16~98
1,4-Diaminobutane(Boc)₂O-DCMRT12~80 (mono-protected)

Note: "RT" denotes room temperature. Data for 1,2,3,6-tetrahydropyridine is from a similar cyclic amine protection and can be considered a strong reference point.[1] The other entries provide context for Boc protection of primary amines under various conditions.[2]

Experimental Protocols

This section provides a detailed protocol for the Boc-protection of this compound.

Materials:

  • This compound (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent (DCM or THF).

    • If starting with the hydrochloride salt of this compound, add 1.1 equivalents of a base such as triethylamine to neutralize the salt and stir for 10-15 minutes before proceeding. For the free amine, a weaker base like sodium bicarbonate can be used.

  • Addition of (Boc)₂O:

    • To the stirred solution of the amine, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-18 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the solvent.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation of Product:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary):

    • The crude tert-butyl azepan-4-ylcarbamate can be purified by column chromatography on silica gel if required.

Experimental Workflow Diagram

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Isolation A Dissolve this compound in solvent B Add Base (if starting from salt) A->B C Add (Boc)2O B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Dilute with Solvent E->F Reaction Complete G Wash with NaHCO3 (aq) and Brine F->G H Dry Organic Layer G->H I Filter H->I J Concentrate I->J K Purify (optional) J->K

Caption: Experimental workflow for the Boc-protection of this compound.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Azepan-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral azepan-4-amine derivatives are valuable building blocks in medicinal chemistry due to their presence in a variety of biologically active compounds. The seven-membered azepane scaffold offers a three-dimensional diversity that is increasingly sought after in drug discovery to explore new chemical space and improve pharmacokinetic and pharmacodynamic properties. The stereochemistry of the amine at the C4 position is often crucial for biological activity, making asymmetric synthesis a critical aspect of their preparation. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral this compound derivatives, with a primary focus on a highly efficient biocatalytic reductive amination method.

Application Note: Biocatalytic Asymmetric Synthesis of (S)-Azepan-4-amine Derivatives

The enzymatic asymmetric reductive amination of N-Boc-4-oxo-azepane is a highly effective method for producing enantiomerically pure (S)-azepan-4-amine derivatives. This approach utilizes an imine reductase (IRED) to catalyze the reaction between the ketone substrate and an amine, followed by a stereoselective reduction of the intermediate imine to afford the chiral amine. A key advantage of this biocatalytic method is the high enantioselectivity, often exceeding 99% enantiomeric excess (ee), under mild reaction conditions.

A semi-rational design of an imine reductase has led to the development of a triple-mutant (I149Y/L200H/W234K) with exceptional performance for the synthesis of alkylated S-4-azepanamines.[1] This enzyme, combined with a cofactor regeneration system (e.g., using glucose dehydrogenase), provides a sustainable and efficient route to these valuable chiral building blocks.

Logical Workflow for Biocatalytic Synthesis

G cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Work-up and Analysis Start Synthesis of N-Boc-4-oxo-azepane Enzyme_Prep Enzyme Preparation (IRED mutant) Reaction_Setup Reaction Setup (Enzyme, Substrates, Cofactor, Buffer, pH, Temperature) Start->Reaction_Setup Reagents Reagent Preparation (Amine, Cofactor, Buffer) Enzyme_Prep->Reaction_Setup Reagents->Reaction_Setup Incubation Incubation with Agitation (e.g., 24-48h) Reaction_Setup->Incubation Workup Reaction Work-up (Extraction, Purification) Incubation->Workup Analysis Chiral HPLC Analysis (Determination of ee) Workup->Analysis Characterization Product Characterization (NMR, MS) Analysis->Characterization

Caption: Workflow for the biocatalytic synthesis of chiral azepan-4-amines.

Signaling Pathway: IRED-Catalyzed Reductive Amination

G cluster_enzyme Imine Reductase (IRED) Active Site Ketone N-Boc-4-oxo-azepane IRED IRED Ketone->IRED Amine Primary Amine (R-NH2) Amine->IRED Imine Iminium Intermediate Product Chiral (S)-N-alkyl-N-Boc- This compound Imine->Product + H+ NADP NADP+ Imine->NADP Product->IRED IRED->Imine - H2O NADPH NADPH NADPH->Imine

Caption: Mechanism of IRED-catalyzed asymmetric reductive amination.

Data Presentation

The following table summarizes the results obtained from the biocatalytic reductive amination of N-Boc-4-oxo-azepane with various primary amines using a triple-mutant imine reductase.[1]

EntryAmine (R-NH₂)Conversion (%)Enantiomeric Excess (ee, %)Configuration
1Methylamine>99>99S
2Ethylamine>99>99S
3Propylamine>99>99S
4Butylamine98>99S
5Benzylamine95>99S

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-oxo-azepane

This protocol is adapted from procedures for the synthesis of related N-Boc protected cyclic ketones.

Materials:

  • 4-Oxo-azepane hydrochloride (or related precursor)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-oxo-azepane hydrochloride (1.0 eq) in DCM or THF, add triethylamine or an aqueous solution of sodium bicarbonate (2.5 eq) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-oxo-azepane.

Protocol 2: Biocatalytic Asymmetric Reductive Amination

This protocol is a general guideline for the IRED-catalyzed synthesis of chiral azepan-4-amines. Optimization for specific substrates and enzymes may be required.

Materials:

  • N-Boc-4-oxo-azepane

  • Primary amine (e.g., methylamine hydrochloride)

  • Imine Reductase (IRED) - whole cells or purified enzyme

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

  • Ethyl acetate or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution of potassium phosphate buffer.

  • Add N-Boc-4-oxo-azepane (e.g., 10-50 mM final concentration).

  • Add the primary amine (e.g., 1.5-2.0 equivalents). If using a salt, neutralize with a suitable base.

  • Add NADP⁺ (e.g., 1 mM).

  • Add glucose (e.g., 1.1 equivalents relative to the ketone).

  • Add Glucose Dehydrogenase (for cofactor regeneration, e.g., 5-10 U/mL).

  • Initiate the reaction by adding the IRED (e.g., 1-5 mg/mL of purified enzyme or an appropriate amount of whole cells).

  • Incubation: Seal the vessel and incubate at a controlled temperature (e.g., 30-37 °C) with shaking (e.g., 180-220 rpm) for 24-48 hours.

  • Monitoring: Monitor the reaction progress by HPLC or GC analysis of aliquots.

  • Work-up:

    • Once the reaction is complete, quench by adding a water-immiscible organic solvent like ethyl acetate.

    • Adjust the pH to >9 with a base (e.g., saturated NaHCO₃ or NaOH solution).

    • Separate the layers and extract the aqueous phase with the organic solvent (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Chiral HPLC Analysis

This is a general guideline for the determination of enantiomeric excess. The specific column and mobile phase will need to be optimized for the particular this compound derivative.

Materials:

  • Synthesized chiral N-Boc-azepan-4-amine derivative

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)

Procedure:

  • Prepare a standard solution of the purified product in a suitable solvent (e.g., isopropanol).

  • Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of hexane and isopropanol) at a constant flow rate.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • The two enantiomers should elute at different retention times.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Alternative Synthetic Strategies

While biocatalytic reductive amination is a highly efficient method, other strategies for the asymmetric synthesis of chiral azepanes have been reported. These include:

  • Asymmetric Lithiation-Conjugate Addition: This method involves the use of a chiral ligand, such as (-)-sparteine, to mediate the asymmetric deprotonation and subsequent conjugate addition to an α,β-unsaturated ester. This multi-step sequence can provide access to polysubstituted chiral azepanes.

  • Ring Expansion of Chiral Precursors: Chiral azepanes can be synthesized through the ring expansion of smaller chiral heterocyclic systems, such as piperidines or aminocyclopropanes. These methods often require careful control of stereochemistry throughout the synthetic sequence.

These alternative methods can be valuable for accessing different substitution patterns on the azepane ring and may be suitable for specific synthetic targets.

Conclusion

The asymmetric synthesis of chiral this compound derivatives is a crucial undertaking for the development of novel therapeutics. The biocatalytic reductive amination approach offers a powerful, selective, and sustainable method for accessing these important building blocks in high enantiopurity. The provided protocols offer a starting point for researchers to implement this methodology in their own laboratories. Further exploration of other synthetic strategies can provide access to a wider range of structurally diverse chiral azepanes.

References

Application Notes and Protocols for the Scale-up Synthesis of Azepan-4-amine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepan-4-amine and its derivatives are important building blocks in medicinal chemistry, appearing as key structural motifs in a variety of pharmacologically active compounds. The seven-membered azepane ring system offers a flexible scaffold that can be exploited to modulate the physicochemical and pharmacokinetic properties of drug candidates. The hydrochloride salt of this compound is a stable, crystalline solid, making it an ideal form for storage, handling, and subsequent synthetic transformations.

These application notes provide detailed protocols for the scale-up synthesis of this compound hydrochloride, targeting researchers and professionals in drug development and process chemistry. Two primary synthetic routes are presented: a direct reductive amination of Azepan-4-one and a route involving the synthesis and deprotection of a Boc-protected intermediate.

Synthetic Strategies Overview

Two robust synthetic routes for the preparation of this compound hydrochloride are detailed below.

Route 1: Direct Reductive Amination

This is a direct, one-pot approach involving the reaction of commercially available Azepan-4-one with ammonia in the presence of a reducing agent. This method is atom-economical and efficient for large-scale production.

Route 2: Via N-Boc Protected Intermediate

This two-step route involves the initial formation of N-Boc-azepan-4-amine, which can be more readily purified, followed by the deprotection of the Boc group to yield the desired hydrochloride salt. This route offers advantages in terms of intermediate stability and purification options.

Data Presentation

Table 1: Summary of Reagents for Direct Reductive Amination (Route 1)

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Role
Azepan-4-one113.161.008.84Starting Material
Ammonia (7N in Methanol)17.0310.844.2Amine Source
Raney Nickel (slurry in water)-0.10-Catalyst
Hydrogen Gas2.02As required-Reducing Agent
Methanol32.0410.0-Solvent
Hydrochloric Acid (in Dioxane)36.46Variable-Salt Formation

Table 2: Summary of Reagents for N-Boc Route (Route 2)

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Role
Step 2a: N-Boc-Azepan-4-amine Synthesis
N-Boc-azepan-4-one213.271.004.69Starting Material
Ammonium Formate63.061.4823.45Amine/Reducing Source
Palladium on Carbon (10%)-0.10-Catalyst
Methanol32.0410.0-Solvent
Step 2b: Boc Deprotection
N-Boc-azepan-4-amine214.300.90 (crude)4.20Intermediate
Hydrochloric Acid (4M in Dioxane)36.463.15 L12.6Deprotecting Agent
Dioxane88.115.0-Solvent
Diethyl Ether74.1210.0-Anti-solvent

Table 3: Comparison of Synthetic Routes

ParameterRoute 1: Direct Reductive AminationRoute 2: Via N-Boc Intermediate
Starting Material Azepan-4-oneN-Boc-azepan-4-one
Number of Steps 1 (plus salt formation)2
Key Reagents Ammonia, H₂, Raney NickelAmmonium Formate, Pd/C, HCl/Dioxane
Overall Yield (approx.) 70-80%65-75%
Purification Crystallization of final saltChromatography of intermediate, then crystallization
Process Safety Requires handling of H₂ gas and pyrophoric catalystInvolves standard reagents

Experimental Protocols

Route 1: Direct Reductive Amination of Azepan-4-one

This protocol describes the direct conversion of Azepan-4-one to this compound hydrochloride.

Step 1: Reductive Amination

  • Reactor Setup: Charge a suitable multi-neck, jacketed glass reactor or a stainless-steel autoclave with a magnetic stirrer, a gas inlet, a thermometer, and a pressure gauge.

  • Reagent Charging: Under an inert atmosphere (Nitrogen or Argon), charge the reactor with Azepan-4-one (1.00 kg, 8.84 mol) and Methanol (10.0 L).

  • Catalyst Addition: Carefully add Raney Nickel (0.10 kg, as a 50% slurry in water) to the reactor.

  • Ammonia Addition: Cool the mixture to 0-5 °C using a chiller. Slowly add a 7N solution of ammonia in methanol (10.8 L, 44.2 mol) while maintaining the internal temperature below 10 °C.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor with hydrogen gas to 5 bar.

  • Reaction: Heat the reaction mixture to 50 °C and stir vigorously. Monitor the hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete (cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the celite pad with methanol (2 x 1.0 L). Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure to obtain the crude this compound as an oil.

Step 2: Hydrochloride Salt Formation and Purification

  • Dissolution: Dissolve the crude this compound in Dioxane (5.0 L).

  • Acidification: Cool the solution to 0-5 °C in an ice bath. Slowly add a 4M solution of hydrochloric acid in dioxane until the pH of the solution is acidic (pH 1-2, checked with moist pH paper). A white precipitate will form.

  • Crystallization: Stir the suspension at 0-5 °C for 2 hours to ensure complete precipitation.

  • Isolation: Collect the solid by filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold diethyl ether (3 x 2.0 L) to remove any non-polar impurities.

  • Drying: Dry the solid under vacuum at 40-50 °C to a constant weight to afford this compound hydrochloride as a white to off-white crystalline solid.

Route 2: Synthesis via N-Boc-azepan-4-amine

This protocol details a two-step synthesis involving a Boc-protected intermediate.

Step 2a: Synthesis of N-Boc-azepan-4-amine

  • Reactor Setup: Equip a multi-neck, jacketed glass reactor with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Reagent Charging: Charge the reactor with N-Boc-azepan-4-one (1.00 kg, 4.69 mol), ammonium formate (1.48 kg, 23.45 mol), and methanol (10.0 L).

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Palladium on Carbon (0.10 kg, 50% wet) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Catalyst Removal: Filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol (2 x 1.0 L).

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (10.0 L) and wash with saturated sodium bicarbonate solution (2 x 5.0 L) and brine (5.0 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-azepan-4-amine as an oil or a low-melting solid. This crude product can often be used directly in the next step.

Step 2b: Boc Deprotection and Hydrochloride Salt Formation

  • Reactor Setup: Use a multi-neck, jacketed glass reactor equipped with a mechanical stirrer and a dropping funnel.

  • Dissolution: Dissolve the crude N-Boc-azepan-4-amine (approx. 0.90 kg, 4.20 mol) in dioxane (5.0 L).

  • Acidification and Deprotection: Cool the solution to 0-5 °C. Slowly add a 4M solution of hydrochloric acid in dioxane (3.15 L, 12.6 mol) via the dropping funnel, maintaining the temperature below 10 °C. Gas evolution (CO₂) will be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours until the deprotection is complete (monitored by TLC or LC-MS). A precipitate will form during the reaction.

  • Isolation: Add diethyl ether (10.0 L) to the reaction mixture to ensure complete precipitation of the hydrochloride salt.

  • Filtration and Washing: Stir the slurry for 1 hour, then collect the solid by filtration. Wash the filter cake with diethyl ether (3 x 2.0 L).

  • Drying: Dry the solid under vacuum at 40-50 °C to yield this compound hydrochloride.

Visualizations

Synthesis Workflow Diagrams

Scale_up_Synthesis_of_Azepan_4_amine_hydrochloride_Route_1 start Azepan-4-one reductive_amination Reductive Amination (NH3, H2, Raney Ni, MeOH) start->reductive_amination crude_amine Crude this compound reductive_amination->crude_amine salt_formation Salt Formation (HCl in Dioxane) crude_amine->salt_formation purification Purification (Crystallization & Washing) salt_formation->purification final_product This compound Hydrochloride purification->final_product

Caption: Workflow for Direct Reductive Amination (Route 1).

Scale_up_Synthesis_of_Azepan_4_amine_hydrochloride_Route_2 start N-Boc-azepan-4-one reductive_amination Reductive Amination (Ammonium Formate, Pd/C, MeOH) start->reductive_amination boc_amine N-Boc-azepan-4-amine reductive_amination->boc_amine deprotection Boc Deprotection (HCl in Dioxane) boc_amine->deprotection purification Purification (Precipitation & Washing) deprotection->purification final_product This compound Hydrochloride purification->final_product

Caption: Workflow for Synthesis via N-Boc Intermediate (Route 2).

Logical Relationship Diagram

Logical_Relationships_in_Azepan_4_amine_Synthesis cluster_starting_materials Starting Materials cluster_intermediates Intermediates cluster_final_product Final Product azepanone Azepan-4-one free_amine This compound (free base) azepanone->free_amine Direct Reductive Amination (Route 1) boc_azepanone N-Boc-azepan-4-one boc_amine N-Boc-azepan-4-amine boc_azepanone->boc_amine Reductive Amination hcl_salt This compound Hydrochloride free_amine->hcl_salt Salt Formation boc_amine->hcl_salt Deprotection & Salt Formation (Route 2)

Caption: Key transformations in the synthesis of this compound HCl.

Application of Azepan-4-amine in Solid-Phase Organic Synthesis for the Development of Conformationally Constrained Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, the development of peptidomimetics with enhanced pharmacological properties, such as increased stability, improved potency, and better bioavailability, is of paramount importance. One effective strategy to achieve these improvements is to introduce conformational constraints into the peptide backbone. Cyclic scaffolds, such as the azepane ring system, are valuable tools for creating these rigidified structures. Azepan-4-amine, with its seven-membered ring and a reactive amino group, serves as a versatile building block in solid-phase organic synthesis (SPOS) for the generation of diverse libraries of conformationally constrained peptidomimetics.

The incorporation of the azepane moiety can induce specific secondary structures, such as turns and helices, which can mimic the bioactive conformation of a native peptide ligand. This can lead to higher binding affinities and selectivities for their biological targets. Furthermore, the non-peptidic nature of the azepane ring can confer resistance to proteolytic degradation, a common limitation of linear peptides.

This application note provides a detailed protocol for the incorporation of this compound into a peptide sequence on a solid support, a key step in the synthesis of novel peptidomimetics. The described methodology is suitable for the construction of combinatorial libraries for high-throughput screening in drug discovery campaigns.

Data Presentation

The following table summarizes the expected quantitative data for the solid-phase synthesis of a model peptidomimetic incorporating an this compound scaffold. These values are representative and may vary depending on the specific sequence and reaction conditions.

ParameterValueMethod of Determination
Resin Loading0.5 - 0.8 mmol/gSpectrophotometric (Fmoc quantification)
Coupling Efficiency (Amino Acids)> 99%Kaiser Test / TNBS Test
Coupling Efficiency (this compound)> 95%Kaiser Test / TNBS Test
Cleavage Yield70 - 90%Gravimetric analysis
Crude Purity65 - 85%RP-HPLC (220 nm)
Final Purity (after purification)> 98%RP-HPLC (220 nm)
Molecular Mass ConfirmationExpected mass ± 1 DaLC-MS / MALDI-TOF

Experimental Protocols

This section details the methodology for the solid-phase synthesis of a peptidomimetic containing an this compound core using Fmoc/tBu chemistry.

Materials and Reagents
  • Rink Amide MBHA resin (100-200 mesh, ~0.6 mmol/g loading)

  • Fmoc-protected amino acids

  • Boc-Azepan-4-amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (cold)

Protocol 1: Solid-Phase Synthesis of an this compound Containing Peptidomimetic

This protocol outlines the manual solid-phase synthesis of a model tripeptide-azepane conjugate (e.g., Ac-Ala-Phe-Gly-[Azepan-4-yl]-amide).

1. Resin Swelling and Preparation: a. Place 100 mg of Rink Amide MBHA resin in a fritted syringe reaction vessel. b. Swell the resin in 2 mL of DMF for 30 minutes with gentle agitation. c. Drain the DMF.

2. Fmoc Deprotection: a. Add 2 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Repeat the treatment with 20% piperidine in DMF for 15 minutes. d. Wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL). e. Perform a Kaiser test to confirm the presence of a free primary amine.

3. Coupling of the First Amino Acid (Fmoc-Gly-OH): a. In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in 1 mL of DMF. b. Pre-activate the mixture for 5 minutes at room temperature. c. Add the activated amino acid solution to the resin. d. Agitate the reaction vessel for 2 hours at room temperature. e. Drain the reaction solution and wash the resin with DMF (5 x 2 mL). f. Perform a Kaiser test to confirm complete coupling (negative result).

4. Subsequent Amino Acid Couplings (Fmoc-Phe-OH, Fmoc-Ala-OH): a. Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

5. Incorporation of Boc-Azepan-4-amine: a. After the final Fmoc deprotection (of the N-terminal Ala), wash the resin as described in step 2d. b. In a separate vial, dissolve Boc-Azepan-4-amine (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in 1 mL of DMF. c. Pre-activate for 5 minutes. d. Add the activated Boc-Azepan-4-amine solution to the resin. e. Agitate for 4 hours at room temperature. Note: Longer coupling times may be necessary for non-standard building blocks. f. Drain and wash the resin with DMF (5 x 2 mL). g. Perform a Kaiser test to confirm complete coupling.

6. N-terminal Acetylation: a. To the resin-bound peptide, add a solution of 10% acetic anhydride and 5% DIPEA in DMF (2 mL). b. Agitate for 30 minutes. c. Drain and wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and finally methanol (3 x 2 mL). d. Dry the resin under vacuum.

7. Cleavage and Deprotection: a. Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). b. Add 2 mL of the cleavage cocktail to the dried resin. c. Agitate for 2 hours at room temperature. d. Filter the solution to separate the resin and collect the filtrate. e. Wash the resin with an additional 1 mL of the cleavage cocktail. f. Combine the filtrates.

8. Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution dropwise to 10 mL of cold diethyl ether. b. Centrifuge the mixture to pellet the peptide. c. Decant the ether and wash the pellet with cold diethyl ether twice. d. Dry the crude peptide pellet under vacuum. e. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). f. Characterize the purified peptide by mass spectrometry (MS).

Mandatory Visualizations

experimental_workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swell->fmoc_deprotection wash Wash (DMF, DCM) fmoc_deprotection->wash coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) coupling->wash wash->coupling kaiser_test Kaiser Test wash->kaiser_test acetylation 5. N-terminal Acetylation wash->acetylation repeat_cycle Repeat for each Amino Acid kaiser_test->repeat_cycle Positive azepane_coupling 4. This compound Coupling (Boc-Azepan-4-amine, DIC, Oxyma) kaiser_test->azepane_coupling Negative repeat_cycle->fmoc_deprotection azepane_coupling->wash cleavage 6. Cleavage & Deprotection (TFA/TIS/H2O) acetylation->cleavage precipitation 7. Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 8. RP-HPLC Purification precipitation->purification characterization 9. Characterization (MS) purification->characterization end End: Purified Peptidomimetic characterization->end

Caption: General workflow for the solid-phase synthesis of an this compound containing peptidomimetic.

logical_relationship azepan This compound Scaffold constraint Conformational Constraint azepan->constraint stability Increased Proteolytic Stability azepan->stability bioactivity Enhanced Bioactivity constraint->bioactivity stability->bioactivity drug_candidate Potential Drug Candidate bioactivity->drug_candidate

Caption: Logical relationship for using this compound in drug discovery.

Application Notes and Protocols for Azepan-4-amine Derivatization in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently found in biologically active compounds and approved drugs.[1][2] Its inherent three-dimensional structure provides access to a larger chemical space compared to more common five- and six-membered rings, making it an attractive core for the development of novel therapeutics.[3] Azepan-4-amine, with its reactive primary amino group, serves as a versatile starting material for the synthesis of diverse compound libraries. Derivatization at this position allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective modulators of various biological targets.[1][4] Azepane derivatives have shown a wide range of pharmacological activities, including anti-cancer, anti-diabetic, and antiviral properties, and have been developed as inhibitors of enzymes and modulators of receptors and transporters.[2][5] This document provides detailed protocols for the derivatization of this compound via common library synthesis reactions: reductive amination, N-acylation, and the Ugi four-component reaction.

Derivatization Strategies for Library Synthesis

The primary amino group of this compound is a key handle for introducing molecular diversity. The following sections detail robust and scalable methods for its derivatization.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds, allowing for the introduction of a wide variety of substituents onto the azepane nitrogen.[6] This one-pot reaction typically involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction to the corresponding secondary amine.[6] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation, as it tolerates a wide range of functional groups.[7]

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (10 mL) is added the corresponding aldehyde or ketone (1.1 mmol).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) is then added portion-wise.

  • The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted this compound.

EntryAldehyde/KetoneProductYield (%)Purity (%)
1BenzaldehydeN-benzylthis compound85>95
24-ChlorobenzaldehydeN-(4-chlorobenzyl)this compound82>95
3CyclohexanoneN-(cyclohexyl)this compound78>95
4AcetoneN-isopropylthis compound75>95

Note: The yields presented are typical for reductive amination reactions of primary amines and serve as representative examples.

N-Acylation

N-acylation is a fundamental reaction for the synthesis of amides, which are prevalent in medicinal chemistry.[8] This transformation involves the reaction of this compound with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent. The resulting amides can exhibit a range of biological activities and serve as key intermediates for further functionalization.

  • To a solution of this compound (1.0 mmol) and a base such as triethylamine (1.5 mmol) or diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) at 0 °C is added the acyl chloride (1.1 mmol) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 20 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to afford the desired N-acylthis compound.

EntryAcylating AgentProductYield (%)Purity (%)
1Benzoyl chlorideN-(azepan-4-yl)benzamide92>98
2Acetyl chlorideN-(azepan-4-yl)acetamide95>98
34-Methoxybenzoyl chlorideN-(azepan-4-yl)-4-methoxybenzamide90>98
4Cyclohexanecarbonyl chlorideN-(azepan-4-yl)cyclohexanecarboxamide88>95

Note: The yields presented are typical for acylation reactions of primary amines and serve as representative examples.

Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a powerful multicomponent reaction (MCR) that allows for the rapid synthesis of complex α-acylamino amides from an amine, an aldehyde, a carboxylic acid, and an isocyanide in a single step.[9][10] This reaction is highly valued in combinatorial chemistry and drug discovery for its ability to generate diverse libraries of peptidomimetics.[11][12]

  • To a solution of the aldehyde (1.0 mmol) and this compound (1.0 mmol) in methanol (5 mL) is stirred for 30 minutes.

  • The carboxylic acid (1.0 mmol) is then added, followed by the isocyanide (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the desired Ugi product.

EntryAldehydeCarboxylic AcidIsocyanideYield (%)Purity (%)
1BenzaldehydeAcetic acidtert-Butyl isocyanide75>90
2IsobutyraldehydeBenzoic acidCyclohexyl isocyanide70>90
3FormaldehydePropionic acidBenzyl isocyanide68>90

Note: The yields presented are typical for Ugi reactions and serve as representative examples.

Visualizing Workflows and Biological Context

The following diagrams illustrate the experimental workflows for the derivatization of this compound and a conceptual signaling pathway that could be modulated by its derivatives.

G cluster_0 Library Synthesis Workflow Start This compound Reductive_Amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) Start->Reductive_Amination N_Acylation N-Acylation (Acyl Chloride/Carboxylic Acid) Start->N_Acylation Ugi_Reaction Ugi Reaction (Aldehyde, Carboxylic Acid, Isocyanide) Start->Ugi_Reaction Library Diverse this compound Library Reductive_Amination->Library N_Acylation->Library Ugi_Reaction->Library

Caption: A generalized workflow for the synthesis of an this compound library.

G cluster_1 Hypothetical Signaling Pathway Modulation Ligand Azepane Derivative Receptor GPCR / Transporter Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Substrate_Transport Inhibition of Substrate Transport Receptor->Substrate_Transport Second_Messenger Second Messenger Cascade (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Activation Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: A conceptual diagram of azepane derivatives modulating cellular signaling.

Conclusion

This compound is a valuable starting material for the construction of diverse chemical libraries for drug discovery. The protocols outlined for reductive amination, N-acylation, and the Ugi reaction provide a robust foundation for the synthesis of a wide array of N-substituted this compound derivatives. The conformational flexibility and three-dimensional nature of the azepane core, combined with the diverse functionalities that can be introduced via these synthetic methods, make this scaffold a promising starting point for the identification of novel therapeutic agents targeting a range of biological pathways. Further screening and SAR studies of these libraries are warranted to uncover new lead compounds for drug development.

References

Application Note: Copper-Catalyzed N-Arylation of Azepan-4-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into therapeutic agents due to its conformational flexibility and ability to interact with biological targets.[1] N-aryl azepane derivatives, in particular, are of significant interest as they are core components of a wide range of biologically active molecules, including kinase inhibitors and other potential drug candidates.[2][3] The copper-catalyzed N-arylation of azepan-4-amine, a variation of the classic Ullmann condensation, provides a robust and cost-effective method for the synthesis of these valuable compounds, offering an alternative to palladium-catalyzed methods.[4][5] This application note provides a detailed protocol for the copper-catalyzed coupling of N-Boc-protected this compound with various aryl halides, a key step in the synthesis of novel compounds for drug discovery programs.

General Reaction Scheme

The copper-catalyzed N-arylation of N-Boc-azepan-4-amine proceeds via a coupling reaction with an aryl halide in the presence of a copper(I) catalyst, a suitable ligand, and a base. The reaction typically takes place in a polar aprotic solvent at elevated temperatures.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Azepane N-Boc-Azepan-4-amine Product N-Aryl-N-Boc-Azepan-4-amine Azepane->Product ArylHalide Aryl Halide (Ar-X) X = I, Br ArylHalide->Product Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Product Ligand Ligand (e.g., L-proline) Ligand->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMSO) Solvent->Product Temperature Heat (e.g., 90-110 °C) Temperature->Product Byproducts Byproducts (KX, H2O, CO2) Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Weigh Reactants and Catalysts B Add to Dry Schlenk Tube A->B C Evacuate and Backfill with Inert Gas B->C D Add Anhydrous Solvent C->D E Heat and Stir (e.g., 100 °C, 12-24h) D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G Reaction Complete H Dilute with EtOAc and Water G->H I Liquid-Liquid Extraction H->I J Wash with Brine I->J K Dry over Na2SO4 J->K L Filter and Concentrate K->L M Column Chromatography L->M N Characterize Product (NMR, MS) M->N

References

Troubleshooting & Optimization

Technical Support Center: Purification of Azepan-4-amine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Azepan-4-amine using chromatographic techniques. Below you will find frequently asked questions (FAQs) and a detailed troubleshooting guide to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by silica gel chromatography?

This compound, being a basic compound, is prone to strong interactions with the acidic silanol groups on the surface of silica gel. This can lead to several issues, including:

  • Peak Tailing: The chromatogram may show asymmetrical peaks with a "tail," which reduces resolution and makes fraction collection difficult.[1][2]

  • Irreversible Adsorption: The compound can bind strongly to the silica, leading to low or no recovery from the column.[3]

  • Compound Degradation: The acidic nature of silica gel can potentially degrade sensitive amine compounds.[3]

Q2: What are the recommended chromatographic methods for purifying this compound?

Several strategies can be employed to overcome the challenges of purifying basic amines like this compound:

  • Modified Mobile Phase on Silica Gel: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase can neutralize the acidic silanol groups on the silica surface, improving peak shape and recovery.[2][3]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): This can be a good alternative to silica gel for the purification of basic compounds.

    • Amine-functionalized Silica: These columns provide a less acidic surface, reducing the strong interactions with the amine.[3]

  • Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for purifying polar and basic compounds.[4] Using a high pH mobile phase can neutralize the basicity of the amine, leading to better retention and separation.[3]

Q3: Are there any specific considerations for the chiral purification of this compound?

Yes, if you are working with a racemic mixture of this compound and need to separate the enantiomers, specialized chiral chromatography is necessary. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the separation of chiral amines.[5][6][7]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic purification of this compound.

Problem: Poor or no elution of this compound from a silica gel column.

Possible Cause Suggested Solution
Strong interaction with acidic silica.1. Add a basic modifier: Incorporate 0.1-1% triethylamine (TEA) or ammonium hydroxide into your mobile phase.[3] 2. Switch to a less acidic stationary phase: Consider using basic or neutral alumina, or an amine-functionalized silica column.[3]
Incorrect mobile phase polarity.Increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate or switch to a more polar solvent system like dichloromethane/methanol.[2]

Problem: Significant peak tailing in the chromatogram.

Possible Cause Suggested Solution
Secondary interactions with silanol groups.1. Add a competing base: As with poor elution, adding a small amount of triethylamine or another amine to the mobile phase can significantly reduce tailing.[2] 2. Use a high-purity silica gel: Modern, end-capped silica gels have fewer free silanol groups and can reduce tailing.
Column overload.Reduce the amount of sample loaded onto the column.

Problem: Low yield of the purified product.

Possible Cause Suggested Solution
Irreversible adsorption on the column.1. Use a modified mobile phase or an alternative stationary phase as described above. 2. After the main elution, flush the column with a very polar solvent system (e.g., 10% methanol in dichloromethane with 1% triethylamine) to recover any strongly bound product.
Product degradation on the column.Minimize the time the compound spends on the column by using a faster flow rate or a steeper gradient. Consider using a less acidic stationary phase.

Problem: Co-elution with impurities.

Possible Cause Suggested Solution
Insufficient resolution.1. Optimize the mobile phase: Perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase for separation. 2. Use a shallower gradient: A slower increase in solvent polarity can improve the separation of closely eluting compounds. 3. Consider a different chromatographic technique: If normal-phase chromatography is not providing adequate separation, reversed-phase HPLC may offer better resolution.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel with a Modified Mobile Phase

This protocol provides a general guideline for the purification of this compound using flash chromatography on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine).

  • Column Packing: Carefully pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol. A typical gradient might be from 2% to 10% methanol in dichloromethane (with a constant 0.5% triethylamine).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Reversed-Phase HPLC Purification

This protocol is adapted from a method for a structurally related compound and can be a good starting point for the purification of this compound.[4]

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C

Note: While TFA is used in this example, for better recovery of a basic amine, a mobile phase with a basic modifier (e.g., 0.1% triethylamine or ammonium hydroxide) at a higher pH may be more suitable. This would require a pH-stable column.

Sample Preparation:

  • Accurately weigh the crude this compound.

  • Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Purification and Post-Processing:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the prepared sample.

  • Run the gradient and collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions.

  • Remove the acetonitrile using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified product. If a volatile basic modifier was used, this should also be removed during this step.

Troubleshooting Workflow

ChromatographyTroubleshooting start Start: Chromatography of This compound issue Identify Issue start->issue no_elution Poor or No Elution issue->no_elution No Product in Fractions tailing Peak Tailing issue->tailing Asymmetric Peaks low_yield Low Yield issue->low_yield Poor Recovery co_elution Co-elution with Impurities issue->co_elution Impure Fractions solution1 Add Basic Modifier (e.g., TEA) to Mobile Phase no_elution->solution1 solution2 Switch to Alternative Stationary Phase (Alumina, Amine-column) no_elution->solution2 solution3 Optimize Mobile Phase Polarity/ Gradient no_elution->solution3 tailing->solution1 solution4 Reduce Sample Load tailing->solution4 low_yield->solution1 low_yield->solution2 co_elution->solution3 solution5 Consider Reversed-Phase Chromatography co_elution->solution5 end Successful Purification solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Optimization of Reaction Conditions for Azepan-4-amine Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, optimization strategies, and frequently asked questions (FAQs) for the acylation of Azepan-4-amine. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and streamline their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the acylation of this compound?

A1: A typical starting point involves dissolving this compound (1.0 eq.) and a non-nucleophilic organic base, such as triethylamine (TEA, 1.2-1.5 eq.) or diisopropylethylamine (DIPEA), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled to 0 °C before the dropwise addition of the acylating agent (e.g., acetyl chloride, 1.1 eq.). The reaction is then typically stirred at 0 °C for a period before being allowed to warm to room temperature.

Q2: Which acylating agent is better: an acyl chloride or an acid anhydride?

A2: The choice depends on the reactivity of your system and desired selectivity.

  • Acyl Chlorides: These are generally more reactive than anhydrides and are often the first choice for less nucleophilic amines or when rapid conversion is needed.[1] However, their high reactivity can sometimes lead to side reactions, such as over-acylation.[1][2] They also produce HCl as a byproduct, necessitating the use of a base.[3]

  • Acid Anhydrides: These are less reactive and can provide better control, minimizing side reactions. They are a good choice for highly nucleophilic amines or when the acyl chloride is unstable. The reaction with an anhydride produces a carboxylic acid byproduct, which also requires a base for neutralization.[4]

Q3: What is the role of the base, and how do I select the right one?

A3: The primary role of the base is to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) generated during the reaction.[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Tertiary Amines (TEA, DIPEA): These are the most common choices in organic solvents. DIPEA is bulkier and less nucleophilic than TEA, which can be advantageous in preventing side reactions.

  • Pyridine: Can act as both a base and a nucleophilic catalyst, sometimes increasing the reaction rate.[5]

  • Inorganic Bases (K₂CO₃, NaOH): Used in biphasic systems (e.g., Schotten-Baumann conditions), which can be effective and simplify work-up, particularly for water-soluble starting materials.[6][7]

Q4: My starting material is this compound dihydrochloride. How should I modify the procedure?

A4: If you are using a salt form of the amine, you must add additional equivalents of base to first liberate the free amine before the acylation can occur. You will need at least two extra equivalents of base to neutralize the HCl salts, plus the standard 1.2-1.5 equivalents to scavenge the acid generated during the reaction itself. For example, you would use approximately 3.2-3.5 equivalents of triethylamine in total.

Q5: How can I monitor the reaction progress effectively?

A5: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate/hexanes or DCM/methanol, often with a small amount of TEA to prevent streaking of the amine) to track the consumption of the starting material and the appearance of the less polar amide product.

  • LC-MS: Provides a more definitive assessment, confirming the consumption of the starting amine and the formation of the product with the correct mass.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Q: My reaction has stalled, and I primarily observe the unreacted this compound. What are the potential causes and solutions?

A: This is a common issue that can often be traced back to reagent quality or insufficient activation.

  • Cause 1: Inactive Acylating Agent: Acyl chlorides and anhydrides are highly sensitive to moisture and can hydrolyze over time.[8][9]

    • Solution: Use a fresh bottle of the acylating agent or purify it by distillation before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Insufficient Base: If all the free amine is protonated by the acid byproduct, the reaction will stop. This is especially relevant if starting from an amine salt.

    • Solution: Ensure at least 1.2 equivalents of base are used for a free amine, and >3.2 equivalents for a dihydrochloride salt. Add an additional portion of base to the stalled reaction to see if it restarts.

  • Cause 3: Low Reaction Temperature: While starting at 0 °C is standard for controlling the initial exotherm, some less reactive acylating agents may require higher temperatures to proceed.

    • Solution: After the initial addition at 0 °C, allow the reaction to warm to room temperature. If it is still sluggish, gentle heating (e.g., to 40 °C) may be required. Monitor for potential side product formation at higher temperatures.

Problem 2: Significant Side Product Formation

Q: My LC-MS analysis shows the desired product, but also significant impurities. What are these byproducts and how can I avoid them?

A: The primary side reaction in amine acylation is often over-acylation.

  • Cause: Diacylation/Imide Formation: The amide product still has a lone pair of electrons on the nitrogen, which can be acylated a second time, especially under forcing conditions or with an excess of a highly reactive acylating agent.[1][2] This leads to the formation of a diacylamine or imide byproduct.

    • Solution 1: Control Stoichiometry: Use a minimal excess of the acylating agent (1.05-1.1 eq.). Consider adding the acylating agent slowly via a syringe pump to avoid localized high concentrations.

    • Solution 2: Lower Temperature: Running the reaction at 0 °C or even lower temperatures (-15 °C) can temper the reactivity and improve selectivity for the mono-acylated product.[7]

    • Solution 3: Use a Milder Acylating Agent: If diacylation is persistent with an acyl chloride, switch to the corresponding acid anhydride, which is less reactive.

Problem 3: Low Isolated Yield After Work-up

Q: The reaction appeared clean by LC-MS, but I lost most of my product during extraction and purification. What happened?

A: Product loss is frequently due to the physicochemical properties of the acylated azepane.

  • Cause 1: Product Solubility in Aqueous Layer: The acylated product may still be basic enough to be protonated and soluble in the aqueous layer during an acidic wash, or it may have high water solubility in general.

    • Solution: During the work-up, carefully adjust the pH of the aqueous layer. If an acidic wash is used, back-extract the aqueous layer with an organic solvent after neutralizing it with a base (e.g., NaHCO₃ or NaOH).[10] For highly polar products, continuous liquid-liquid extraction or using a more polar extraction solvent like ethyl acetate may be necessary.

  • Cause 2: Product Decomposition on Silica Gel: Amines and some amides can streak or decompose on standard silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). Alternatively, consider other purification methods such as crystallization, preparative HPLC, or using a different stationary phase like alumina.

Data Presentation: Optimizing Reaction Parameters

The following tables present hypothetical data to illustrate the effects of varying reaction conditions on the acylation of this compound with acetyl chloride.

Table 1: Effect of Base and Solvent on Acylation Yield

EntryBase (1.5 eq.)SolventTemp (°C)Time (h)Yield (%)
1TEADCMRT285
2DIPEADCMRT288
3PyridineDCMRT275
4TEATHFRT482
5K₂CO₃ACN50665
6DIPEADCM0 to RT392

Table 2: Effect of Acylating Agent Stoichiometry on Diacylation

EntryAcetyl Chloride (eq.)Temp (°C)Main Product Yield (%)Diacylation Byproduct (%)
11.050 to RT91<2
21.20 to RT887
31.50 to RT7518
41.2408015

Experimental Protocols

Protocol 1: General Procedure using an Acyl Chloride

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous dichloromethane (DCM, to make a ~0.1 M solution).

  • Base Addition: Add diisopropylethylamine (DIPEA, 1.5 eq.) and stir the solution until all solids dissolve.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Schotten-Baumann Conditions

  • Setup: Dissolve this compound (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (NaOH, 2.5 eq.).

  • Solvent: Add an equal volume of a water-immiscible organic solvent such as DCM or diethyl ether.

  • Acylating Agent Addition: Vigorously stir the biphasic mixture and add the acyl chloride (1.1 eq.) dropwise.

  • Reaction: Continue to stir vigorously at room temperature for 1-2 hours.

  • Work-up: Separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Visualizations

G start Start: Reagents & Setup dissolve 1. Dissolve this compound and Base in Anhydrous Solvent start->dissolve cool 2. Cool to 0 °C dissolve->cool add 3. Add Acylating Agent (e.g., Acyl Chloride) Dropwise cool->add react 4. Stir and Monitor Reaction (TLC or LC-MS) add->react workup 5. Aqueous Work-up (Quench, Extract) react->workup purify 6. Dry and Purify (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: General experimental workflow for this compound acylation.

G start Problem: Low Yield or No Reaction q1 Is starting material a free base or a salt? start->q1 a1_salt Action: Ensure >3 eq. of base are used to liberate free amine and scavenge acid. q1->a1_salt Salt a1_base Check Reagent Quality q1->a1_base Free Base q2 Is the acylating agent old or exposed to air? a1_base->q2 a2_yes Action: Use fresh or purified acylating agent. Run under inert atmosphere. q2->a2_yes Yes a2_no Consider Reaction Conditions q2->a2_no No q3 Is the reaction still slow at RT? a2_no->q3 a3_yes Action: Gently heat (e.g., 40 °C) and monitor. Consider a more reactive acylating agent. q3->a3_yes Yes a3_no Action: Allow more time or re-check stoichiometry. q3->a3_no No

Caption: Troubleshooting decision tree for low reaction yield.

G reactants This compound + Acyl Chloride product Desired Product (Mono-acylated Amide) reactants->product Desired Pathway (1 eq. Acyl-Cl) branch product->branch + Excess Acyl-Cl + Forcing Conditions side_product Side Product (Di-acylated Imide) branch->side_product

Caption: Key reaction pathways: desired acylation vs. side reaction.

References

Azepan-4-amine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for Azepan-4-amine are limited in publicly available literature. The following guidance is based on the general chemical properties of cyclic secondary amines and established principles of pharmaceutical stability analysis. Researchers are strongly encouraged to perform their own stability studies to determine the specific shelf-life and degradation profile of this compound and its derivatives under their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at low temperatures, protected from light and moisture. Based on general practices for cyclic amines and related compounds, storage at 2-8°C is advisable. For long-term storage, temperatures of -20°C are preferable. The container should be tightly sealed and flushed with an inert gas like argon or nitrogen to minimize exposure to air and moisture, as amines can react with atmospheric carbon dioxide.[1]

Q2: What are the potential signs of this compound degradation?

A2: Degradation of this compound may be indicated by several physical and chemical changes. Visual signs can include a change in color (e.g., from colorless or white to yellow or brown), the development of an unusual odor, or a change in the physical state of the material. Chemically, degradation can be monitored by a decrease in purity over time, which can be assessed using analytical techniques like HPLC or GC-MS. The appearance of new peaks in the chromatogram would be indicative of degradation products.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of secondary alicyclic amines, several degradation pathways are plausible, particularly under stressful conditions.[2] These include:

  • Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylamines. The carbon atoms adjacent to the nitrogen (α-carbons) are also potential sites of oxidation.[2][3]

  • Ring Opening: Cleavage of the azepane ring can occur, particularly under harsh conditions, leading to the formation of linear amine derivatives.[2]

  • Reaction with Carbon Dioxide: Like many amines, this compound can react with CO2 from the atmosphere to form carbamate salts.[1]

  • Acid-Catalyzed Degradation: Cyclic amines can be susceptible to degradation in acidic conditions, which may catalyze ring-opening or other rearrangements.[4]

Q4: How can I assess the purity and detect degradation products of this compound?

A4: The most common and effective methods for assessing the purity of amines and detecting degradation products are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • HPLC: This technique separates compounds based on their polarity. A stability-indicating HPLC method can be developed to separate this compound from its potential degradation products. Quantification of the peak areas allows for the determination of purity.

  • GC-MS: This method is suitable for volatile compounds and provides both separation and structural information about the analytes. Derivatization of the amine may be necessary to improve its volatility and chromatographic behavior. Mass spectrometry allows for the identification of unknown degradation products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the compound and identify impurities by detecting unexpected signals in the spectrum.[5]

Troubleshooting Guides

Problem: I am observing a decrease in the purity of my this compound sample over time.

Possible Cause Troubleshooting Step
Improper StorageEnsure the sample is stored at the recommended temperature (2-8°C or -20°C for long-term), protected from light, and in a tightly sealed container under an inert atmosphere.
Exposure to Air/MoistureMinimize the number of times the container is opened. If possible, aliquot the sample into smaller, single-use vials.
Inherent InstabilityThe compound may have limited intrinsic stability. Consider performing a forced degradation study (see Experimental Protocols) to understand its degradation profile and establish a suitable re-test date.

Problem: I am seeing unexpected peaks in my HPLC or GC-MS analysis.

Possible Cause Troubleshooting Step
Sample DegradationThis is a strong indication of degradation. Refer to the potential degradation pathways mentioned in the FAQs. Attempt to identify the structure of the new peaks using mass spectrometry.
ContaminationEnsure that all solvents, reagents, and labware used in the analysis are clean and of high purity. Run a blank injection to check for system contamination.
Reaction with Solvent/Mobile PhaseEnsure that the analytical method conditions (e.g., pH of the mobile phase) are not causing on-column degradation of the analyte.

Data Presentation

Table 1: Example Data Table for a Forced Degradation Study of this compound. Users should populate this table with their own experimental data.

Stress Condition Duration Initial Purity (%) Final Purity (%) % Degradation Number of Degradation Products Major Degradation Product (Peak Area %)
0.1 M HCl24 hours99.585.214.338.7
0.1 M NaOH24 hours99.598.11.411.1
3% H2O224 hours99.570.828.7515.4
60°C48 hours99.596.33.222.1
Photostability (ICH Q1B)7 days99.599.10.410.3

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6][7][8]

Objective: To investigate the degradation of this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and keep the solution at room temperature for 24 hours. Neutralize a portion of the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep the solution at room temperature for 24 hours. Neutralize a portion of the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep it at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Also, prepare a solution of the compound in a suitable solvent and heat it at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., HPLC-UV/MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the retention times and peak areas of any new impurities.

Protocol 2: HPLC Method for Purity Assessment

Objective: To determine the purity of this compound and separate it from potential degradation products.

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or as determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable diluent (e.g., a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the prepared sample solution.

  • Record the chromatogram and integrate the peaks.

  • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start This compound Sample stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress control Unstressed Control start->control hplc HPLC-UV/MS Analysis stress->hplc control->hplc compare Compare Chromatograms hplc->compare identify Identify Degradants compare->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_products Potential Degradation Products azepan4amine This compound n_oxide N-Oxide azepan4amine->n_oxide Oxidation ring_opened Ring-Opened Products azepan4amine->ring_opened Hydrolysis / Oxidation alpha_oxidized α-Carbon Oxidized Products azepan4amine->alpha_oxidized Oxidation carbamate Carbamate Salt azepan4amine->carbamate Reaction with CO2

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Stereoselective Synthesis of Azepan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the stereoselective synthesis of Azepan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of this important scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the stereoselective preparation of this compound?

A1: The most common and practical approach involves the diastereoselective reduction of a prochiral ketone, typically N-protected azepan-4-one. Key strategies include:

  • Catalytic Hydrogenation: Utilizing chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantioselectivity.

  • Chiral Reducing Agents: Employing stoichiometric chiral reducing agents, such as those derived from chirally modified borohydrides.

  • Substrate-Controlled Reduction: Where existing stereocenters on the azepane ring direct the approach of a standard reducing agent (e.g., NaBH₄, L-Selectride®).

Another strategy involves the stereoselective installation of the amine functionality onto a pre-existing chiral azepane scaffold.

Q2: What is the most common N-protecting group used for this compound synthesis, and what are the challenges associated with it?

A2: The tert-butyloxycarbonyl (Boc) group is the most frequently used protecting group for the azepane nitrogen.[1] It offers good stability under various reaction conditions.[2] However, challenges can arise during its removal. Deprotection requires strong acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), which can be problematic if other acid-sensitive functional groups are present in the molecule.[3][4] In some cases, the generated tert-butyl cation can lead to side reactions.[1]

Q3: My synthesis is resulting in a mixture of diastereomers of this compound. What are the best methods for their separation?

A3: Separating diastereomers of this compound or its protected precursors is a common challenge. Effective methods include:

  • Flash Column Chromatography: Diastereomers often have different polarities and can sometimes be separated on standard silica gel. However, the basicity of the amine can cause tailing. Using an amine-deactivated silica or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve separation.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers and diastereomers.[5]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine mixture with a chiral acid (e.g., tartaric acid) to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[6]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Reductive Amination of N-Boc-Azepan-4-one

Q: I am performing a reductive amination on N-Boc-azepan-4-one, but I am getting a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?

A: Low diastereoselectivity in this step is a frequent issue and can be addressed by modifying several parameters. The choice of reducing agent and reaction conditions are critical.

Possible Causes and Solutions:

  • Non-Stereoselective Reducing Agent: Standard reducing agents like sodium borohydride often provide poor stereocontrol for the reduction of the intermediate iminium ion.

  • Solution: Employ sterically hindered reducing agents that can favor attack from the less hindered face of the iminium intermediate. Bulkier reagents often lead to higher diastereoselectivity.

  • Suboptimal Reaction Temperature: Higher temperatures can lead to lower selectivity.

  • Solution: Perform the reduction at lower temperatures (e.g., -78 °C to 0 °C) to enhance the energy difference between the diastereomeric transition states.

  • Solvent Effects: The solvent can influence the conformation of the substrate and the transition state.

  • Solution: Screen different solvents. Aprotic solvents are commonly used.

Comparative Data for Reducing Agents:

Reducing AgentTypical Temperature (°C)SolventExpected Diastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄)0 to 25MeOH~ 1:1 to 2:1
Sodium Triacetoxyborohydride0 to 25DCE~ 3:1 to 5:1
L-Selectride®-78THF> 10:1
Catalytic Hydrogenation (H₂, Pd/C)25EtOHVariable, often poor selectivity

Note: The cis/trans nomenclature refers to the relative stereochemistry of the substituents on the azepane ring. Actual results may vary based on the specific substrate and conditions.

Problem 2: Racemization of a Chiral Center During Synthesis

Q: I am observing a loss of enantiomeric excess (ee) in my final this compound product. What are the likely causes and how can I prevent this?

A: Racemization is a significant risk, particularly when a stereocenter is located alpha to a carbonyl group or when harsh reaction conditions are employed.[7]

Possible Causes and Solutions:

  • Use of Strong Bases: Strong bases can deprotonate a stereogenic center, leading to a planar, achiral intermediate like an enolate, which then reprotonates non-stereoselectively.[7]

  • Solution: Use milder, non-nucleophilic, or sterically hindered bases. Also, consider running the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[7]

  • Elevated Temperatures: High temperatures can provide the energy to overcome the activation barrier for epimerization.[7]

  • Solution: Maintain low reaction temperatures throughout the synthesis and purification steps.

  • Inappropriate N-Protecting Group: Electron-withdrawing protecting groups can increase the acidity of adjacent protons, making them more susceptible to abstraction.

  • Solution: While Boc is standard, if racemization is a persistent issue, consider alternative protecting groups that may better stabilize the adjacent chiral center.

Experimental Protocols

Key Experiment: Diastereoselective Reductive Amination of N-Boc-Azepan-4-one

This protocol describes a general procedure for the diastereoselective reductive amination of N-Boc-azepan-4-one to form N-Boc-azepan-4-amine, aiming for high diastereoselectivity.

Materials:

  • N-Boc-azepan-4-one

  • Ammonium acetate

  • L-Selectride® (1.0 M in THF)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation:

    • To a solution of N-Boc-azepan-4-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the formation of the imine intermediate by TLC or LC-MS.

    • Once imine formation is complete, remove the solvent under reduced pressure. The crude imine is typically used directly in the next step.

  • Diastereoselective Reduction:

    • Dissolve the crude imine in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., Argon or Nitrogen).

    • Slowly add L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 3-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water at -78 °C, followed by saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature and extract with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-azepan-4-amine diastereomer.

Visualizations

Logical Workflow for Troubleshooting Low Stereoselectivity

start Low Stereoselectivity Observed check_reagent Analyze Reducing Agent start->check_reagent node_nabh4 Using NaBH4 or similar? check_reagent->node_nabh4 node_chiral_reagent Using bulky/chiral reagent? check_reagent->node_chiral_reagent check_temp Evaluate Reaction Temperature node_rt Running at RT or above? check_temp->node_rt node_low_temp Running at low temp? check_temp->node_low_temp check_solvent Assess Solvent System action_solvent Screen alternative aprotic solvents (e.g., Toluene, DCM) check_solvent->action_solvent If issues persist action_reagent Switch to sterically hindered reagent (e.g., L-Selectride) node_nabh4->action_reagent Yes node_chiral_reagent->check_temp Yes action_reagent->check_temp action_temp Lower temperature to -78 °C to 0 °C node_rt->action_temp Yes node_low_temp->check_solvent Yes action_temp->check_solvent end_node Optimized Stereoselectivity action_solvent->end_node cluster_0 Synthesis cluster_1 Deprotection start N-Boc-Azepan-4-one imine Imine Formation (NH4OAc, MeOH) start->imine reduction Diastereoselective Reduction (L-Selectride®, THF, -78°C) imine->reduction workup Aqueous Workup and Extraction reduction->workup purification Column Chromatography workup->purification protected_product N-Boc-Azepan-4-amine purification->protected_product deprotection Boc Deprotection (TFA or HCl in Dioxane) protected_product->deprotection final_product This compound deprotection->final_product

References

Technical Support Center: Optimizing Catalyst Selection for Azepan-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Azepan-4-amine. The content focuses on the common synthetic route of reductive amination of N-Boc-azepan-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended method for synthesizing this compound?

A1: The most prevalent and often recommended laboratory-scale synthesis of this compound involves a two-step process:

  • Reductive amination of N-Boc-azepan-4-one with a suitable amine source and a selective reducing agent.

  • Deprotection of the N-Boc group to yield the final this compound.

This method is favored due to the commercial availability of the starting material, N-Boc-azepan-4-one[1][2], and the generally mild and selective nature of the reductive amination reaction.[3][4]

Q2: Which catalysts or reducing agents are best for the reductive amination of N-Boc-azepan-4-one?

A2: The choice of catalyst or reducing agent is critical for a successful reductive amination. The most common choices are hydride reducing agents. For asymmetric synthesis, biocatalysts are also an option. Below is a comparison of common choices:

Catalyst/Reducing AgentClassKey AdvantagesKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Hydride Reducing AgentMild and selective, reducing the iminium ion faster than the ketone.[3] Can be used in a one-pot procedure.Moisture-sensitive. The reaction can be slow and may require monitoring for completion.
Sodium Cyanoborohydride (NaBH₃CN)Hydride Reducing AgentMild reducing agent, selective for the iminium ion.[4] Effective under mildly acidic conditions (pH 4-5) which favor imine formation.[4]Highly toxic (releases HCN gas in strong acid). Requires careful handling and quenching procedures.
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni, Ir catalysts)Heterogeneous/Homogeneous CatalystsCost-effective for large-scale synthesis. Environmentally friendly (water is the only byproduct). Can sometimes perform deprotection in the same step.[5]Requires specialized high-pressure equipment. Catalyst can be pyrophoric. May lead to over-reduction or side reactions depending on the substrate.[5]
Imine Reductases (IREDs)BiocatalystHighly stereoselective, can produce chiral Azepan-4-amines with high enantiomeric excess (>99% S-enantiomer reported for a mutant IRED).[6] Operates under mild, aqueous conditions.Requires specific expertise in biocatalysis. Enzyme availability and cost may be a factor.[7]

Q3: What are the primary challenges in purifying this compound?

A3: The final product, this compound, is a basic compound, which can present challenges during purification by standard silica gel chromatography.[3] Common issues include:

  • Tailing of the product peak on the silica gel column, leading to poor separation and lower isolated yields.

  • Irreversible binding of the basic amine to the acidic silica gel.

To mitigate these issues, consider the following alternative purification strategies:

  • Buffered chromatography: Adding a small amount of a volatile base, such as triethylamine (1-2%), to the eluent can suppress the interaction between the amine and the silica gel.

  • Amine-functionalized silica: Using a specialized stationary phase can improve peak shape and separation.[3]

  • Ion-exchange chromatography: This technique separates compounds based on their charge and can be very effective for purifying amines.[3]

  • Acid-base extraction: The basic nature of the amine can be exploited for purification. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the purified amine into an organic solvent.[3]

Troubleshooting Guides

Problem 1: Low or No Yield in the Reductive Amination Step

Possible Causes & Solutions

  • Inefficient Iminium Ion Formation: The formation of the iminium ion intermediate is a crucial equilibrium step.

    • pH Control: The reaction is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can facilitate imine formation.[3] However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.[3] For borohydride reagents, maintaining a slightly acidic pH (4-6) is often optimal.[4]

    • Water Removal: The formation of the imine from the ketone and amine releases water.[3] In some cases, the presence of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the iminium ion.

  • Reducing Agent Inactivity/Degradation:

    • Reagent Quality: Hydride reducing agents like NaBH(OAc)₃ are moisture-sensitive. Ensure you are using a fresh, anhydrous reagent.

    • Incorrect Stoichiometry: Use an appropriate excess of the reducing agent (typically 1.5-2.0 equivalents).

  • Side Reactions:

    • Reduction of the Ketone: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting N-Boc-azepan-4-one to the corresponding alcohol before imine formation is complete.[3] This is why milder, more selective reagents like NaBH(OAc)₃ are preferred.[3]

    • Over-alkylation: While less common with a protected starting material, ensure the correct stoichiometry of the amine source is used if it's not ammonia.

Problem 2: Incomplete N-Boc Deprotection

Possible Causes & Solutions

  • Insufficient Acid Strength or Amount: The Boc group is typically removed under acidic conditions.

    • Choice of Acid: Trifluoroacetic acid (TFA) is commonly used and is very effective.[3] Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol) is another common choice.

    • Stoichiometry: A significant excess of acid is typically required to drive the reaction to completion (e.g., 10-20 equivalents of TFA).[3]

  • Reaction Time and Temperature:

    • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the starting material is fully consumed.[3]

    • Temperature: Most deprotections proceed at room temperature, but gentle warming may be necessary in some cases. However, be cautious as higher temperatures can lead to side reactions.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Azepan-4-amine via Reductive Amination

This is a general guideline and may require optimization.

  • Imine Formation:

    • To a solution of N-Boc-azepan-4-one (1.0 eq) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (~0.1 M), add the amine source (e.g., ammonium acetate or a solution of ammonia in methanol, ~2.0-5.0 eq).

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Work-up and Purification:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., using a gradient of methanol in DCM, potentially with 1% triethylamine to prevent tailing).

Protocol 2: N-Boc Deprotection to Yield this compound

  • Deprotection Reaction:

    • Dissolve the N-Boc protected intermediate (1.0 eq) in DCM (~0.2 M).

    • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.[3]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[3]

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[3]

    • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be performed as described in the troubleshooting section if necessary.

Visualizations

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection N-Boc-azepan-4-one N-Boc-azepan-4-one Iminium Ion Formation Iminium Ion Formation N-Boc-azepan-4-one->Iminium Ion Formation Amine Source Amine Source Amine Source->Iminium Ion Formation Reduction Reduction Iminium Ion Formation->Reduction NaBH(OAc)3 N-Boc-Azepan-4-amine N-Boc-Azepan-4-amine Reduction->N-Boc-Azepan-4-amine Acid Treatment Acid Treatment (TFA or HCl) N-Boc-Azepan-4-amine->Acid Treatment This compound This compound Acid Treatment->this compound

Caption: Overall workflow for the synthesis of this compound.

G cluster_solutions_imine Solutions for Imine Formation cluster_solutions_reductant Solutions for Reduction Step start Low Yield in Reductive Amination check_imine Check Iminium Ion Formation (TLC/LC-MS for ketone consumption) start->check_imine check_reductant Check Reducing Agent check_imine->check_reductant Ketone consumed, no product add_acid Add catalytic acetic acid check_imine->add_acid Ketone not consumed use_fresh_reagent Use fresh, anhydrous NaBH(OAc)3 check_reductant->use_fresh_reagent remove_water Add dehydrating agent (e.g., molecular sieves) add_acid->remove_water check_stoichiometry Verify stoichiometry (1.5-2.0 eq) use_fresh_reagent->check_stoichiometry consider_alternative Consider alternative catalyst (e.g., catalytic hydrogenation) check_stoichiometry->consider_alternative

Caption: Decision tree for troubleshooting low reductive amination yield.

G N-Boc-azepan-4-one N-Boc-azepan-4-one Desired Product N-Boc-Azepan-4-amine N-Boc-azepan-4-one->Desired Product Reductive Amination (Amine + NaBH(OAc)3) Side Product 1 N-Boc-azepan-4-ol N-Boc-azepan-4-one->Side Product 1 Direct Reduction (e.g., with NaBH4 or impure/wet NaBH(OAc)3) Unreacted SM Unreacted Starting Material N-Boc-azepan-4-one->Unreacted SM Incomplete Reaction (Poor imine formation or inactive reductant)

Caption: Potential side reactions during the reductive amination step.

References

Technical Support Center: Azepan-4-amine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving Azepan-4-amine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

TLC Monitoring

Q1: Why can't I see my this compound spot on the TLC plate under UV light? A1: Saturated amines like this compound do not possess a UV chromophore and are therefore often not visible under a standard 254 nm UV lamp.[1] You will need to use a chemical staining reagent to visualize the spots.[1][2]

Q2: What is a "co-spot" and why is it important for reaction monitoring? A2: A co-spot is a lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[3] It is crucial for confirming if the starting material is consumed, especially when the reactant and product have very similar Rf values.[3][4] It helps to differentiate the starting material from new products formed during the reaction.[5]

Q3: How do I choose an appropriate solvent system for my TLC? A3: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.4.[3] Since this compound is a polar compound, you will likely need a relatively polar solvent system.[6] A good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate (EtOAc) or methanol (MeOH).[6][7] For basic compounds like amines, adding a small amount of a base like triethylamine or ammonium hydroxide can improve the spot shape.[1][8]

LC-MS Monitoring

Q1: What ionization mode is best for analyzing this compound by LC-MS? A1: Positive ion electrospray ionization (ESI+) is the most suitable mode. Amines have a basic nitrogen atom that readily accepts a proton, forming a stable protonated molecule ([M+H]+), which is easily detected by the mass spectrometer.[9]

Q2: What type of LC column should I use for this compound? A2: For polar compounds like this compound, reversed-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) columns can be used.[10] If using a C18 column, adjusting the mobile phase pH is critical for good chromatography. HILIC can be particularly effective for retaining and separating very polar metabolites and amines.[10][11]

Q3: Why must I use volatile buffers like ammonium formate in my mobile phase for LC-MS? A3: Mass spectrometry operates under a high vacuum, so all components of the mobile phase must be volatile to be pumped away.[12] Non-volatile salts, such as phosphate buffers, will precipitate in the ion source, causing contamination, signal suppression, and a reduction in sensitivity.[12][13] Volatile buffers like ammonium acetate and ammonium formate are MS-compatible.[10][12]

Troubleshooting Guides

TLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Streaking or Tailing Spots 1. The sample is too concentrated (overloaded).[1][8]2. The amine is strongly interacting with the acidic silica gel stationary phase.[2][8]1. Dilute the sample before spotting on the TLC plate.[1]2. Add a small amount (0.1-2%) of a base like triethylamine or ammonium hydroxide to the eluting solvent to neutralize the acidic sites on the silica gel.[1][8]
Spots Remain at the Baseline (Rf ≈ 0) 1. The eluting solvent (mobile phase) is not polar enough to move the highly polar amine up the plate.[4][6]1. Increase the polarity of the mobile phase. For example, if using a Dichloromethane/Methanol system, increase the percentage of Methanol.[6]2. Consider a highly polar solvent system, such as 1-10% of a 10% NH4OH in MeOH solution mixed in dichloromethane.[14]
Spots Run at the Solvent Front (Rf ≈ 1) 1. The eluting solvent is too polar.[1]1. Decrease the polarity of the mobile phase. For example, if using an Ethyl Acetate/Hexane system, increase the percentage of Hexane.[1]
No Spots are Visible After Staining 1. The sample spotted was too dilute.[1][2]2. The spotting line was submerged in the solvent reservoir, washing the sample away.[2]3. The compound may be volatile and evaporated from the plate.[1]4. The chosen stain does not react with your compound.1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1][2]2. Ensure the pencil line where you spot your samples is always above the level of the solvent in the TLC chamber.[2]3. Try a different visualization reagent (see table below).
LC-MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary interactions between the basic amine and residual acidic silanols on the silica-based column.1. Use a mobile phase with a high pH (e.g., 9.5 with ammonium bicarbonate) to run the amine in its neutral, unprotonated state. This often improves peak shape.2. Use an end-capped column or a column specifically designed for basic compounds that is stable at high pH.
Low or No Signal (Poor Sensitivity) 1. Ion suppression from the sample matrix or mobile phase additives (e.g., TFA).2. The mass spectrometer is not set to monitor the correct mass-to-charge ratio (m/z).3. The compound is not eluting from the column.1. Ensure adequate sample preparation to remove interfering matrix components.[13]2. Avoid signal-suppressing additives like TFA; use 0.1% formic acid or 10 mM ammonium formate instead.[13]3. For this compound (MW ≈ 114.12 g/mol ), ensure the MS is scanning for the [M+H]+ ion at m/z ≈ 115.1.
Inconsistent Retention Times 1. The LC system is not properly equilibrated.2. Air bubbles are trapped in the pump or solvent lines.[15]3. The mobile phase composition is inconsistent or degrading.1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.2. Degas the solvents and prime the LC pumps to remove any air bubbles.[15]3. Prepare fresh mobile phase daily. Some additives like ammonium bicarbonate are not stable over long periods.[10]

Experimental Protocols

Protocol 1: TLC Monitoring of an this compound Reaction
  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.[6] Mark three lanes on the origin: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[3]

  • Sample Preparation:

    • SM: Dissolve a small amount of pure this compound in a suitable solvent (e.g., methanol).

    • RM: Withdraw a small aliquot (a few drops) from the reaction vessel using a capillary spotter.[5] Dilute with a solvent if the reaction mixture is highly concentrated.

  • Spotting:

    • Using a capillary spotter, apply a small spot of the SM solution to the "SM" mark.[7]

    • Apply a spot of the SM solution to the "Co" mark.

    • Apply a spot of the RM solution directly on top of the SM spot in the "Co" lane.[3]

    • Apply a spot of the RM solution to the "RM" mark.

    • Ensure all spots are small and concentrated.[6]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 95:5:0.5 Dichloromethane:Methanol:Ammonium Hydroxide). The solvent level must be below the origin line.[2] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Dip the plate into a ninhydrin staining solution or a potassium permanganate (KMnO₄) dip.[1]

    • Gently heat the stained plate with a heat gun until colored spots appear. Primary amines typically appear as purple/pink spots with ninhydrin.[16]

  • Analysis: Compare the spots in the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot(s) indicate the reaction is progressing. The co-spot lane helps confirm the identity of the starting material spot.[5]

Protocol 2: LC-MS Monitoring of an this compound Reaction
  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding water or buffer).

    • Dilute the sample significantly with the initial mobile phase (e.g., 1:1000 with 95% Water/5% Acetonitrile with 0.1% Formic Acid) to avoid contaminating the mass spectrometer and overloading the column.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Conditions (Example using Reversed-Phase):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Scan Mode: Full Scan (e.g., m/z 50-500) to identify all components, or Selected Ion Monitoring (SIM) for the expected masses.

    • Monitored Ions (for SIM):

      • This compound [M+H]⁺: m/z 115.1

      • Expected Product [M+H]⁺: (Calculate based on reaction)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

  • Analysis:

    • Inject the prepared sample.

    • Monitor the chromatogram for the disappearance of the peak corresponding to this compound (m/z 115.1) and the appearance of the peak for the product's mass.

    • The peak area can be used to quantitatively assess the conversion of starting material to product over time.[17]

Data Presentation

Table 1: Recommended TLC Parameters for this compound
ParameterRecommendationRationale & Notes
Stationary Phase Silica Gel 60 F254Standard, versatile stationary phase. The F254 fluorescent indicator is not useful for the analyte itself but can help visualize UV-active impurities or products.[7]
Mobile Phase (Eluent) System 1: 90-95% Dichloromethane, 5-10% Methanol, 0.5% Ammonium Hydroxide.[14]System 2: 80:10:5:5 Ethyl Acetate/Butanol/Acetic Acid/Water (EBAW).[14]System 3: 10-50% Ethyl Acetate in Hexanes + 1% Triethylamine.[1][6]Amines are polar and basic. A polar solvent system is needed. Adding a base (NH₄OH or Et₃N) prevents streaking by neutralizing acidic silica sites.[1][8]
Visualization Reagents Ninhydrin Solution: [16]Potassium Permanganate (KMnO₄) Stain: [1]Fluorescamine Spray (for primary amines): [18]This compound is not UV-active. Chemical staining is mandatory. Ninhydrin is specific for primary/secondary amines. KMnO₄ is a general stain for oxidizable groups.[1] Fluorescamine reacts with primary amines to form a fluorescent product.[18]
Table 2: Recommended Starting LC-MS Parameters for this compound
ParameterRecommendationRationale & Notes
LC Mode Reversed-Phase (RP) or HILIC RP is common, but HILIC can provide better retention for very polar amines.[10]
Column RP: C18 or C8 (e.g., Waters XTerra MS C18, stable at high pH).HILIC: Bare silica or amide-bonded phase.[10][11]A column stable across a wide pH range offers more flexibility for method development with amines.
Mobile Phase Acidic: 0.1% Formic Acid in Water/Acetonitrile.[10]Basic: 10 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide (pH ~9-10) in Water/Acetonitrile.[13]Acidic conditions protonate the amine, aiding ESI+ ionization but potentially causing poor peak shape. Basic conditions keep the amine neutral, improving peak shape and retention on RP columns.
Ionization Mode ESI+ (Electrospray Ionization, Positive)Amines are basic and readily form [M+H]⁺ ions.
Mass Analysis Full Scan: To see all components.SIM/MRM: For targeted monitoring of starting material and product masses.Full scan is useful for identifying unknown byproducts. SIM provides higher sensitivity for known compounds.[19]

Visualizations

G cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_lcms LC-MS Analysis Reaction Reaction Vessel Aliquot Withdraw Aliquot Reaction->Aliquot Dilute Dilute & Filter (for LC-MS) Aliquot->Dilute LC-MS Path Spot Spot on Plate (for TLC) Aliquot->Spot TLC Path Inject Inject into LC-MS Dilute->Inject Develop Develop Plate Spot->Develop Stain Dry & Stain Develop->Stain TLC_Result Qualitative Result: Reaction Progress? Stain->TLC_Result TLC_Result->Reaction Continue/Stop Reaction Separate Chromatographic Separation Inject->Separate Detect Mass Detection (SIM/Scan) Separate->Detect LCMS_Result Quantitative Result: % Conversion Detect->LCMS_Result LCMS_Result->Reaction Continue/Stop Reaction

Caption: Experimental workflow for monitoring a reaction using both TLC and LC-MS.

G Start Problem: TLC spot is streaking Q1 Is the sample concentration high? Start->Q1 Sol1 Solution: Dilute the sample and re-spot on a new plate. Q1->Sol1 Yes Q2 Is streaking still present? Q1->Q2 No Sol1->Q2 Cause Cause: Strong interaction of basic amine with acidic silica gel. Q2->Cause Yes End Problem Resolved Q2->End No Sol2 Solution: Add 0.5-1% base (Triethylamine or NH4OH) to the mobile phase. Cause->Sol2 Sol2->End

Caption: Troubleshooting logic for streaking spots in TLC analysis of amines.

References

Technical Support Center: Work-up Procedures for Azepan-4-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up and purification of reactions involving Azepan-4-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for the work-up of reactions involving this compound?

A1: this compound is a basic, water-soluble amine. Key considerations for its reaction work-ups include:

  • Basicity: The amine product is likely basic and can be protonated in acidic conditions. This property is useful for acid-base extractions to separate it from non-basic impurities.

  • Solubility: The small size and polar nature of this compound and its simple derivatives can lead to solubility in aqueous solutions, potentially causing product loss during extractions.[1] Salting out the aqueous layer with brine can help mitigate this.

  • Volatility: While this compound itself is not highly volatile, some simple derivatives might be. Care should be taken during solvent removal under reduced pressure.[1]

  • Chelation: The amine can chelate to certain metal catalysts, which may require specific work-up steps for removal.

Q2: How can I effectively separate my this compound derivative from a reaction mixture?

A2: A common and effective method is a liquid-liquid extraction that takes advantage of the basicity of the amine. A typical procedure involves:

  • Quenching the reaction mixture.

  • Dissolving the mixture in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).

  • Washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral or acidic impurities remain in the organic layer.

  • The aqueous layer containing the protonated amine can then be basified (e.g., with NaOH) and the deprotonated amine product extracted back into an organic solvent.

Q3: I am having trouble with the purification of my this compound derivative by silica gel chromatography. What can I do?

A3: Basic compounds like amines often exhibit poor behavior on standard silica gel, leading to tailing and low recovery. Here are some solutions:

  • Pre-treat the silica gel: Prepare a slurry of silica gel with a small percentage of a base like triethylamine (e.g., 1-2%) in the eluent before packing the column.

  • Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent system.

  • Consider alternative stationary phases: Amine-functionalized silica or alumina can provide better separation for basic compounds.

Q4: What are some common side reactions to be aware of when working with this compound?

A4: Like other primary and secondary amines, this compound can undergo several side reactions depending on the reaction conditions:

  • Over-alkylation: In alkylation reactions, the product can be more nucleophilic than the starting amine, leading to multiple alkylations.[2] This can be a significant issue, often resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts.[3][4]

  • Reaction with carbonyl compounds: If your reaction mixture contains aldehydes or ketones, you might form imine or enamine side products.

  • Oxidation: Amines can be susceptible to oxidation, especially in the presence of air and certain metals.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield After Work-up 1. Product is water-soluble and was lost in the aqueous layers.[1]2. Product is volatile and was lost during solvent evaporation.[1]3. The reaction did not go to completion.4. The product degraded during the work-up (e.g., exposure to strong acid or base).[1]1. Check the aqueous layers by TLC or LC-MS. If the product is present, saturate the aqueous layer with NaCl and re-extract with an organic solvent.2. Use a rotary evaporator with care, possibly at a lower temperature and with a trap.3. Monitor the reaction progress using TLC or LC-MS before starting the work-up.4. Test the stability of your product to the work-up conditions on a small scale before proceeding with the full reaction mixture.
Presence of Starting Material in the Final Product 1. Incomplete reaction.2. Insufficient amount of reagent used.1. Increase the reaction time or temperature.2. Add more of the limiting reagent and monitor the reaction progress.
Difficulty in Removing the Catalyst 1. The catalyst is chelated to the amine product.2. The catalyst is soluble in the organic phase.1. For metal catalysts, consider washing with an aqueous solution of a chelating agent like EDTA.2. If the catalyst is acidic, a basic wash may help. If it is basic, an acidic wash may be effective. Filtration through a pad of Celite or silica can also be useful.
Formation of an Emulsion During Extraction 1. The presence of fine solid particles.2. High concentration of salts or other solutes.1. Filter the reaction mixture before extraction.2. Add brine to the aqueous layer to break the emulsion.3. Centrifugation can also be an effective method to separate the layers.
Product is an Oil Instead of Expected Solid 1. Presence of residual solvent.2. Presence of impurities that are oils.1. Dry the product under high vacuum for an extended period.2. Re-purify the product, for example, by column chromatography or by attempting to triturate or crystallize from a suitable solvent.

Experimental Protocols

Protocol 1: General Acidic Extraction for Isolation of a Basic this compound Derivative
  • Quench the Reaction: Cool the reaction mixture to room temperature and quench with an appropriate reagent (e.g., water, saturated aqueous NH4Cl).

  • Dilute: Dilute the quenched reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Separate Layers: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract Aqueous Layer: Extract the aqueous layer with the same organic solvent (2 x 50 mL for a 100 mL reaction volume).

  • Combine Organic Layers: Combine all organic layers.

  • Acidic Wash: Wash the combined organic layers with 1 M HCl (2 x 50 mL). The basic amine product will move to the aqueous layer.

  • Isolate Product from Aqueous Layer: a. Cool the acidic aqueous layer in an ice bath. b. Basify the aqueous layer to a pH > 10 by the slow addition of a base (e.g., 2 M NaOH or solid K2CO3). c. Extract the now basic aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Dry and Concentrate: Combine the organic layers from the final extraction, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified amine product.

Protocol 2: Flash Column Chromatography of an this compound Derivative
  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in the chosen eluent system. For basic amines, it is recommended to add 1-2% triethylamine to the eluent.

  • Pack the Column: Pack a glass column with the silica gel slurry.

  • Load the Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elute: Run the column with the chosen eluent system, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G Workflow for this compound Reaction Work-up reaction Reaction Mixture quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction (Organic Solvent / Water) quench->extraction separate Separate Layers extraction->separate organic_layer Organic Layer (Non-basic impurities) separate->organic_layer aqueous_layer Aqueous Layer separate->aqueous_layer acid_wash Wash Organic Layer with 1M HCl aqueous_layer->acid_wash Combine and wash acidic_aqueous Acidic Aqueous Layer (Protonated Amine Product) acid_wash->acidic_aqueous basify Basify Aqueous Layer (e.g., with NaOH) acidic_aqueous->basify back_extract Extract with Organic Solvent basify->back_extract final_organic Final Organic Layer (Amine Product) back_extract->final_organic dry Dry and Concentrate final_organic->dry pure_product Pure Product dry->pure_product

Caption: General workflow for the work-up of a reaction involving a basic amine.

G Troubleshooting Low Yield rect_node rect_node start Low Yield After Work-up check_aqueous Product in Aqueous Layer? start->check_aqueous yes_aqueous Yes check_aqueous->yes_aqueous Yes no_aqueous No check_aqueous->no_aqueous No saturate_extract Saturate with NaCl and re-extract. yes_aqueous->saturate_extract check_volatility Is Product Volatile? no_aqueous->check_volatility yes_volatile Yes check_volatility->yes_volatile Yes no_volatile No check_volatility->no_volatile No gentle_evap Use gentle evaporation conditions. yes_volatile->gentle_evap check_stability Is Product Stable to Work-up Conditions? no_volatile->check_stability yes_stable Yes check_stability->yes_stable Yes no_stable No check_stability->no_stable No incomplete_reaction Consider incomplete reaction. yes_stable->incomplete_reaction modify_workup Modify work-up (e.g., avoid strong acid/base). no_stable->modify_workup

Caption: Decision tree for troubleshooting low yield after work-up.

G Acid-Base Extraction Principle cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Basification and Extraction organic_phase_1 Organic Phase (R-NH2 + Neutral Impurity) aqueous_phase_1 Aqueous Phase (HCl) organic_phase_1->aqueous_phase_1 Mix protonation R-NH2 + HCl -> R-NH3+ Cl- aqueous_phase_1->protonation separated_aqueous_1 Aqueous Phase (R-NH3+ Cl-) protonation->separated_aqueous_1 Moves to Aqueous Phase separated_organic_1 Organic Phase (Neutral Impurity) aqueous_phase_2 Aqueous Phase (R-NH3+ Cl-) base_addition Add NaOH aqueous_phase_2->base_addition deprotonation R-NH3+ Cl- + NaOH -> R-NH2 + H2O + NaCl base_addition->deprotonation extraction_2 Extract with Organic Solvent deprotonation->extraction_2 final_organic_2 Organic Phase (Pure R-NH2) extraction_2->final_organic_2 final_aqueous_2 Aqueous Phase (NaCl, H2O) extraction_2->final_aqueous_2

Caption: Principle of acid-base extraction for amine purification.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Azepan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of analytical methodologies for the characterization of Azepan-4-amine. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from the closely related analogue, Azepan-4-one, and established principles for the analysis of cyclic amines. This approach offers a robust framework for researchers and drug development professionals to establish analytical protocols and interpret data for this class of compounds.

Introduction to this compound

This compound, a cyclic secondary amine, is a valuable building block in medicinal chemistry and drug discovery. Its seven-membered azepane ring is a structural motif found in a variety of biologically active compounds.[1] Accurate and robust analytical methods are crucial for its identification, purity assessment, and quality control throughout the drug development process. This guide compares the utility of several key analytical techniques for the characterization of this compound.

Data Presentation: A Comparative Analysis

The following tables summarize the expected and analogous quantitative data for the characterization of this compound using various analytical techniques. Data for Azepan-4-one is presented as a readily available and structurally similar analogue.

Table 1: Physicochemical Properties of Azepan-4-one (Analogue)

PropertyValueSource
Molecular FormulaC6H11NO[2]
Molecular Weight113.16 g/mol [2]
Exact Mass113.084063974 Da[2]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Note: Predicted values are based on the analysis of similar cyclic amines and general principles of NMR spectroscopy. Actual experimental values may vary.

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J)
H-2, H-72.8 - 3.0m-
H-3, H-61.7 - 1.9m-
H-5 (axial)1.4 - 1.6m-
H-5 (equatorial)1.9 - 2.1m-
H-43.0 - 3.2m-
NH1.5 - 2.5br s-
NH21.0 - 2.0br s-

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Note: Predicted values are based on the analysis of similar cyclic amines and general principles of NMR spectroscopy. Actual experimental values may vary.

CarbonChemical Shift (ppm)
C-2, C-745 - 50
C-3, C-630 - 35
C-525 - 30
C-450 - 55

Table 4: Expected Mass Spectrometry Fragmentation of this compound

Based on typical fragmentation patterns of cyclic amines.[3]

Fragment (m/z)Proposed Structure / Loss
115[M+H]⁺ (Molecular Ion)
98Loss of NH3
86Alpha-cleavage (loss of C2H5)
70Alpha-cleavage (loss of C3H7)
57Ring fragmentation
44[CH2=NH2]⁺

Table 5: Comparative HPLC Method Parameters for Cyclic Amine Analysis

Adapted from methods for similar polar and basic compounds.[4]

ParameterMethod A (Reversed-Phase)Method B (HILIC)
Column C18, 5 µm, 4.6 x 150 mmAmide, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 15 min95% to 50% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nm or ELSDUV at 210 nm or ELSD
Expected Retention Early elution due to high polarityGood retention and separation

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound by identifying the chemical environment of each proton and carbon atom.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and provide structural information.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or water with 0.1% formic acid for ESI).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, typically coupled with a liquid chromatograph (LC-MS).

  • Full Scan MS Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it onto an LC column.

    • Acquire a full scan mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-300).

  • Tandem MS (MS/MS) Analysis:

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

    • Apply collision-induced dissociation (CID) to fragment the precursor ion.

    • Acquire the product ion spectrum to observe the fragmentation pattern.

  • Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and quantify it in various matrices.

Protocol (Reversed-Phase):

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a mixture of A and B to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as amines have weak chromophores) or Evaporative Light Scattering Detector (ELSD) for better sensitivity.

    • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a higher percentage (e.g., 95% B) over 15-20 minutes.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. For quantification, a calibration curve should be constructed using standards of known concentrations.

Visualizations

The following diagrams illustrate the logical workflows for the key analytical methods described.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter Equilibrate Equilibrate Column Filter->Equilibrate MobilePhase Prepare & Degas Mobile Phases Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect Detect Analytes (UV/ELSD) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify / Assess Purity Integrate->Quantify

Caption: Experimental workflow for HPLC analysis of this compound.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Sample Prepare Dilute Solution Ionize Electrospray Ionization (ESI) Sample->Ionize FullScan Full Scan MS Ionize->FullScan SelectIon Select Precursor Ion ([M+H]⁺) FullScan->SelectIon IdentifyMolIon Identify Molecular Ion FullScan->IdentifyMolIon Fragment Collision-Induced Dissociation (CID) SelectIon->Fragment ProductScan Product Ion Scan (MS/MS) Fragment->ProductScan AnalyzeFrags Analyze Fragmentation Pattern ProductScan->AnalyzeFrags IdentifyMolIon->AnalyzeFrags ConfirmStruct Confirm Structure AnalyzeFrags->ConfirmStruct

Caption: Workflow for Mass Spectrometry analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Interpretation Sample Dissolve in Deuterated Solvent H1_NMR Acquire ¹H NMR Spectrum Sample->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Sample->C13_NMR Process Fourier Transform & Phasing H1_NMR->Process C13_NMR->Process Reference Reference Chemical Shifts Process->Reference Assign Assign Signals to Structure Reference->Assign

Caption: Workflow for NMR spectroscopic analysis of this compound.

References

A Comparative Guide to the Purity Analysis of Azepan-4-amine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and research integrity. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of Azepan-4-amine. The following sections detail the experimental methodologies and present supporting data to aid in the selection of the most appropriate analytical approach.

This compound, a cyclic amine, is a valuable building block in medicinal chemistry. Accurate assessment of its purity is essential to ensure the reliability and reproducibility of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Both HPLC and GC-MS are widely used for purity analysis, each offering distinct advantages and limitations.

Principles of Analysis

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[1] For polar and non-volatile compounds like many amines, HPLC is a particularly suitable technique.[2][3] Separation is typically achieved based on polarity, and various detectors can be employed for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds.[3][4] In GC, a gaseous mobile phase carries the vaporized sample through a column, and separation occurs based on the compound's boiling point and interaction with the stationary phase. For compounds that are not sufficiently volatile, a derivatization step is often required to increase their volatility.[1]

Comparative Performance Data

The selection of an analytical method often depends on its performance characteristics. The following table summarizes typical quantitative data for the analysis of small cyclic amines using HPLC and GC-MS. It is important to note that these values are representative and can vary based on the specific instrumentation and method parameters.

ParameterHPLCGC-MS
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 2%< 5%
Sample Volatility Requirement Not requiredRequired
Derivatization May be needed for UV detectionOften required for volatility
Thermal Stability Requirement Not criticalCritical

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the purity analysis of this compound using HPLC and GC-MS.

HPLC Method

This method is designed for the separation and quantification of this compound and potential impurities.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of A: 0.1% Trifluoroacetic acid in Water and B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or ELSD.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method

This method requires a derivatization step to enhance the volatility of this compound.

Derivatization Protocol (using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA):

  • To 1 mg of the this compound sample, add 100 µL of anhydrous pyridine and 100 µL of MTBSTFA.

  • Heat the mixture at 60°C for 30 minutes in a sealed vial.

  • Allow the solution to cool to room temperature before injection.

GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Workflow and Method Comparison

The choice between HPLC and GC-MS depends on several factors, including the properties of the analyte, the available instrumentation, and the specific requirements of the analysis. The following diagrams illustrate the general workflow for purity analysis and provide a visual comparison of the two techniques for this compound.

Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Derivatization Derivatization (if needed) Dissolution->Derivatization GC-MS Filtration Filtration Dissolution->Filtration Derivatization->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Purity Calculation Integration->Quantification Report Final Report Quantification->Report

Figure 1. General workflow for the purity analysis of a chemical compound.

HPLC vs GC-MS for this compound cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis HPLC_Sample This compound in Solution HPLC_Sep Reverse-Phase Separation (Polarity-based) HPLC_Sample->HPLC_Sep HPLC_Det UV or ELSD Detection HPLC_Sep->HPLC_Det GCMS_Sample Derivatized this compound GCMS_Sep Gas Phase Separation (Volatility-based) GCMS_Sample->GCMS_Sep GCMS_Det Mass Spectrometry Detection GCMS_Sep->GCMS_Det Azepan4Amine This compound Azepan4Amine->HPLC_Sample Direct Dissolution Azepan4Amine->GCMS_Sample Derivatization Required

Figure 2. Comparison of key steps for HPLC and GC-MS analysis of this compound.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound. The choice between them will be guided by the specific analytical needs and available resources.

  • HPLC is a robust and direct method for the analysis of this compound without the need for derivatization, making it a more straightforward approach for routine quality control. It is particularly well-suited for quantifying non-volatile impurities.

  • GC-MS offers higher sensitivity and provides structural information through mass spectral data, which is invaluable for impurity identification. However, the requirement for derivatization adds a step to the sample preparation process and requires careful optimization.

For routine purity assessment where the impurity profile is known, HPLC is often the more efficient choice. For in-depth impurity profiling and identification, or when very low detection limits are required, GC-MS is the preferred method. Ultimately, a combination of both techniques can provide a comprehensive characterization of the purity of this compound.

References

A Comparative Analysis of the Biological Activity of Azepan-4-amine and Piperidin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of Azepan-4-amine and Piperidin-4-amine, two structurally related saturated heterocyclic amines, is crucial for researchers and drug development professionals. The subtle difference in their ring size—a seven-membered azepane versus a six-membered piperidine—can significantly influence their conformational flexibility and, consequently, their interaction with biological targets. While direct comparative data on the unsubstituted parent amines is scarce in publicly available literature, this guide synthesizes information on their derivatives to provide insights into their potential biological activities, focusing on dopamine and serotonin receptor interactions, which are common targets for compounds containing these scaffolds.

Due to the limited availability of quantitative biological data for the parent compounds, this guide will focus on a comparative analysis of their N-benzyl derivatives. This allows for a more direct assessment of the influence of the heterocyclic ring structure on biological activity by keeping the substituent on the ring nitrogen constant.

Comparative Biological Activity

The primary structural difference between this compound and Piperidin-4-amine lies in the larger, more flexible seven-membered ring of the azepane scaffold compared to the more rigid six-membered piperidine ring. This increased conformational flexibility in the azepane ring can impact binding affinity and selectivity for various biological targets.

Dopamine Receptor Affinity

Dopamine receptors, particularly the D2 subtype, are critical targets in the development of antipsychotic and neurological drugs. The interaction of ligands with these receptors is highly dependent on the spatial arrangement of pharmacophoric features.

Serotonin Receptor Affinity

Serotonin receptors, such as the 5-HT2A subtype, are key targets for a range of therapeutics, including antidepressants and atypical antipsychotics. Similar to the dopamine receptors, the affinity of ligands for serotonin receptors is influenced by their three-dimensional structure.

Direct comparative data for this compound and Piperidin-4-amine at the 5-HT2A receptor is not available. However, the literature on related compounds indicates that both piperidine and azepane moieties are frequently incorporated into potent 5-HT2A receptor ligands. For instance, a study on a series of 2,5-dimethoxyphenylpiperidines highlighted their activity as selective serotonin 5-HT2A receptor agonists.[1] While this does not provide a direct comparison with an azepane analog, it underscores the relevance of the piperidine scaffold in targeting this receptor.

Data Summary

As direct quantitative data for a side-by-side comparison of this compound and Piperidin-4-amine is unavailable, the following table is a template for how such data would be presented if it were accessible through further research.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Assay Type
This compoundDopamine D2Data Not AvailableRadioligand Binding
Piperidin-4-amineDopamine D2Data Not AvailableRadioligand Binding
This compoundSerotonin 5-HT2AData Not AvailableRadioligand Binding
Piperidin-4-amineSerotonin 5-HT2AData Not AvailableRadioligand Binding

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the biological activity of this compound and Piperidin-4-amine.

Radioligand Binding Assay for Dopamine D2 Receptor

This experimental protocol is a standard method used to determine the binding affinity of a test compound for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the human dopamine D2 receptor.

Materials:

  • HEK-293 cells stably expressing the human dopamine D2 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific binding determinant: 10 µM Haloperidol.

  • Test compounds: this compound, Piperidin-4-amine (or their derivatives) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK-293 cells expressing the D2 receptor.

    • Homogenize the cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 4°C, and resuspend the pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

      • 50 µL of the test compound at various dilutions.

      • 50 µL of [3H]-Spiperone at a concentration close to its Kd.

      • 100 µL of the D2 receptor membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Serotonin 5-HT2A Receptor

This protocol outlines a standard procedure for assessing the binding affinity of a compound for the serotonin 5-HT2A receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the human serotonin 5-HT2A receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mM EDTA.

  • Radioligand: [3H]-Ketanserin (a high-affinity 5-HT2A antagonist).

  • Non-specific binding determinant: 10 µM Mianserin.

  • Test compounds: this compound, Piperidin-4-amine (or their derivatives) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Follow the same procedure as for the D2 receptor membrane preparation, using CHO-K1 cells expressing the 5-HT2A receptor.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding).

      • 50 µL of the test compound at various dilutions.

      • 50 µL of [3H]-Ketanserin at a concentration close to its Kd.

      • 100 µL of the 5-HT2A receptor membrane preparation.

    • Incubate the plate at 37°C for 30 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

    • Wash the filters three times with ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding, IC50, and Ki values as described for the D2 receptor binding assay.

Visualizations

The following diagrams illustrate the general signaling pathway for G-protein coupled receptors (GPCRs) like the dopamine D2 and serotonin 5-HT2A receptors, and a typical experimental workflow for a radioligand binding assay.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., D2, 5-HT2A) G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Ligand (Azepane/Piperidine Derivative) Ligand->Receptor Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Figure 1: Generalized GPCR Signaling Pathway.

Radioligand_Binding_Assay_Workflow A 1. Prepare Receptor Membranes (from cells expressing target receptor) B 2. Set up Assay Plate - Total Binding - Non-specific Binding - Test Compound Wells A->B C 3. Add Reagents - Radioligand - Test Compound - Receptor Membranes B->C D 4. Incubate (to reach binding equilibrium) C->D E 5. Filter and Wash (separate bound and free radioligand) D->E F 6. Scintillation Counting (quantify bound radioactivity) E->F G 7. Data Analysis - Calculate Specific Binding - Determine IC50 and Ki F->G

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Conclusion

While a direct, quantitative comparison of the biological activity of this compound and Piperidin-4-amine is hampered by a lack of publicly available data on the parent compounds, the existing literature on their derivatives strongly suggests that both are valuable scaffolds in medicinal chemistry, particularly for targeting GPCRs like dopamine and serotonin receptors. The key difference in their conformational flexibility—with the azepane ring being more flexible than the piperidine ring—is a critical factor that medicinal chemists can exploit to fine-tune the selectivity and affinity of drug candidates. Further research involving direct comparative studies of these parent amines and their simple derivatives is warranted to fully elucidate their structure-activity relationships and guide the design of novel therapeutics.

References

A Comparative Guide to the Structural Elucidation of Azepan-4-amine Derivatives: X-ray Crystallography and a PAlternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a definitive understanding of the three-dimensional structure of bioactive molecules is fundamental to advancing rational drug design. Azepan-4-amine derivatives, a scaffold of significant interest in medicinal chemistry, are no exception. This guide provides a comparative analysis of X-ray crystallography as the gold standard for structural determination, alongside alternative spectroscopic methods, offering insights into their respective strengths and the data they provide for this important class of compounds.

Unveiling the Solid State: The Power of X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous, high-resolution data on the atomic arrangement of a molecule in the solid state. This technique is unparalleled in its ability to define stereochemistry, conformational preferences, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR).

Comparative Crystallographic Data of Azepane Derivatives

The following table summarizes key crystallographic parameters for a representative, hypothetical N-substituted this compound derivative alongside a known, structurally related bicyclic azepane hydrochloride salt. This comparison highlights the type of data obtained and the influence of molecular structure on crystal packing.

ParameterHypothetical N-Benzoyl-Azepan-4-amineBicyclic Azepane HCl[1]
Formula C₁₄H₁₈N₂OC₁₀H₁₈N₂·HCl
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 12.3458.765
b (Å) 8.91211.234
c (Å) 15.67813.456
α (°) 9090
β (°) 105.298.7
γ (°) 9090
Volume (ų) 1665.41308.2
Z 44
Resolution (Å) 0.850.90
R-factor 0.0450.052

Note: Data for the hypothetical derivative is illustrative and based on typical values for small organic molecules.

The Experimental Pathway: From Powder to Structure

The journey from a synthesized this compound derivative to a fully refined crystal structure follows a well-defined experimental workflow.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Solvent_Screening->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition (e.g., to CCDC) Refinement->Validation logical_relationship Structural Elucidation of this compound Derivatives cluster_techniques Analytical Techniques cluster_information Information Obtained Molecule This compound Derivative XRay X-ray Crystallography Molecule->XRay NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS ThreeD_Structure 3D Structure (Solid State) XRay->ThreeD_Structure Connectivity Connectivity NMR->Connectivity Solution_Conformation Solution Conformation NMR->Solution_Conformation Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula ThreeD_Structure->Connectivity ThreeD_Structure->Molecular_Formula

References

Structure-Activity Relationship of Azepan-4-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into a wide array of biologically active molecules, demonstrating its significance in medicinal chemistry.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of azepan-4-amine analogs. However, a comprehensive and systematic SAR study across a broad and diverse series of this compound derivatives is not extensively documented in publicly available literature, suggesting this chemical space remains ripe for exploration.

This guide leverages a recent 2025 publication that, while not a wide-ranging SAR study, details the discovery and initial SAR of a novel chiral bicyclic azepane scaffold with potent neuropharmacological activity as an inhibitor of monoamine transporters.[3][4] This case study will serve as the primary basis for comparison, supplemented with general principles of azepane chemistry and relevant experimental protocols.

Comparative Analysis of Bicyclic Azepane Analogs as Monoamine Transporter Inhibitors

A recent study explored the inhibitory activity of a chiral N-benzylated bicyclic azepane, denoted as (R,R)-1a, and a series of its halogenated analogs against the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). The findings from this initial SAR investigation are summarized in the table below.

Table 1: Inhibitory Potency of N-Benzylated Bicyclic Azepane Analogs against Monoamine Transporters

CompoundSubstitution (R)NET IC₅₀ (nM)DAT IC₅₀ (nM)SERT IC₅₀ (nM)
(R,R)-1a H60 ± 7230 ± 12250 ± 32
Analog 1 p-Cl>1000>1000>1000
Analog 2 o-Cl40 ± 5150 ± 10180 ± 20
Analog 3 m-Cl20 ± 380 ± 690 ± 11
Analog 4 m-Br15 ± 260 ± 570 ± 8
Data represents the mean ± standard deviation of two independent experiments, each performed in triplicate.[4]

Key SAR Observations:

  • The unsubstituted parent compound, (R,R)-1a , demonstrated potent inhibition of all three monoamine transporters, with a slight preference for NET.

  • Substitution on the phenyl ring significantly influenced inhibitory activity. A para-chloro substitution (Analog 1 ) resulted in a dramatic loss of potency.

  • In contrast, ortho- and meta-halogen substitutions were well-tolerated and even enhanced potency.

  • The meta-substituted analogs, particularly the meta-bromo derivative (Analog 4 ), exhibited the most potent inhibition across all three transporters, suggesting that the position and nature of the substituent are critical for optimal interaction with the binding sites of these transporters.

Experimental Protocols

The following provides a detailed methodology for a key experiment used to determine the inhibitory activity of the azepane analogs.

Radioligand Displacement Assay for Monoamine Transporters

This in vitro assay is a standard method for determining the binding affinity of a compound to a specific receptor or transporter.

Objective: To quantify the inhibitory potency (IC₅₀) of test compounds against NET, DAT, and SERT.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the transporter. The concentration of the test compound that displaces 50% of the bound radioligand is the IC₅₀ value.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human NET, DAT, or SERT.

  • Radioligands: [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT).

  • Reference inhibitors for non-specific binding determination (e.g., Desipramine for NET).

  • Test compounds (this compound analogs).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known inhibitor).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: After drying the filters, add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of monoamine transporters and a general workflow for inhibitor screening.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis start Design Analogs synthesis Synthesize Azepane Analogs start->synthesis purification Purify and Characterize synthesis->purification primary_assay Primary Assay (e.g., Radioligand Binding) purification->primary_assay dose_response Dose-Response Curve primary_assay->dose_response ic50 Determine IC50 dose_response->ic50 sar_analysis SAR Analysis ic50->sar_analysis lead_id Lead Identification sar_analysis->lead_id lead_id->start Iterative Design

Caption: A generalized experimental workflow for the discovery and SAR study of this compound analogs.

monoamine_reuptake cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron monoamine_synthesis Monoamine Synthesis vesicular_packaging Vesicular Packaging monoamine_synthesis->vesicular_packaging release Release vesicular_packaging->release synaptic_cleft Synaptic Cleft (Extracellular Space) release->synaptic_cleft Neurotransmitter Release receptor_binding Receptor Binding synaptic_cleft->receptor_binding transporter Monoamine Transporter (DAT, NET, SERT) synaptic_cleft->transporter Reuptake signal_transduction Signal Transduction receptor_binding->signal_transduction transporter->vesicular_packaging inhibitor Azepane-4-amine Analog (Inhibitor) inhibitor->transporter Blockade

Caption: The role of monoamine transporters in neurotransmitter reuptake and the mechanism of inhibition by this compound analogs.

References

Navigating Early Drug Discovery: A Comparative Guide to the In Vitro ADME Properties of Azepan-4-amine Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. A critical early hurdle is the assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative analysis of the in vitro ADME profiles of compounds containing the Azepan-4-amine moiety, a scaffold of growing interest in medicinal chemistry, against established drugs to offer valuable insights for lead optimization.

The "drug-likeness" of a molecule is significantly influenced by its ADME profile. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy. Low permeability may result in poor absorption after oral administration, while high plasma protein binding can limit the amount of free drug available to interact with its target. Early in vitro evaluation of these properties is therefore essential to identify and address potential liabilities, saving valuable time and resources in the drug development pipeline.

This guide summarizes key in vitro ADME data for a novel this compound containing compound and compares it with the well-characterized drugs imatinib, donepezil, and warfarin. Detailed experimental protocols for the core assays are also provided to aid in the design and interpretation of similar studies.

Data Presentation: A Comparative Snapshot

The following table summarizes the available in vitro ADME data for a representative this compound containing compound alongside the comparator drugs. This allows for a direct comparison of their key pharmacokinetic characteristics at an early discovery stage.

Compound ClassCompoundMetabolic Stability (Human Liver Microsomes)Permeability (Caco-2)Plasma Protein Binding (%)
This compound Containing Chiral Bicyclic Azepane Derivative[1]No significant degradationData not available49%[1]
Comparator Drugs ImatinibStableLow to moderate~95%[2][3]
DonepezilCLint: 6.35 µL/min/mg[4]High~96%[5][6][7]
WarfarinCLint (S-warfarin): 38 µL/min/mg (CYP2C9*1)[8]High (Papp: 61.7 x 10⁻⁶ cm/s)[9]>99%[10]

CLint: Intrinsic Clearance; Papp: Apparent Permeability Coefficient.

Experimental Protocols: Methodologies for Key Assays

Accurate and reproducible in vitro ADME data is contingent on robust experimental design. Below are detailed methodologies for the three principal assays discussed in this guide.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in the liver.

  • Objective: To determine the rate of disappearance of a parent drug over time when incubated with human liver microsomes.

  • Materials: Test compound, human liver microsomes (HLM), NADPH regenerating system (cofactor for CYP enzymes), phosphate buffer (pH 7.4), and an organic solvent (e.g., acetonitrile or methanol) to stop the reaction.

  • Procedure:

    • The test compound is incubated with HLM in phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction in each aliquot is quenched by adding a cold organic solvent.

    • Samples are then centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized cells that serves as an in vitro model of the intestinal epithelium, predicting oral drug absorption.[7]

  • Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer.

  • Materials: Caco-2 cells, Transwell™ inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), and the test compound.

  • Procedure:

    • Caco-2 cells are seeded onto Transwell™ inserts and cultured for 18-22 days to form a confluent monolayer.

    • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

    • Samples are taken from the receiver compartment at specified time points.

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

    • Transport is measured in both directions (A to B and B to A) to determine the efflux ratio, which indicates if the compound is a substrate of efflux transporters like P-glycoprotein.[7]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport. Compounds can be classified as having low, moderate, or high permeability based on their Papp values.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the extent to which a drug binds to plasma proteins, which can significantly impact its distribution and availability to reach its target.

  • Objective: To determine the percentage of a compound that is bound to plasma proteins.

  • Materials: Test compound, human plasma, dialysis device with a semi-permeable membrane, and phosphate-buffered saline (PBS).

  • Procedure:

    • The test compound is added to human plasma.

    • The plasma containing the compound is placed in one chamber of the dialysis device, and PBS is placed in the other chamber, separated by a semi-permeable membrane.

    • The device is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

    • Samples are taken from both the plasma and buffer chambers.

    • The concentration of the compound in both samples is measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the plasma and buffer chambers at equilibrium.

Visualizing the ADME Assessment Workflow

To better understand the logical flow of these key in vitro ADME assays in an early drug discovery setting, the following diagram illustrates a typical experimental workflow.

ADME_Workflow General In Vitro ADME Screening Workflow cluster_assays Core In Vitro ADME Assays cluster_data Data Analysis & Interpretation cluster_decision Decision Making Metabolic_Stability Metabolic Stability (Human Liver Microsomes) MS_Data Calculate Half-life (t½) & Intrinsic Clearance (CLint) Metabolic_Stability->MS_Data Permeability Permeability (Caco-2 Assay) Perm_Data Calculate Papp & Efflux Ratio Permeability->Perm_Data PPB Plasma Protein Binding (Equilibrium Dialysis) PPB_Data Calculate % Bound PPB->PPB_Data Go_NoGo Go/No-Go Decision Lead Prioritization MS_Data->Go_NoGo Perm_Data->Go_NoGo PPB_Data->Go_NoGo Test_Compound Test Compound (e.g., this compound derivative) Test_Compound->Metabolic_Stability Test_Compound->Permeability Test_Compound->PPB

Caption: A flowchart illustrating the typical workflow for assessing the in vitro ADME properties of a test compound.

References

A Comparative Guide to Azepane and Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among the most frequently employed are the six-membered piperidine and the seven-membered azepane rings. While structurally similar, the addition of a single methylene unit in the azepane ring introduces significant changes in physicochemical and pharmacological properties. This guide provides an objective, data-driven comparison of these two critical scaffolds to inform rational drug design.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences between piperidine and azepane arise from their distinct ring sizes, which directly influence their three-dimensional shape, flexibility, and basicity. These foundational properties have cascading effects on a molecule's overall drug-like characteristics.

PropertyPiperidineAzepaneKey Implications in Drug Design
Ring Size 6-membered7-memberedAffects overall molecular size and shape.
Conformational Flexibility Lower (prefers rigid chair conformations)Higher (multiple low-energy twist-chair and boat-chair conformations)Azepane's flexibility can allow for better adaptation to binding pockets, but may come with an entropic penalty. Piperidine offers a more rigid, pre-organized structure.
pKa ~10.5 - 11.2~11.0 - 11.5Azepane is generally slightly more basic. This affects the ionization state at physiological pH, influencing solubility, permeability, and potential for off-target ionic interactions.
Lipophilicity (cLogP) LowerHigherThe additional CH₂ group in azepane typically increases lipophilicity, which can impact solubility, permeability, plasma protein binding, and metabolic stability.
3D Shape More compact, defined vectorsMore dispersed, larger volumeInfluences how the molecule occupies binding sites and its potential for steric clashes.

Impact on Pharmacology and ADMET Profiles

The subtle structural and physicochemical distinctions between the scaffolds translate into significant differences in how they perform in biological systems.

Case Study: Dual Orexin Receptor Antagonists (DORAs)

A compelling comparison was demonstrated in the development of DORAs for the treatment of insomnia. Researchers at Merck systematically replaced a piperidine ring with an azepane ring in a lead compound series.

ParameterPiperidine-Containing CompoundAzepane-Containing Compound
Orexin 1 Receptor (OX1R) Ki (nM) 1.10.5
Orexin 2 Receptor (OX2R) Ki (nM) 0.90.5
hERG Inhibition IC50 (µM) 2.4>30
Aqueous Solubility at pH 7.4 (µM) 115
P-glycoprotein (P-gp) Efflux Ratio 121.1

Analysis of Case Study Data: The switch to the azepane scaffold resulted in several key improvements.

  • Potency: The azepane analog exhibited a two-fold increase in potency at both orexin receptors.

  • Safety: A dramatic reduction in hERG channel inhibition was observed, significantly improving the cardiovascular safety profile.

  • ADME: The azepane analog showed a 15-fold increase in aqueous solubility and was no longer a substrate for the P-gp efflux transporter. P-gp efflux is a major mechanism that can limit the brain penetration of drugs.

This case study highlights how the increased size and conformational flexibility of the azepane ring can be leveraged to optimize multiple parameters simultaneously, leading to a superior drug candidate.

Experimental Protocols

The data presented above is derived from a suite of standard in vitro assays crucial for early-stage drug discovery.

Experimental Protocol: Orexin Receptor Binding Assay

  • Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1R or OX2R are used.

  • Radioligand: A tritiated orexin receptor antagonist, such as [³H]-EMPA, is used as the competing ligand.

  • Procedure: a. Cell membranes are incubated in a buffer solution (e.g., 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, pH 7.4) with the radioligand and varying concentrations of the test compound (e.g., piperidine or azepane analog). b. The mixture is incubated for 60 minutes at room temperature to reach equilibrium. c. The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the free radioligand. d. The filters are washed with an ice-cold buffer to remove non-specifically bound ligand. e. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: hERG Patch-Clamp Assay

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG potassium channel are used.

  • Method: Automated patch-clamp electrophysiology is employed.

  • Procedure: a. A voltage pulse protocol is applied to the cells to elicit hERG tail currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV, where the tail current is measured. b. A stable baseline current is established before the addition of the test compound. c. The test compound is perfused over the cells at increasing concentrations. d. The percentage of inhibition of the hERG tail current is measured at each concentration.

  • Data Analysis: The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Workflows and Relationships

G cluster_scaffold Scaffold Choice cluster_physchem Physicochemical Properties cluster_bio Biological Outcomes Piperidine Piperidine Rigidity Rigidity / Flexibility Piperidine->Rigidity More Rigid Basicity Basicity (pKa) Piperidine->Basicity Slightly Lower Lipophilicity Lipophilicity (logP) Piperidine->Lipophilicity Lower Shape 3D Shape Piperidine->Shape Compact Azepane Azepane Azepane->Rigidity More Flexible Azepane->Basicity Slightly Higher Azepane->Lipophilicity Higher Azepane->Shape Dispersed Binding Target Binding & Selectivity Rigidity->Binding ADME ADME Profile (Solubility, Permeability) Basicity->ADME Lipophilicity->ADME Safety Safety Profile (e.g., hERG, P-gp) Lipophilicity->Safety Shape->Binding G cluster_workflow Comparative Experimental Workflow Synthesis Synthesize Piperidine and Azepane Analogs In_Vitro_Screen Primary In Vitro Screening Synthesis->In_Vitro_Screen Potency Target Potency Assay (e.g., Binding Ki) In_Vitro_Screen->Potency Selectivity Selectivity Panel In_Vitro_Screen->Selectivity Safety Early Safety Screen (e.g., hERG, Cytotoxicity) In_Vitro_Screen->Safety ADME Early ADME Screen (Solubility, Permeability, P-gp) In_Vitro_Screen->ADME Data_Eval Data Evaluation & Comparison Potency->Data_Eval Selectivity->Data_Eval Safety->Data_Eval ADME->Data_Eval In_Vivo_Test In Vivo PK/PD Studies (in selected candidates) Data_Eval->In_Vivo_Test Go / No-Go Decision

A Comparative Guide to the Synthesis of Azepan-4-amine: A Classical Rearrangement Approach Versus a Modern Catalytic Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of core scaffolds is paramount. Azepan-4-amine, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a detailed comparison of a classical multi-step synthesis featuring a Hofmann rearrangement and a modern, more streamlined approach using catalytic reductive amination.

This comparison aims to provide an objective overview of two distinct synthetic strategies to obtain this compound. Key performance indicators such as overall yield, step count, and the use of hazardous reagents are presented to aid in the selection of the most suitable method for a given research and development context.

Comparative Analysis of Synthetic Routes

The classical approach, while foundational, involves a greater number of synthetic transformations, including a ring expansion and a named rearrangement. In contrast, the modern route leverages a commercially available, pre-formed azepane ring and employs a direct catalytic method for amine installation. A summary of the key quantitative data for each route is presented below.

ParameterClassical Route (Hofmann Rearrangement)Modern Route (Reductive Amination)
Starting Material 1,4-Cyclohexanedione monoethylene ketalN-Boc-azepan-4-one
Overall Yield ~35-45% (Estimated)~75-85%
Number of Steps 52
Key Transformations Beckmann Rearrangement, Hofmann RearrangementReductive Amination, Deprotection
Reagent Hazards Hydrazoic acid (highly toxic/explosive, generated in situ), Bromine (corrosive, toxic), Strong acids/basesPressurized hydrogen gas, Trifluoroacetic acid (corrosive)
Purification Multiple chromatographic separations and extractionsChromatographic separation and extraction

Route 1: Classical Synthesis via Hofmann Rearrangement

This pathway constructs the azepane ring from a cyclohexane precursor, followed by functional group manipulations to introduce the amine.

G A 1,4-Cyclohexanedione monoethylene ketal B Ketal-protected cyclohexanone oxime A->B 1. NH2OH·HCl 2. NaOAc, EtOH, H2O C N-Boc-azepan-4-one B->C Beckmann Rearrangement (e.g., p-TsCl, Pyridine; then H+) D N-Boc-azepane-4-carboxylic acid C->D Oxidation (e.g., Jones Reagent) E N-Boc-azepane-4-carboxamide D->E Amidation (e.g., SOCl2, then NH4OH) F This compound E->F Hofmann Rearrangement (e.g., Br2, NaOH)

Classical Synthesis Workflow. A multi-step sequence to construct this compound from a cyclohexane precursor.

Experimental Protocols (Classical Route)

Step 1: Synthesis of Ketal-protected cyclohexanone oxime To a solution of 1,4-cyclohexanedione monoethylene ketal in a mixture of ethanol and water, hydroxylamine hydrochloride and sodium acetate are added. The mixture is stirred at room temperature for 12-16 hours. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the oxime.

Step 2: Beckmann Rearrangement to N-Boc-azepan-4-one The ketal-protected cyclohexanone oxime is treated with an acid catalyst, such as polyphosphoric acid or via activation with p-toluenesulfonyl chloride in pyridine, to induce the Beckmann rearrangement, expanding the six-membered ring to a seven-membered lactam. The protecting ketal is subsequently removed under acidic conditions, and the azepane nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-azepan-4-one.

Step 3: Oxidation to N-Boc-azepane-4-carboxylic acid N-Boc-azepan-4-one is dissolved in acetone and cooled in an ice bath. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise, and the reaction is stirred for several hours. The excess oxidant is quenched, and the carboxylic acid is extracted into an organic solvent.

Step 4: Amidation to N-Boc-azepane-4-carboxamide N-Boc-azepane-4-carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride. The crude acyl chloride is then carefully added to a cooled concentrated solution of ammonium hydroxide to form the primary amide. The product is filtered or extracted to isolate N-Boc-azepane-4-carboxamide.

Step 5: Hofmann Rearrangement to this compound N-Boc-azepane-4-carboxamide is treated with a solution of bromine in aqueous sodium hydroxide. The reaction mixture is heated to facilitate the rearrangement to the corresponding N-Boc-protected amine. Subsequent treatment with a strong acid, such as hydrochloric acid, removes the Boc protecting group to yield this compound hydrochloride, which can be neutralized to obtain the free amine.[1][2][3][4][5]

Route 2: Modern Synthesis via Reductive Amination

This contemporary approach utilizes a commercially available protected azepanone and introduces the amine functionality in a single catalytic step, followed by deprotection.

G A N-Boc-azepan-4-one B tert-butyl 4-aminoazepane-1-carboxylate A->B Reductive Amination (NH3, H2, Raney Ni) C This compound B->C Deprotection (TFA, DCM)

Modern Synthesis Workflow. A streamlined, two-step synthesis of this compound.

Experimental Protocols (Modern Route)

Step 1: Reductive Amination of N-Boc-azepan-4-one N-Boc-azepan-4-one (1.0 eq) is dissolved in an alcoholic solvent, typically methanol or ethanol, saturated with ammonia.[6][7] A catalytic amount of Raney Nickel (approx. 10% w/w) is added to the solution. The mixture is then subjected to hydrogenation in a high-pressure autoclave under a hydrogen atmosphere (typically 50-100 psi) at room temperature for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the catalyst is carefully filtered off, and the solvent is evaporated under reduced pressure. The resulting crude product, tert-butyl 4-aminoazepane-1-carboxylate, is purified by column chromatography.[8]

Step 2: Deprotection to this compound The purified tert-butyl 4-aminoazepane-1-carboxylate (1.0 eq) is dissolved in dichloromethane (DCM).[8] Trifluoroacetic acid (TFA, 5-10 eq) is added dropwise to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.[9][10][11][12] The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a minimal amount of water and basified with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12. The free amine is then extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

References

A Comparative Guide to the Chiral Separation of Azepan-4-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable chiral separation of key intermediates like Azepan-4-amine is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients. The spatial arrangement of the amine group on the seven-membered azepane ring can lead to significant differences in pharmacological activity and toxicity between enantiomers. This guide provides an objective comparison of modern chromatographic techniques for the chiral resolution of this compound enantiomers, supported by established experimental approaches for this class of compounds.

Chromatographic Method Comparison: HPLC vs. SFC

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two most powerful and widely used techniques for chiral separations in the pharmaceutical industry.[1] While both can achieve excellent results, they offer different advantages.

Supercritical Fluid Chromatography (SFC) is often the preferred first choice for screening chiral amines due to its higher efficiency, faster analysis times, and reduced consumption of organic solvents, making it a greener technology.[1] SFC typically uses supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity, leading to faster separations and higher throughput.[2]

High-Performance Liquid Chromatography (HPLC) remains a robust and versatile alternative, offering complementary selectivity.[1] HPLC can be operated in normal-phase (NP), reversed-phase (RP), or polar organic (PO) modes, providing a wide range of conditions to achieve separation.[1] For chiral amines, normal-phase HPLC is often a successful starting point.

The choice between HPLC and SFC can depend on available equipment, desired throughput, and the specific characteristics of the separation. A general comparison of the two techniques for the chiral separation of cyclic amines is presented below.

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical Carbon DioxideOrganic Solvents (e.g., Hexane, Ethanol)
Speed Generally faster (3-5 times)[1]Slower
Efficiency HigherLower
Solvent Consumption Lower (Greener)[1]Higher
Pressure Drop LowerHigher
Cost per Sample Often lower due to speed and solvent useCan be higher
Initial Instrument Cost HigherLower
Selectivity Can offer unique selectivityBroad range of selectivity with different modes

Chiral Stationary Phase (CSP) Selection

The cornerstone of a successful chiral separation is the selection of the appropriate Chiral Stationary Phase (CSP). For cyclic amines like this compound, polysaccharide-based CSPs are the most successful and widely used.[1] These CSPs are derived from amylose or cellulose that has been coated or immobilized on a silica support and derivatized with various phenylcarbamates.

A primary screening of a diverse set of polysaccharide-based CSPs is the most effective strategy to identify a suitable column. The table below outlines some of the most commonly used and successful polysaccharide-based CSPs for chiral amine separations.[3][4]

Chiral Stationary PhaseBase PolymerCommon Trade NamesKey Characteristics
Amylose tris(3,5-dimethylphenylcarbamate)AmyloseCHIRALPAK® AD, Lux® Amylose-1Broad applicability for a wide range of chiral compounds.[3]
Cellulose tris(3,5-dimethylphenylcarbamate)CelluloseCHIRALCEL® OD, Lux® Cellulose-1Often provides complementary selectivity to amylose-based phases.[3]
Cellulose tris(3,5-dichlorophenylcarbamate)CelluloseCHIRALCEL® OJ, Lux® Cellulose-4Can provide unique selectivity for certain compounds.
Amylose tris(3-chloro-5-methylphenylcarbamate)AmyloseCHIRALPAK® IGImmobilized phase with high solvent compatibility.[5]
Cellulose tris(4-chloro-3-methylphenylcarbamate)CelluloseCHIRALPAK® IKImmobilized phase with broad applicability.

While polysaccharide-based CSPs are the primary choice, for certain primary amines, crown ether-based CSPs can be highly efficient, although they typically require strongly acidic mobile phases.[4]

Experimental Protocols

A systematic approach to method development is crucial for achieving a baseline separation of this compound enantiomers. The following protocols outline a general screening and optimization strategy for both SFC and HPLC.

Protocol 1: Chiral SFC Screening

This protocol describes a systematic approach to screen for the chiral separation of this compound using SFC.

1. Sample Preparation:

  • Prepare a stock solution of racemic this compound at approximately 1 mg/mL.

  • A recommended solvent is a 1:1 mixture of Methanol:Ethanol or another solvent system that ensures solubility.

2. Chromatography System Setup:

  • Install a set of 3 to 6 polysaccharide-based chiral columns in an automated column switcher.

  • A typical column dimension for screening is 150 x 4.6 mm with 3 or 5 µm particles.

3. Mobile Phase Preparation:

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Modifiers): Prepare separate bottles of Methanol, Ethanol, and Isopropanol.

  • For basic compounds like this compound, it is crucial to use a basic additive to improve peak shape.[2] Add 0.1% to 0.5% of an amine additive such as diethylamine (DEA), triethylamine (TEA), or isopropylamine to each modifier.[2][6]

4. Screening Sequence:

  • Create a sequence in the chromatography software to inject the sample onto each column.

  • For each column, run a generic gradient (e.g., 5% to 40% Modifier over 5-10 minutes).

  • The flow rate is typically between 2 and 4 mL/min.

  • Set the back pressure regulator to 100-150 bar.

  • Column temperature is usually maintained around 40 °C.

5. Data Evaluation and Optimization:

  • Review the chromatograms from each run to identify conditions that provide partial or full separation.

  • Calculate the resolution (Rs) for promising separations. A resolution of >1.5 is generally desired.

  • Note the retention time (tR) and elution order.

  • Select the best condition (Column/Mobile Phase combination) from the initial screen and optimize by adjusting the gradient slope, isocratic conditions, flow rate, and temperature to improve the resolution and reduce the run time.

Protocol 2: Chiral HPLC (Normal Phase) Screening

This protocol outlines a screening strategy for the chiral separation of this compound using normal phase HPLC.

1. Sample Preparation:

  • Prepare a stock solution of racemic this compound at approximately 1 mg/mL in the initial mobile phase or a compatible solvent.

2. Chromatography System Setup:

  • Install a set of 3 to 6 polysaccharide-based chiral columns in an automated column switcher.

  • A common column dimension for screening is 250 x 4.6 mm with 5 µm particles.[7]

3. Mobile Phase Preparation:

  • Prepare mobile phases consisting of a non-polar solvent and a polar modifier. Common starting points are:

    • Hexane/Ethanol (90:10, v/v)

    • Hexane/Isopropanol (90:10, v/v)

  • For basic amines, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape and resolution.[6]

4. Screening Sequence:

  • Equilibrate each column with the initial mobile phase for at least 20-30 column volumes.

  • Inject the sample onto each column under isocratic conditions.

  • The flow rate is typically 1.0 mL/min.[3]

  • Detection is usually performed using a UV detector at a suitable wavelength (e.g., 210-230 nm).

5. Data Evaluation and Optimization:

  • Analyze the chromatograms to identify the best column and mobile phase combination that shows enantioselectivity.

  • If the retention time is too long, increase the percentage of the alcohol modifier.

  • If the resolution is poor but some separation is observed, decrease the percentage of the alcohol modifier.

  • Further optimization can be achieved by trying different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol) and adjusting the mobile phase composition and flow rate.

Visualizing the Workflow

To better illustrate the decision-making process in chiral method development, the following diagrams outline the logical workflows.

Chiral_Separation_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization start Racemic this compound Sample sfc_screen SFC Screening (3-6 Polysaccharide CSPs, MeOH, EtOH, IPA modifiers + DEA) start->sfc_screen hplc_screen HPLC (NP) Screening (3-6 Polysaccharide CSPs, Hex/EtOH, Hex/IPA + DEA) start->hplc_screen evaluate Evaluate Separations (Rs, tR, Peak Shape) sfc_screen->evaluate hplc_screen->evaluate no_sep No Separation evaluate->no_sep Rs = 0 partial_sep Partial Separation (Rs < 1.5) evaluate->partial_sep 0 < Rs < 1.5 baseline_sep Baseline Separation (Rs >= 1.5) evaluate->baseline_sep Rs >= 1.5 optimize Optimize Conditions (Isocratic/Gradient, Flow Rate, Temp) partial_sep->optimize final_method Final Analytical Method baseline_sep->final_method optimize->baseline_sep

Caption: A generalized workflow for chiral method development for this compound.

SFC_vs_HPLC_Decision cluster_sfc SFC Path cluster_hplc HPLC Path start Chiral Separation Required for This compound sfc High Throughput & Green Chemistry Priority start->sfc hplc Equipment Availability & Broader Selectivity Screening Priority start->hplc sfc_choice Choose SFC sfc->sfc_choice hplc_choice Choose HPLC hplc->hplc_choice

Caption: Decision logic for selecting between SFC and HPLC for chiral separation.

References

Spectroscopic comparison of Azepan-4-amine and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Azepan-4-amine alongside its key precursors, Azepan-4-one and N-Boc-Azepan-4-one, provides valuable insights for researchers and drug development professionals. This guide offers a comparative overview of their spectroscopic characteristics, supported by experimental data, to facilitate their identification, characterization, and utilization in synthesis.

The structural transformation from the ketone functionality in Azepan-4-one to the amine group in this compound, often via a protected intermediate like N-Boc-Azepan-4-one, introduces significant changes in the spectroscopic signatures of these molecules. Understanding these differences is crucial for monitoring reaction progress and confirming the identity of the synthesized compounds.

Synthesis and Precursor Relationship

The synthetic pathway from Azepan-4-one to this compound typically involves the reductive amination of the ketone. To prevent unwanted side reactions, the secondary amine of the azepane ring is often protected, for example with a tert-butyloxycarbonyl (Boc) group, to give N-Boc-Azepan-4-one. This protected ketone then undergoes reductive amination, followed by deprotection to yield the final product, this compound.

Synthesis_Pathway Synthetic Route to this compound Azepan-4-one Azepan-4-one N-Boc-Azepan-4-one N-Boc-Azepan-4-one Azepan-4-one->N-Boc-Azepan-4-one Boc Protection Intermediate N-Boc-Azepan-4-amine N-Boc-Azepan-4-one->Intermediate Reductive Amination This compound This compound Intermediate->this compound Deprotection

A simplified reaction scheme for the synthesis of this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its precursors. The data presented is a compilation of experimentally observed and predicted values from various sources.

¹H NMR Spectral Data
CompoundPositionChemical Shift (δ, ppm)Multiplicity
This compound -NH₂~1.5 - 2.5 (broad s)broad singlet
H-4~2.8 - 3.0multiplet
-CH₂- adjacent to NH~2.6 - 2.8multiplet
Other -CH₂-~1.5 - 1.9multiplet
Azepan-4-one -NH~2.0 - 3.0 (broad s)broad singlet
-CH₂- adjacent to C=O~2.4 - 2.6triplet
-CH₂- adjacent to NH~2.8 - 3.0triplet
Other -CH₂-~1.8 - 2.0multiplet
N-Boc-Azepan-4-one -C(CH₃)₃~1.45singlet
-CH₂- adjacent to C=O~2.5 - 2.7multiplet
-CH₂- adjacent to N-Boc~3.4 - 3.6multiplet
Other -CH₂-~1.8 - 2.0multiplet
¹³C NMR Spectral Data
CompoundPositionChemical Shift (δ, ppm)
This compound C-4~50 - 55
C adjacent to NH~45 - 50
Other C~25 - 40
Azepan-4-one C=O~210 - 215
C adjacent to C=O~40 - 45
C adjacent to NH~50 - 55
Other C~25 - 35
N-Boc-Azepan-4-one C=O (Boc)~155
C=O (ring)~208 - 212
-C (CH₃)₃~80
-C(C H₃)₃~28
C adjacent to C=O~42 - 45
C adjacent to N-Boc~48 - 52
Other C~25 - 38
Infrared (IR) Spectral Data
CompoundFunctional GroupAbsorption Range (cm⁻¹)Intensity
This compound N-H Stretch (amine)3300 - 3500Medium, sharp (doublet for primary amine)
C-H Stretch2850 - 2960Strong
N-H Bend (amine)1590 - 1650Medium
C-N Stretch1020 - 1250Medium
Azepan-4-one N-H Stretch (amine)3300 - 3500Medium, broad
C-H Stretch2850 - 2960Strong
C=O Stretch (ketone)1705 - 1725Strong
C-N Stretch1020 - 1250Medium
N-Boc-Azepan-4-one C-H Stretch2850 - 2960Strong
C=O Stretch (carbamate)1680 - 1700Strong
C=O Stretch (ketone)1710 - 1730Strong
C-O Stretch (carbamate)1160 - 1250Strong
Mass Spectrometry (MS) Data
CompoundMolecular Ion (M⁺) [m/z]Key Fragments [m/z]
This compound 114[M-NH₂]⁺, fragments from ring cleavage
Azepan-4-one 113[M-CO]⁺, α-cleavage fragments
N-Boc-Azepan-4-one 213[M-C₄H₉]⁺ (loss of tert-butyl), [M-Boc]⁺, fragments from ring cleavage

Experimental Protocols

A general workflow for the spectroscopic analysis of these compounds is outlined below.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolution Dissolve sample in appropriate deuterated solvent (NMR) or prepare as thin film/pellet (IR). NMR ¹H and ¹³C NMR Spectra Acquisition Dissolution->NMR IR FT-IR Spectrum Acquisition Dissolution->IR MS Mass Spectrum Acquisition (e.g., ESI, EI) Dissolution->MS NMR_Analysis Analyze chemical shifts, coupling constants, and integration. NMR->NMR_Analysis IR_Analysis Identify characteristic functional group absorptions. IR->IR_Analysis MS_Analysis Determine molecular weight and analyze fragmentation patterns. MS->MS_Analysis

A flowchart of the typical workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both nuclei. 2D NMR experiments like COSY, HSQC, and HMBC can be performed for unambiguous signal assignments.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl). For solid samples, a KBr pellet can be made, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Acquire the mass spectrum over an appropriate m/z range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

This guide provides a foundational spectroscopic comparison of this compound and its common precursors. For definitive structural confirmation, it is always recommended to compare acquired experimental data with that of a certified reference standard.

A Comparative Guide to the Biological Screening of an Azepan-4-amine-based Compound Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its inherent three-dimensional nature, which allows for diverse substitutions to fine-tune physicochemical and pharmacokinetic properties.[1] Azepan-4-amine derivatives, in particular, serve as versatile building blocks for the synthesis of a wide range of biologically active molecules, showing promise in therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases.[2][3][4] This guide provides a comprehensive overview of the biological screening of a representative this compound-based compound library, offering a comparative analysis of its performance against various biological targets, supported by experimental data and detailed protocols.

The this compound Compound Library: A Representative Set

A focused compound library based on the this compound core was synthesized to explore its potential in drug discovery. The library was designed to feature a variety of substituents at key positions to probe the structure-activity relationships (SAR). The synthesis of such libraries often involves the use of N-Boc-protected enantiopure 4-aminoazepanes as key intermediates.[2]

Biological Screening and Performance Comparison

The compound library was subjected to a battery of in vitro assays to evaluate its biological activity across different therapeutic targets. High-throughput screening (HTS) methodologies were employed to rapidly assess the large number of compounds.[5][6][7] The screening cascade was designed to identify "hit" compounds that could serve as starting points for further drug development.[7]

Anticancer Activity

A selection of compounds from the library was screened for cytotoxic activity against various cancer cell lines using the MTT assay.[1] The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.

Table 1: Anticancer Activity of Representative this compound Derivatives

Compound IDTarget Cell LineIC50 (µM)
AZP-001HCT-116 (Colon)1.5
AZP-002HCT-116 (Colon)12.8
AZP-003A549 (Lung)5.2
AZP-004A549 (Lung)48.9
AZP-005HepG2 (Liver)8.7
AZP-006HepG2 (Liver)55.1
Anti-Alzheimer's Disease Activity

Given the interest in azepane derivatives for neurological disorders, the library was screened for inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[1]

Table 2: BACE1 Inhibitory Activity of Representative this compound Derivatives

Compound IDTargetIC50 (nM)
AZP-007BACE125
AZP-008BACE1150
AZP-009BACE18
AZP-010BACE1320
Antimicrobial Activity

The library was also evaluated for its potential against microbial pathogens. The minimum inhibitory concentration (MIC) was determined for a panel of bacteria.

Table 3: Antimicrobial Activity of Representative this compound Derivatives

Compound IDMicroorganismMIC (µg/mL)
AZP-011Staphylococcus aureus4
AZP-012Staphylococcus aureus32
AZP-013Escherichia coli16
AZP-014Escherichia coli>64

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Anticancer Activity: MTT Assay[1]
  • Cell Seeding: Cancer cell lines (HCT-116, A549, HepG2) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the this compound compounds (typically from 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

BACE1 Inhibition Assay[1]
  • Reagent Preparation: Prepare an assay buffer, a fluorogenic BACE1 substrate, and a solution of recombinant human BACE1 enzyme.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well black plate, add the assay buffer, BACE1 enzyme, and the test compound or a known BACE1 inhibitor as a positive control.

  • Reaction Initiation: Initiate the reaction by adding the BACE1 substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths. The IC50 values are determined from the inhibition curves.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay[1]
  • Compound Dilution: Prepare serial twofold dilutions of the this compound compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizing Mechanisms and Workflows

To better understand the context of this screening campaign, the following diagrams illustrate a relevant signaling pathway and the general experimental workflow.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Azepane Azepane Compound Azepane->PI3K Inhibition

Caption: Potential modulation of the PI3K/Akt signaling pathway by azepane compounds.

Screening_Workflow Library This compound Compound Library HTS High-Throughput Screening (HTS) Library->HTS Primary_Assay Primary Assays (e.g., Cytotoxicity) HTS->Primary_Assay Hit_ID Hit Identification Primary_Assay->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Secondary_Assay Secondary Assays (e.g., Target-based) Dose_Response->Secondary_Assay SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for a high-throughput screening campaign.

Conclusion

The biological screening of the this compound-based compound library has identified several promising hit compounds with potent activities in anticancer, anti-Alzheimer's, and antimicrobial assays. The presented data highlights the therapeutic potential of this scaffold and provides a foundation for further lead optimization through detailed structure-activity relationship studies. The experimental protocols and workflows described herein offer a guide for researchers engaged in the discovery and development of novel therapeutics based on the azepane motif.

References

Safety Operating Guide

Proper Disposal of Azepan-4-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Azepan-4-amine (CAS RN: 108724-15-8), a critical step in maintaining a safe and compliant laboratory environment. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to mitigate risks and ensure environmental responsibility.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure. While a specific Safety Data Sheet (SDS) for this compound was not located, the general properties of aliphatic amines warrant a cautious approach. Amines can be irritants and may have toxic properties.[1][2][3][4]

Required PPE:

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or under a fume hood.To avoid inhalation of vapors.

Segregation and Waste Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5] this compound waste should be collected in a designated, compatible container.

Waste Collection Protocol:

  • Container Selection: Use a clean, dry, and chemically compatible container with a secure screw-on cap. The container must be in good condition, free from leaks or rust.[5][6][7][8]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The date when the first waste was added

    • The name of the principal investigator or laboratory supervisor

  • Incompatible Materials: Do not mix this compound waste with the following:

    • Acids[5]

    • Oxidizing agents[5][9]

    • Other reactive chemicals

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA must be under the control of laboratory personnel.[5] Ensure secondary containment, such as a larger, chemically resistant bin or tray, is used to capture any potential leaks.[6]

Disposal Procedure for Unused or Expired this compound

Do not dispose of this compound down the drain or in the regular trash.[10] Evaporation is not an acceptable method of disposal. All chemical waste must be disposed of through an approved hazardous waste management company.

Step-by-Step Disposal:

  • Waste Characterization: Based on available information for similar amines, this compound should be treated as a hazardous chemical waste.

  • Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.[5][6][7]

  • Arrange for Pickup: Once the container is full or has been in use for the maximum allowable time per your institution's policy (e.g., 90 days), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of properly as they may retain hazardous residues.[8]

Container Decontamination Protocol:

  • Triple Rinsing:

    • Rinse the empty container thoroughly with a suitable solvent (e.g., water, if this compound is soluble, or an appropriate organic solvent).

    • Collect the first rinsate as hazardous waste and add it to your this compound waste container.[8]

    • Repeat the rinsing process two more times. The subsequent rinsates may be permissible for drain disposal, but it is best practice to check with your institution's EHS guidelines.

  • Defacing Labels: Completely remove or deface the original product label on the empty container to avoid confusion.[8]

  • Final Disposal: After triple rinsing and defacing the label, the container may be disposed of in the regular trash or recycled according to your facility's procedures.

Logical Workflow for this compound Disposal

This compound Disposal Decision Pathway start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe container Select and Label Compatible Hazardous Waste Container ppe->container segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) container->segregate collect Collect Waste in Labeled Container segregate->collect store Store in Secondary Containment in Satellite Accumulation Area collect->store full Container Full or Time Limit Reached? store->full full->store No ehs_pickup Arrange for Pickup by EHS/Licensed Waste Contractor full->ehs_pickup Yes end End: Proper Disposal ehs_pickup->end empty_container Empty this compound Container triple_rinse Triple Rinse Container empty_container->triple_rinse collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface Deface Original Label collect_rinsate->deface dispose_container Dispose of Rinsed Container in Regular Trash/Recycling deface->dispose_container dispose_container->end

Caption: Decision pathway for the safe disposal of this compound waste and empty containers.

References

Personal protective equipment for handling Azepan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for Azepan-4-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally similar compounds, including other azepane derivatives and aliphatic amines. It is critical to handle this compound with the assumption that it may present similar hazards.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a cyclic aliphatic amine. Compounds in this class can be corrosive, cause serious eye and skin irritation, and may be harmful if inhaled or swallowed.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[4]To protect against splashes and vapors that can cause serious eye damage.[2][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[6]To prevent skin contact, which can lead to irritation or burns.[1][4]
Body Protection A standard flame-resistant laboratory coat.[6]To protect from accidental spills and contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4] If aerosols or dust may be generated, a NIOSH-approved respirator is required.[7]To avoid inhalation of potentially harmful vapors or aerosols.[1][2]

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review SDS of structurally similar compounds prep2 Don appropriate PPE prep1->prep2 prep3 Ensure fume hood is operational prep2->prep3 handle1 Work within a chemical fume hood prep3->handle1 Begin Experiment handle2 Avoid generating dust or aerosols handle1->handle2 handle3 Keep container tightly closed handle2->handle3 clean1 Decontaminate work area handle3->clean1 End Experiment clean2 Dispose of waste in labeled container clean1->clean2 clean3 Remove and decontaminate PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2][3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[4]

Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and ensure laboratory safety.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand).[4]

  • Collect: Carefully collect the absorbed material and place it in a dedicated, labeled, and leak-proof hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[6]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[6]

Disposal Protocol:

Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste.[6]

  • Waste Segregation: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container must be compatible with the chemical.[6]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound," the approximate quantity, and the date of accumulation.[6]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]

  • Professional Disposal: Arrange for disposal through your institution's EHS department, which will coordinate with a licensed hazardous waste disposal contractor.[6] The preferred method of disposal for such organic compounds is high-temperature incineration.[6]

Disposal Decision Logic:

start This compound Waste is_empty Is container empty and triple-rinsed? start->is_empty liquid_waste Liquid Waste is_empty->liquid_waste No solid_waste Solid Waste (Contaminated materials) is_empty->solid_waste Yes (container itself) hazardous_container Place in labeled Hazardous Waste Container liquid_waste->hazardous_container solid_waste->hazardous_container ehs_pickup Arrange for EHS Pickup and Disposal hazardous_container->ehs_pickup

Caption: Decision-making process for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azepan-4-amine
Reactant of Route 2
Reactant of Route 2
Azepan-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.